Anticancer agent 261
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-[1,3-bis(1,3-benzodioxol-5-yl)propan-2-yl]formamide |
InChI |
InChI=1S/C18H17NO5/c20-9-19-14(5-12-1-3-15-17(7-12)23-10-21-15)6-13-2-4-16-18(8-13)24-11-22-16/h1-4,7-9,14H,5-6,10-11H2,(H,19,20) |
InChI Key |
HNEITUUMXZICIV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
LP-261: A Technical Whitepaper on a Novel Tubulin-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-261, scientifically known as N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide, is a potent, orally bioavailable small molecule that functions as an antimitotic and antiangiogenic agent. It exerts its anticancer effects by inhibiting tubulin polymerization through competitive binding at the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental data related to LP-261.
Chemical Structure and Physicochemical Properties
LP-261 is a 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogue. Its detailed chemical structure is presented below.
Chemical Structure of LP-261 [1]
Image Credit: Gardner et al.
A summary of the known physicochemical properties of LP-261 is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide | [2][3] |
| Molecular Formula | C24H21N3O4S | Inferred from structure |
| Molecular Weight | 447.51 g/mol | Inferred from structure |
| Melting Point | Not explicitly reported | |
| Solubility | Not explicitly reported; DMSO is a common solvent for in vitro studies. | [4][5] |
Synthesis of LP-261
The synthesis of LP-261 and its analogues is achieved through a flexible synthetic route that utilizes a functionalized dibromobenzene intermediate.[2][3] The key steps involve sequential Suzuki coupling and Buchwald-Hartwig amination reactions to introduce the 1,3,5-trisubstituted phenyl core. The 1H-indol-4-yl moiety has been identified as a critical feature for the compound's potent activity.[2][3]
Detailed Synthesis Protocol (Hypothetical)
Based on the described synthetic strategy, a plausible multi-step synthesis protocol is outlined below. Note: This is a representative protocol and may not reflect the exact conditions used in the original synthesis.
-
Step 1: Suzuki Coupling. A suitably protected 4-bromo-1H-indole is coupled with a boronic acid derivative of the central phenyl ring using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Step 2: Buchwald-Hartwig Amination. The resulting intermediate is then subjected to a Buchwald-Hartwig amination with methanesulfonamide (B31651) using a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane).
-
Step 3: Acylation. The final step involves the acylation of the amino group with 2-methoxyisonicotinoyl chloride. This is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).
-
Purification. The final product, LP-261, is purified using standard techniques such as column chromatography and recrystallization.
Mechanism of Action
LP-261's primary mechanism of action is the inhibition of tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division.
Binding to the Colchicine Site
LP-261 competitively binds to the colchicine site on β-tubulin. This binding prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase.
Downstream Signaling and G2/M Arrest
The inhibition of tubulin polymerization by LP-261 triggers a signaling cascade that culminates in G2/M cell cycle arrest and subsequent apoptosis.[6][7] Key events in this pathway include:
-
Activation of the Spindle Assembly Checkpoint (SAC): Disrupted microtubule-kinetochore attachments activate the SAC, which inhibits the anaphase-promoting complex/cyclosome (APC/C).
-
Inhibition of APC/C: This leads to the accumulation of cyclin B1.
-
Sustained CDK1 Activity: The high levels of cyclin B1 maintain the activity of cyclin-dependent kinase 1 (CDK1), which is a key regulator of the G2/M transition.
-
Cell Cycle Arrest: The sustained CDK1 activity prevents the cell from proceeding into anaphase, resulting in G2/M arrest.
-
Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway.
Experimental Data
In Vitro Activity
| Assay | Cell Line/System | Result | Reference |
| NCI60 Screen | 60 human cancer cell lines | Mean GI50: ~100 nM | Gardner et al. |
| Tubulin Polymerization | Purified tubulin | EC50: 3.2 µM | MedChemExpress |
| Cell Viability (IC50) | MCF-7 (Breast) | 0.01 µM | MedChemExpress |
| H522 (Lung) | 0.01 µM | MedChemExpress | |
| Jurkat (Leukemia) | 0.02 µM | MedChemExpress | |
| SW-620 (Colon) | 0.05 µM | MedChemExpress | |
| BXPC-3 (Pancreatic) | 0.05 µM | MedChemExpress | |
| PC3 (Prostate) | 0.07 µM | MedChemExpress | |
| HUVEC Proliferation | HUVEC | Inhibition at nanomolar concentrations | Gardner et al. |
| Rat Aortic Ring Assay | Rat aorta explants | >50% growth inhibition at 50 nM | Gardner et al. |
In Vivo Activity
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| PC3 (Prostate) | 100 mg/kg, p.o., BID, 3 days/week | Complete inhibition of tumor growth | Gardner et al. |
| SW620 (Colon) | 50 mg/kg, p.o., BID, daily | Significant inhibition of tumor growth, comparable to paclitaxel | Gardner et al. |
| SW620 (Colon) | 12.5 mg/kg, p.o., daily, 5 days/week + Bevacizumab | Improved tumor inhibition compared to single agents | Gardner et al. |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.
Protocol:
-
Purified tubulin is reconstituted in a polymerization buffer containing GTP.
-
Serial dilutions of LP-261 are prepared.
-
The tubulin solution is mixed with the test compound or vehicle control in a microplate.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
The EC50 value is calculated from the dose-response curve.
Rat Aortic Ring Assay
This ex vivo assay assesses the antiangiogenic potential of a compound by measuring its effect on microvessel sprouting from rat aortic explants.
Protocol:
-
Thoracic aortas are excised from rats and cut into 1-2 mm rings.
-
The aortic rings are embedded in a collagen gel matrix in a multi-well plate.
-
The rings are cultured in endothelial cell growth medium supplemented with various concentrations of LP-261 or vehicle control.
-
After a defined incubation period (typically 7-10 days), the extent of microvessel outgrowth is quantified by microscopy.
-
The number and length of microvessels are measured and compared between treated and control groups.
HUVEC Proliferation Assay
This in vitro assay determines the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
Protocol:
-
HUVECs are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of LP-261 or vehicle control.
-
After an incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or MTS assay, which measures metabolic activity.
-
The absorbance is read using a microplate reader, and the percentage of proliferation inhibition is calculated relative to the control.
PC3 Xenograft Model
This in vivo model evaluates the antitumor efficacy of a compound in a living organism.
Protocol:
-
PC3 human prostate cancer cells are cultured in vitro.
-
A suspension of PC3 cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
LP-261 is administered orally (gavage) according to a specific dosing schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies).
Conclusion
LP-261 is a promising novel anticancer agent with a well-defined mechanism of action targeting tubulin polymerization. Its potent in vitro and in vivo activity against a range of cancer cell lines, coupled with its oral bioavailability, makes it a strong candidate for further clinical development. The detailed experimental protocols and understanding of its signaling pathway provide a solid foundation for future research and optimization of this compound as a potential therapeutic for various malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
BPR0C261: A Technical Guide to its Mechanism of Action as a Novel Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR0C261 is a novel, orally active small molecule that has demonstrated significant potential as an antitumor agent through a dual mechanism of action: disruption of microtubule dynamics and inhibition of angiogenesis. By binding to the colchicine (B1669291) site on β-tubulin, BPR0C261 effectively inhibits microtubule polymerization, leading to a cascade of intracellular events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. Furthermore, BPR0C261 exhibits potent anti-angiogenic properties by impeding the proliferation and migration of endothelial cells, which are critical for tumor neovascularization. This technical guide provides an in-depth overview of the mechanism of action of BPR0C261, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which BPR0C261 exerts its cytotoxic effects is through the direct inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. BPR0C261 interacts with the colchicine binding site on β-tubulin, a subunit of the microtubule polymer.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[1]
Cellular Consequences of Microtubule Disruption
The inhibition of microtubule polymerization by BPR0C261 triggers a series of downstream cellular events:
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during mitosis, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
Anti-Angiogenic Activity
In addition to its direct effects on cancer cells, BPR0C261 also demonstrates potent anti-angiogenic activity, targeting the tumor microenvironment.[1] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. BPR0C261 has been shown to:
-
Inhibit Endothelial Cell Proliferation and Migration: It effectively inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs).[1]
-
Disrupt Capillary-like Tube Formation: BPR0C261 disrupts the formation of capillary-like structures by endothelial cells in vitro.[1]
Notably, the IC50 values for BPR0C261's effects on endothelial cells are approximately 10-fold lower than those observed for its cytotoxic effects on cancer cells, highlighting its potent anti-angiogenic profile.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of BPR0C261 across various cancer cell lines and in assays measuring its anti-angiogenic and tubulin polymerization inhibitory activities.
Table 1: Cytotoxic Activity of BPR0C261 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KB | Nasopharyngeal | Data not available in snippets |
| HCT116 | Colorectal | Data not available in snippets |
| NUGC-3 | Gastric | Data not available in snippets |
| KB-VIN10 | Multidrug-Resistant Cervical | Data not available in snippets |
Table 2: Anti-Angiogenic and Tubulin Polymerization Inhibition Activity of BPR0C261
| Assay | Cell Type/Target | IC50 (µM) |
| HUVEC Proliferation | Endothelial Cells | ~10-fold lower than cancer cells |
| HUVEC Migration | Endothelial Cells | Data not available in snippets |
| Tubulin Polymerization | Purified Tubulin | Data not available in snippets |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BPR0C261-Induced G2/M Arrest and Apoptosis
Caption: Signaling pathway of BPR0C261 leading to G2/M arrest and apoptosis.
Experimental Workflow for Evaluating BPR0C261
Caption: Experimental workflow for assessing the anticancer and anti-angiogenic activities of BPR0C261.
Detailed Experimental Protocols
Tubulin Polymerization Assay
-
Principle: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity at 340 nm.
-
Protocol:
-
Purified tubulin is incubated with varying concentrations of BPR0C261 in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).
-
The reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The IC50 value is determined as the concentration of BPR0C261 that inhibits tubulin polymerization by 50% compared to a vehicle control.
-
Cell Viability Assay (SRB Assay)
-
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of BPR0C261 concentrations for a specified period (e.g., 72 hours).
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm).
-
The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell growth compared to untreated controls.
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Protocol:
-
Cells are treated with BPR0C261 for various time points.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified.
-
HUVEC Proliferation and Migration Assays
-
Proliferation Assay:
-
HUVECs are seeded in 96-well plates.
-
Cells are treated with BPR0C261 in endothelial cell growth medium.
-
Cell proliferation is assessed after a defined period (e.g., 72 hours) using a suitable method like the SRB assay.
-
-
Migration Assay (Wound Healing Assay):
-
HUVECs are grown to confluence in a multi-well plate.
-
A scratch is made through the cell monolayer with a pipette tip.
-
The cells are treated with BPR0C261.
-
The closure of the scratch is monitored and photographed at different time points.
-
The extent of cell migration is quantified by measuring the change in the wound area.
-
In Vivo Tumor Xenograft Model
-
Principle: Human tumor cells are implanted into immunodeficient mice to evaluate the in vivo antitumor efficacy of a compound.
-
Protocol:
-
Human cancer cells (e.g., HCT116, NUGC-3, KB) are subcutaneously injected into nude mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
BPR0C261 is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
The antitumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
BPR0C261 is a promising orally bioavailable antitumor agent with a well-defined dual mechanism of action. Its ability to inhibit microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis, combined with its potent anti-angiogenic effects, makes it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of BPR0C261 and other tubulin-targeting agents.
References
In-Depth Technical Guide: Anticancer Agent LP-261 and its Interaction with the Tubulin Colchicine Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer agent LP-261, focusing on its binding to the colchicine (B1669291) site of β-tubulin. This document collates available quantitative data, details key experimental protocols for its characterization, and presents visual representations of its mechanism and relevant experimental workflows.
Introduction to LP-261
LP-261, with the chemical name N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide, is a novel, orally active tubulin-targeting anticancer agent.[1][2] It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][3] Notably, LP-261 has demonstrated potent anti-proliferative and anti-angiogenic activities in a variety of preclinical models.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and tubulin-binding characteristics of LP-261.
Table 1: In Vitro Cytotoxicity of LP-261 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.01 |
| NCI-H522 | Non-Small Cell Lung | 0.01 |
| Jurkat | T-cell Leukemia | 0.02 |
| SW-620 | Colorectal Adenocarcinoma | 0.05 |
| BXPC-3 | Pancreatic | 0.05 |
| PC-3 | Prostate | 0.07 |
Data sourced from MedChemExpress.[4]
Table 2: Tubulin Polymerization and Colchicine Competition Data for LP-261
| Assay | Parameter | Value (µM) |
| In Vitro Tubulin Polymerization | EC50 | 3.2 |
| [³H]Colchicine Competition Binding | EC50 | 3.2 |
Data sourced from MedChemExpress.[4]
Mechanism of Action: Targeting the Colchicine Binding Site
LP-261 exerts its anticancer effects by directly interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.
LP-261 binds to the colchicine binding site located at the interface between α- and β-tubulin. This binding event prevents the curved tubulin dimer from adopting the straight conformation necessary for its incorporation into a growing microtubule. The ensuing disruption of microtubule polymerization leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Molecular Interaction of LP-261 with the Colchicine Binding Domain of Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-261 is a novel, orally active, small molecule tubulin-binding agent that demonstrates significant antiangiogenic and antitumor activity. Its mechanism of action involves interaction with the colchicine (B1669291) binding site on β-tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and subsequent apoptosis. This technical guide provides an in-depth analysis of the interaction between LP-261 and the colchicine binding domain, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to LP-261 and the Colchicine Binding Site
Tubulin, the fundamental protein subunit of microtubules, is a critical target for anticancer drug development. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can trigger cell cycle arrest and apoptosis, making it an effective strategy for cancer therapy.
The colchicine binding site, located at the interface between α- and β-tubulin, is one of the key drug-targeting sites on the tubulin heterodimer.[1] Unlike other tubulin inhibitors that bind to the taxane (B156437) or vinca (B1221190) alkaloid sites, compounds that target the colchicine domain often exhibit efficacy against multidrug-resistant cancer cell lines. LP-261 is a potent anticancer agent designed to bind to this site, thereby inhibiting tubulin polymerization.[2][3]
Quantitative Analysis of LP-261 Binding and Activity
The efficacy of LP-261 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on tubulin polymerization and cancer cell proliferation.
| Parameter | Assay | Value | Reference |
| EC50 | In vitro tubulin polymerization assay | 5.0 µM | [4] |
| EC50 | [³H]colchicine competition binding assay | 3.2 µM | [4] |
| Inhibition % | [³H]colchicine competition binding assay (at 30 µM) | 79% | [4] |
| Mean GI50 | NCI-60 cancer cell line screen | ~100 nM | [5][6] |
| IC50 (MCF-7) | Cell Proliferation Assay | 0.01 µM | [4] |
| IC50 (NCI-H522) | Cell Proliferation Assay | 0.01 µM | [4] |
| IC50 (Jurkat) | Cell Proliferation Assay | 0.02 µM | [4] |
| IC50 (SW-620) | Cell Proliferation Assay | 0.05 µM | [4] |
| IC50 (BXPC-3) | Cell Proliferation Assay | 0.05 µM | [4] |
| IC50 (PC-3) | Cell Proliferation Assay | 0.07 µM | [4] |
Mechanism of Action: Inhibition of Tubulin Polymerization and G2/M Arrest
LP-261 exerts its anticancer effects by binding to the colchicine site on β-tubulin, which prevents the conformational changes required for tubulin dimers to polymerize into microtubules.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. The sustained activation of the SAC prevents the cell from proceeding from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[6] This ultimately triggers the intrinsic apoptotic pathway.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of LP-261 on the polymerization of purified tubulin by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
LP-261 stock solution in DMSO
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare serial dilutions of LP-261 in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
In a pre-chilled 96-well plate, add the desired concentrations of LP-261 or DMSO (vehicle control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to each well for a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to determine the rate and extent of tubulin polymerization.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the anti-proliferative effect of LP-261 on endothelial cells, a key aspect of its antiangiogenic activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
LP-261 stock solution in DMSO
-
96-well plates
-
[³H]-thymidine
-
Cell harvester and scintillation counter or a non-radioactive proliferation assay kit (e.g., MTT, XTT, or BrdU)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000 cells/well in 200 µL of complete medium.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of LP-261 (e.g., 50 nM to 10 µM) or DMSO (vehicle control).[6]
-
Incubate for 24-48 hours.
-
For [³H]-thymidine incorporation, pulse the cells with 0.9 µCi of [³H]-thymidine for the final 6 hours of incubation.
-
Wash the cells with PBS and trypsinize.
-
Harvest the cells onto filtermats and measure radioactivity using a scintillation counter.
-
Alternatively, use a colorimetric or fluorometric method according to the manufacturer's protocol.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex, three-dimensional model to evaluate the antiangiogenic potential of LP-261.
Materials:
-
Thoracic aorta from a rat
-
Serum-free culture medium
-
Collagen or fibrin (B1330869) gel matrix
-
48-well plates
-
Surgical instruments
-
LP-261 stock solution in DMSO
Procedure:
-
Aseptically dissect the thoracic aorta and place it in a petri dish with cold serum-free medium.
-
Remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Embed each aortic ring in a collagen or fibrin gel matrix in a 48-well plate.
-
After the gel polymerizes, add culture medium containing different concentrations of LP-261 (e.g., 20 nM to 10 µM) or DMSO.[6]
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a microscope.
-
Quantify the extent of microvessel sprouting.
Conclusion
LP-261 is a promising anticancer agent that effectively targets the colchicine binding site of tubulin. Its potent inhibition of tubulin polymerization leads to G2/M cell cycle arrest and apoptosis, and it demonstrates significant antiangiogenic properties. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on tubulin inhibitors and novel cancer therapeutics. Further investigation into the detailed molecular interactions and downstream signaling pathways will continue to elucidate the full potential of LP-261 as a therapeutic agent.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abscience.com.tw [abscience.com.tw]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of BPR0C261: A Novel Tubulin Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
BPR0C261 is a synthetic, small-molecule compound that has emerged as a promising orally active antitumor agent.[1] It functions as a tubulin inhibitor, a class of drugs that disrupt the formation and function of microtubules, essential components of the cellular cytoskeleton.[1] Microtubules play a critical role in cell division, making them a key target for anticancer therapies. BPR0C261 distinguishes itself through its potent antimitotic and anti-angiogenic activities, demonstrating efficacy against a range of cancer cells, including those with multidrug resistance.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of BPR0C261, presenting key data and experimental methodologies for the scientific community.
Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site
BPR0C261 exerts its anticancer effects by directly interfering with microtubule dynamics. It inhibits the polymerization of tubulin, the protein subunit of microtubules, by binding to the colchicine binding site.[1] This interaction prevents the assembly of microtubules, leading to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. The ultimate consequences of this disruption are cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]
A key advantage of targeting the colchicine binding site is the potential to overcome multidrug resistance, a common challenge in chemotherapy. Many conventional tubulin inhibitors are susceptible to efflux by P-glycoprotein, a transporter protein often overexpressed in resistant cancer cells. Compounds that bind to the colchicine site, like BPR0C261, may be less affected by this resistance mechanism.
Signaling Pathway
The inhibition of tubulin polymerization by BPR0C261 triggers a cascade of events that culminate in cell cycle arrest and apoptosis. The following diagram illustrates the proposed signaling pathway.
In Vitro Activity
BPR0C261 has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Notably, it has shown efficacy against multidrug-resistant cervical cancer cells.[1] Beyond its direct effects on cancer cells, BPR0C261 also exhibits potent anti-angiogenic properties. It inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and disrupts the formation of capillary-like structures, crucial processes in the development of new blood vessels that supply tumors.[1]
The following table summarizes the in vitro activity of BPR0C261 against various cell lines.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 1.6 | [2] |
| Various Cancer Cells | Human Cancer Cell Lines | Varies | [1] |
| Multidrug-Resistant | Human Cervical Cancer Cells | Varies | [1] |
In Vivo Efficacy
Preclinical studies in animal models have confirmed the antitumor and anti-angiogenic activity of BPR0C261 in a living system. Oral administration of BPR0C261 has been shown to inhibit angiogenesis in subcutaneously implanted Matrigel plugs in mice.[1] Furthermore, it has demonstrated in vivo activity against human colorectal, gastric, and nasopharyngeal tumors in nude mice models.[1]
A significant finding from in vivo studies is the synergistic effect of BPR0C261 when combined with the conventional chemotherapy drug, cisplatin. This combination therapy was found to synergistically prolong the lifespans of mice with murine leukemia.[1]
Pharmacokinetics
BPR0C261 exhibits favorable pharmacokinetic properties, including oral bioavailability. Studies in dogs have shown an oral bioavailability of 43%.[1] The compound is readily absorbed and distributes to tumor tissues in nude mice following oral administration, with tumor tissue levels being dose-dependent.[1] Furthermore, BPR0C261 has been shown to permeate through a human intestinal Caco-2 cell monolayer, suggesting potential for oral absorption in humans.[1]
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of BPR0C261.
Tubulin Polymerization Assay
Objective: To determine the effect of BPR0C261 on the in vitro polymerization of tubulin.
Methodology:
-
Purified tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).
-
The tubulin solution is incubated with various concentrations of BPR0C261 or a vehicle control on ice.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
The concentration of BPR0C261 that inhibits tubulin polymerization by 50% (IC50) is calculated.
Cell Viability Assay
Objective: To assess the cytotoxic effects of BPR0C261 on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of BPR0C261 or a vehicle control for a specified period (e.g., 72 hours).
-
Cell viability is determined using a colorimetric assay, such as the MTT or SRB assay.
-
The absorbance is measured using a microplate reader, and the percentage of cell survival is calculated relative to the vehicle-treated control.
-
The concentration of BPR0C261 that inhibits cell growth by 50% (IC50) is determined.
Cell Cycle Analysis
Objective: To investigate the effect of BPR0C261 on cell cycle progression.
Methodology:
-
Cancer cells are treated with BPR0C261 or a vehicle control for a specified time.
-
The cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of BPR0C261 in an in vivo setting.
Methodology:
-
Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
BPR0C261 is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of a novel tubulin inhibitor like BPR0C261.
Conclusion
BPR0C261 represents a significant advancement in the development of novel tubulin inhibitors. Its potent antimitotic and anti-angiogenic activities, coupled with its oral bioavailability and efficacy against multidrug-resistant cancer cells, position it as a strong candidate for further clinical development. The preclinical data summarized in this guide highlight the therapeutic potential of BPR0C261 and provide a solid foundation for future investigations into its clinical utility in the treatment of various cancers. The detailed experimental protocols offer a resource for researchers seeking to further explore the properties of this and other similar compounds.
References
The Medicinal Chemistry of Indole-Based Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity against a range of cancer-related targets. This technical guide provides an in-depth overview of the medicinal chemistry of indole-based anticancer agents, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Mechanisms of Action of Indole-Based Anticancer Agents
Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] The primary mechanisms include the inhibition of tubulin polymerization, modulation of protein kinase activity, and induction of apoptosis.[3]
Tubulin Polymerization Inhibition
A significant class of indole-based anticancer agents functions by disrupting microtubule dynamics, which are crucial for cell division.[4] These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are classic examples of naturally occurring indole alkaloids that inhibit tubulin polymerization.[6]
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[7] Indole derivatives have been successfully developed as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and kinases in the PI3K/Akt/mTOR pathway.[8] Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase inhibitor with an oxindole (B195798) core that targets VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[9]
Induction of Apoptosis
Indole compounds can induce programmed cell death, or apoptosis, through multiple pathways.[10] This can be a direct effect or a consequence of other mechanisms like tubulin inhibition or kinase modulation.[1] Some indole derivatives have been shown to modulate the expression of apoptosis-related proteins such as those in the Bcl-2 family and activate caspases, the key executioners of apoptosis.[6] For example, indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), found in cruciferous vegetables, are known to induce apoptosis in various cancer cell lines.[10]
Quantitative Data on Anticancer Activity
The potency of indole-based anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific molecular targets. The following tables summarize the in vitro cytotoxic and inhibitory activities of selected indole derivatives.
Table 1: In Vitro Cytotoxicity of Indole-Based Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7i (Indole/1,2,4-triazole hybrid) | Various (NCI-60 panel) | GI50: 1.85 - 5.76 | [5] |
| Compound 7k (9-aryl-5H-pyrido[4,3-b]indole) | HeLa | 8.7 ± 1.3 | [11] |
| Compound with R = 6-thiophen-3-yl | MCF-7 | 0.0045 | [12] |
| Compound with R = 7-thiophen-2-yl | MCF-7 | 0.029 | [12] |
| CA-4 (Combretastatin A-4, reference) | MCF-7 | 0.013 | [12] |
Table 2: In Vitro Cytotoxicity of Indole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Sunitinib | VEGFR, PDGFR, c-KIT | - | - | [9] |
| HA-2l (Indole derivative) | mTOR | - | 0.066 | [7] |
| HA-2c (Indole derivative) | mTOR | - | 0.075 | [7] |
| Compound 2a (N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile) | VEGFR-2 (predicted) | HCT-116 p53-/- | < 1 | [13] |
| Compound 2b (N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile) | VEGFR-2 (predicted) | HCT-116 p53-/- | < 1 | [13] |
Table 3: In Vitro Cytotoxicity of Other Indole-Based Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f (Indole-based arylsulfonylhydrazide) | MDA-MB-468 | 8.2 | [14] |
| Compound 5f (Indole-based arylsulfonylhydrazide) | MCF-7 | 13.2 | [14] |
| Dregamine Derivative 17 | L5178Y (MDR) | 4.28 ± 0.25 | [15] |
| Indolyl Dihydropyrazole with Hydroxy Phenyl | Various | Potent Activity | [16] |
| Indole-based Caffeic Acid Amide 3j | - | DPPH Scavenging IC50: 50.98 ± 1.05 | [17] |
Experimental Protocols
The evaluation of indole-based anticancer agents involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
Synthesis of Indole Derivatives
The synthesis of indole-based compounds often involves classical indole ring formation reactions such as the Fischer, Bischler, or Nenitzescu indole synthesis, followed by functional group modifications.
General Synthetic Procedure for 9-aryl-5H-pyrido[4,3-b]indole Derivatives:
-
Step 1: Synthesis of 5H-pyrido[4,3-b]indole: To a solution of 3-(2-chlorophenyl)pyridin-4-amine (B572368) in dry DMSO, potassium tert-butoxide is added. The mixture is heated at 130°C for 24 hours under a nitrogen atmosphere. After completion, the reaction mixture is extracted with ethyl acetate (B1210297), washed with brine, and dried over sodium sulfate. The crude product is purified by silica (B1680970) gel column chromatography.[11]
-
Step 2: Bromination: N-bromosuccinimide (NBS) is added to a solution of the 5H-pyrido[4,3-b]indole in DMF at room temperature. The reaction is stirred for 12 hours, followed by the addition of water. The product is extracted with ethyl acetate and purified by column chromatography to yield 9-bromo-5H-pyrido[4,3-b]indole.[11]
-
Step 3: Suzuki Coupling: A mixture of the bromo-intermediate, a substituted phenylboronic acid, Pd(PPh3)4, and K2CO3 in a 1,4-dioxane/water mixture is degassed and purged with nitrogen. The reaction is heated in a microwave reactor at 130°C for 25 minutes. After completion, water is added, and the product is extracted with ethyl acetate and purified by column chromatography to give the final 9-aryl-5H-pyrido[4,3-b]indole derivative.[11]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[19]
-
Compound Treatment: The cells are treated with various concentrations of the indole compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[20]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.[21]
-
Reaction Setup: Purified tubulin is suspended in a general tubulin buffer on ice.[22]
-
Compound Addition: The indole compound at various concentrations is added to a pre-chilled 96-well plate. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) are included as controls.[23]
-
Initiation of Polymerization: A GTP working solution is added to each well to a final concentration of 1 mM to initiate polymerization. The plate is immediately transferred to a microplate reader pre-warmed to 37°C.[22][23]
-
Kinetic Measurement: The absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[21] The inhibitory concentration (IC50) for tubulin polymerization is then calculated.
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the indole compound for a specified time, then harvested by trypsinization and washed with PBS.[24]
-
Fixation: The cells are fixed by adding cold 70% ethanol (B145695) dropwise while vortexing and then incubated on ice or at -20°C.[25]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining buffer containing propidium iodide and RNase A.[25]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]
Signaling Pathways and Experimental Workflows
The development and evaluation of indole-based anticancer agents often involve the investigation of their effects on specific cellular signaling pathways and follow a structured experimental workflow.
Key Signaling Pathways
dot
Caption: Signaling pathways targeted by indole anticancer agents.
Experimental Workflow
The discovery and preclinical development of indole-based anticancer agents typically follow a multi-step experimental workflow.
dot
Caption: A typical experimental workflow for drug discovery.
Conclusion
The indole nucleus continues to be a highly valuable scaffold in the design and development of novel anticancer agents. Its versatility allows for the creation of compounds that can target a wide array of cancer-related pathways with high potency and selectivity. This technical guide has provided a comprehensive overview of the medicinal chemistry of indole-based anticancer agents, from their mechanisms of action and structure-activity relationships to the detailed experimental protocols used for their evaluation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the ongoing quest for more effective cancer therapies.
References
- 1. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. abscience.com.tw [abscience.com.tw]
- 22. benchchem.com [benchchem.com]
- 23. interchim.fr [interchim.fr]
- 24. researchgate.net [researchgate.net]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. researchgate.net [researchgate.net]
In Vitro Anti-proliferative Activity of LP-261: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-proliferative activities of LP-261, a novel tubulin-targeting agent. The document details the compound's mechanism of action, presents its efficacy across various cancer cell lines, and outlines the experimental methodologies used to generate the presented data.
Core Mechanism of Action
LP-261 is a potent, orally active anti-mitotic agent that functions by targeting tubulin.[1] It is understood to bind to the colchicine (B1669291) binding domain on tubulin, which leads to the disruption of microtubule dynamics. This interference with microtubule function induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in proliferating cells.[2][3]
Signaling Pathway of LP-261 Induced G2/M Arrest
Caption: Signaling pathway of LP-261 leading to G2/M cell cycle arrest and apoptosis.
Quantitative Anti-proliferative Activity
The anti-proliferative efficacy of LP-261 has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.01 |
| H522 | Non-Small-Cell Lung Cancer | 0.01 |
| Jurkat | T-cell Leukemia | 0.02 |
| SW-620 | Colon Adenocarcinoma | 0.05 |
| BXPC-3 | Pancreatic Cancer | 0.05 |
| PC-3 | Prostate Cancer | 0.07 |
| Data sourced from MedChemExpress.[1] |
Screening of LP-261 in the NCI60 cancer cell line panel resulted in a mean GI50 (concentration for 50% growth inhibition) of approximately 100 nM.[3]
Anti-Angiogenic Activity
In addition to its direct cytotoxic effects on tumor cells, LP-261 exhibits potent anti-angiogenic properties.
| Assay | Model System | Activity |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | Dose-dependent inhibition (100 nM to 10 µM) |
| Rat Aortic Ring Assay | Ex vivo rat aorta explants | >50% microvessel outgrowth inhibition at 50 nM |
| Data sourced from PMC - NIH.[2] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize the anti-proliferative activity of LP-261.
Cell Proliferation (IC50 Determination) Assay
This protocol outlines a general method for determining the IC50 values of LP-261 in cancer cell lines using a colorimetric assay such as MTT or SRB.
Caption: General experimental workflow for determining the IC50 of LP-261.
Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of LP-261 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
Treatment: The culture medium is replaced with the medium containing various concentrations of LP-261. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of LP-261 on the polymerization of purified tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin, GTP, and a suitable polymerization buffer are required. LP-261 is dissolved in an appropriate solvent.
-
Reaction Setup: The reaction mixture, containing tubulin, GTP, and either LP-261 or a vehicle control, is prepared in a pre-chilled 96-well plate on ice.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The change in absorbance at 340 nm, which is proportional to the amount of polymerized microtubules, is monitored over time.
-
Analysis: The rate and extent of tubulin polymerization in the presence of LP-261 are compared to the control to determine its inhibitory effect. An EC50 value of 3.2 µM for the inhibition of in vitro tubulin polymerization has been reported for LP-261.[1]
HUVEC Proliferation Assay
This assay assesses the anti-angiogenic potential of LP-261 by measuring its effect on the proliferation of human umbilical vein endothelial cells (HUVECs). The methodology is similar to the IC50 determination assay described in section 4.1, with HUVECs being the cell type used.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and cell-matrix interactions.
Caption: Workflow for the ex vivo rat aortic ring angiogenesis assay.
Methodology:
-
Aorta Preparation: The thoracic aorta is excised from a rat, cleaned of surrounding connective tissue, and cut into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a 3D gel matrix, such as collagen or Matrigel, in a multi-well plate.
-
Treatment: Culture medium containing different concentrations of LP-261 or a vehicle control is added to the wells.
-
Incubation: The plates are incubated for several days to allow for the sprouting of microvessels from the aortic explants.
-
Analysis: The extent of microvessel outgrowth is quantified by capturing images and measuring the length and density of the sprouts using image analysis software.
Cell Cycle Analysis
To confirm that LP-261 induces G2/M arrest, flow cytometry-based cell cycle analysis is performed.
Methodology:
-
Cell Treatment: Cells are treated with LP-261 at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of a G2/M arrest.
Conclusion
The in vitro data for LP-261 demonstrates its potent anti-proliferative activity against a variety of cancer cell lines. Its mechanism of action as a tubulin polymerization inhibitor leading to G2/M phase cell cycle arrest is well-supported by the available data. Furthermore, its significant anti-angiogenic properties suggest a dual mechanism of anti-tumor activity. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of LP-261 and other novel anti-cancer agents.
References
A Technical Guide to the G2/M Cell Cycle Arrest Induced by Anticancer Agent 261
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a series of events that takes place in a cell as it grows and divides. The G2/M checkpoint, a critical control point in the cell cycle, ensures that cells do not enter mitosis (M phase) with damaged DNA, thereby preventing the propagation of genetic errors. This checkpoint is a promising target for anticancer therapies. Anticancer Agent 261 is a novel synthetic compound that has demonstrated potent activity in inducing G2/M cell cycle arrest in various cancer cell lines, leading to the inhibition of cancer cell proliferation. This document provides an in-depth technical overview of the mechanism of action of this compound, with a focus on its effects on G2/M cell cycle arrest.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data obtained from in vitro studies of this compound on human non-small-cell lung cancer (NSCLC) A549 cells.
Table 1: Inhibition of Cell Viability by this compound
| Treatment Duration | IC50 (µM) |
| 24 hours | 0.05 |
| 48 hours | 0.03 |
| 72 hours | 0.02 |
IC50 values were determined by MTT assay.
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2% | 25.1% | 19.7% |
| Agent 261 (0.03 µM) | 20.5% | 15.3% | 64.2% |
| Agent 261 (0.05 µM) | 15.8% | 10.1% | 74.1% |
Cell cycle distribution was determined by flow cytometry with propidium (B1200493) iodide staining.
Table 3: Modulation of G2/M Regulatory Proteins by this compound
| Protein | Change in Expression (Fold Change vs. Control) |
| Cyclin B1 | ↓ 0.4 |
| p-Cdc2 (Tyr15) | ↑ 3.5 |
| Cdc2 | ↓ 0.5 |
| Cdc25C | ↓ 0.3 |
| p-Chk2 (Thr68) | ↑ 4.2 |
Protein expression levels were quantified by Western blot analysis after 24 hours of treatment with 0.05 µM of Agent 261.
Signaling Pathway of Agent 261-Induced G2/M Arrest
This compound induces G2/M cell cycle arrest primarily through the activation of the ATM/Chk2 signaling pathway, which is a key DNA damage response pathway.[1][2] This leads to the inhibition of the Cdc25C phosphatase and subsequent inactivation of the Cyclin B1/Cdc2 complex, which is essential for entry into mitosis.[3][4]
Caption: Signaling pathway of Agent 261-induced G2/M arrest.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on propidium iodide (PI) staining of DNA.[5][6]
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Steps:
-
Seed A549 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The cell cycle distribution is quantified using appropriate software (e.g., ModFit LT).[6]
Western Blot Analysis
-
Treat A549 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, p-Cdc2 (Tyr15), Cdc2, Cdc25C, p-Chk2 (Thr68), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Conclusion
This compound is a potent inducer of G2/M cell cycle arrest in non-small-cell lung cancer cells. Its mechanism of action involves the activation of the DNA damage response pathway, leading to the inhibition of the Cyclin B1/Cdc2 complex. The data presented in this guide highlight the potential of this compound as a promising candidate for further development as a cancer therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling of this compound.
References
- 1. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 2. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin and silibinin cause G1 and G2-M cell cycle arrest via distinct circuitries in human prostate cancer PC3 cells: a comparison of flavanone silibinin with flavanolignan mixture silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic significance of G2/M arrest signaling pathway proteins in advanced non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
BPR0C261: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR0C261 is a novel, orally active small molecule that has demonstrated significant antitumor activities. Its multifaceted mechanism of action, encompassing antimitotic, anti-angiogenic, and apoptosis-inducing properties, positions it as a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the core mechanisms by which BPR0C261 induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Data on BPR0C261 Cytotoxicity
BPR0C261 exhibits potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies. A key study highlighted its efficacy in non-small cell lung cancer (NSCLC) cell lines with different p53 statuses.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | p53+/+ | 0.38 | [1] |
| H1299 | Non-Small Cell Lung Cancer | p53-/- | 0.86 | [1] |
Table 1: IC50 values of BPR0C261 in NSCLC cell lines after 24 hours of treatment.[1]
Mechanism of Action: Induction of Apoptosis
BPR0C261's primary mechanism of inducing cell death is through the initiation of apoptosis, or programmed cell death. This is achieved through its function as a microtubule-destabilizing agent. By interacting with the colchicine (B1669291) binding sites on tubulin, BPR0C261 inhibits microtubule polymerization.[2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[1][2] Prolonged arrest at this phase triggers the intrinsic apoptotic pathway.
The induction of apoptosis by BPR0C261 has been confirmed through the observation of increased DNA fragmentation and positive signals in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.[1] Furthermore, analysis of the sub-G1 cell population, which represents apoptotic cells, shows a dose-dependent increase upon treatment with BPR0C261.[1]
Signaling Pathways in BPR0C261-Induced Apoptosis
BPR0C261-induced apoptosis is mediated through both p53-dependent and p53-independent signaling pathways, making it effective against a broader range of tumors with varying p53 mutational statuses.
p53-Dependent Pathway
In cancer cells with wild-type p53 (p53+/+), such as the A549 cell line, BPR0C261 treatment leads to an upregulation of the p53 protein.[1] As a critical tumor suppressor, p53 can transcriptionally activate pro-apoptotic genes, leading to the initiation of the apoptotic cascade.
p53-Independent/PTEN-Dependent Pathway
In cancer cells lacking functional p53 (p53-/-), such as the H1299 cell line, BPR0C261 induces apoptosis through a p53-independent mechanism involving the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1] Treatment with BPR0C261 has been shown to upregulate the expression of PTEN in p53-negative cells.[1] PTEN is a negative regulator of the pro-survival PI3K/Akt signaling pathway. By upregulating PTEN, BPR0C261 inhibits the PI3K/Akt pathway, thereby promoting apoptosis.
The following diagrams illustrate these signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BPR0C261-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BPR0C261 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of BPR0C261 (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with BPR0C261 at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., p53, PTEN, Bcl-2, Bax, Caspases).
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
Experimental and Logical Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of BPR0C261.
References
In-depth Analysis of "Anticancer Agent 261" Reveals No Publicly Available Anti-Angiogenic Data
A comprehensive investigation into the scientific literature and chemical databases for a compound referred to as "Anticancer agent 261" (CAS Number: 860456-56-0) has found no publicly available evidence to support its purported anti-angiogenic or anticancer properties. The only scientific publication associated with this specific chemical entity focuses on its role as a byproduct of ecstasy (MDMA) synthesis and its effects on monoamine transporters, a field of study unrelated to cancer or angiogenesis.
Researchers, scientists, and drug development professionals seeking information on "this compound" for its potential use in oncology will find a significant lack of data. Despite being listed by some chemical suppliers as an "anticancer compound," this designation appears to be unsubstantiated by peer-reviewed scientific research.
The compound, chemically identified as N-[2-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)ethyl]-formamide, is also known by the internal designation "compound 13" from certain vendors and as "ECSI#6" by others. An exhaustive search for data related to this compound's biological activity in the context of cancer, specifically its effects on blood vessel formation (angiogenesis), yielded no quantitative data, experimental protocols, or elucidated signaling pathways.
The sole scientific paper linked to CAS number 860456-56-0 is:
-
Pifl, C., Nagy, G., Berényi, S., Kattinger, A., Reither, H., & Antus, S. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. Journal of Pharmacology and Experimental Therapeutics, 314(1), 346–354.[1][2][3][4]
This study characterizes the compound's interaction with serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters and makes no mention of anticancer or anti-angiogenic activity.
While other compounds containing the benzo[d][1,3]dioxol moiety have been investigated for anticancer properties, including anti-angiogenic effects, these are structurally distinct molecules from "this compound".[5][6][7] The specific data for those compounds cannot be extrapolated to the agent .
Based on the currently available public information, "this compound" (CAS 860456-56-0) is not a validated anti-angiogenic agent. The creation of an in-depth technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams is not possible due to the complete absence of relevant scientific literature. Professionals in the field of drug development should be aware that the "anticancer" label on this compound is not supported by published scientific evidence. Any research into the potential anti-angiogenic properties of this compound would be entirely novel and would require foundational preclinical investigation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Oral Bioavailability of BPR0C261: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR0C261 is a promising novel small molecule inhibitor of tubulin polymerization, demonstrating significant antitumor activity. Its mechanism of action involves binding to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization and cell cycle arrest. A key feature of BPR0C261 is its oral bioavailability, a critical attribute for patient compliance and chronic dosing regimens in cancer therapy. This technical guide synthesizes the available preclinical data on the pharmacokinetics and oral bioavailability of BPR0C261, providing a comprehensive resource for researchers in the field of oncology drug development.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer therapies. BPR0C261 has emerged as a potent inhibitor of microtubule polymerization. By binding to the colchicine site on β-tubulin, BPR0C261 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
A significant advantage of BPR0C261 is its demonstrated oral activity. Oral administration is the preferred route for many cancer therapies due to its convenience, which can improve patient quality of life and adherence to treatment. Understanding the pharmacokinetic profile and oral bioavailability of BPR0C261 is therefore paramount for its clinical development. This document provides a detailed overview of the currently available data.
Pharmacokinetic Profile
While comprehensive quantitative pharmacokinetic data for BPR0C261 in common preclinical species such as mice and dogs is not extensively available in the public domain, existing studies have established its oral absorption and systemic availability.
Data Presentation
Due to the limited availability of specific quantitative values for parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (Half-life) in published literature, a detailed comparative table cannot be constructed at this time. However, the key finding regarding its oral bioavailability in a canine model is presented below.
| Species | Route of Administration | Oral Bioavailability (%) | Citation |
| Dog | Oral | 43 | [1] |
| Mouse | Oral | Orally Absorbable | [1] |
Further research is required to fully characterize the pharmacokinetic profile of BPR0C261 across different species and dosing regimens.
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies of BPR0C261 are not fully described in the available literature. However, based on standard preclinical practices, a general methodology can be outlined.
In Vivo Oral Bioavailability Study (General Protocol)
A standard approach to determine the oral bioavailability of a compound like BPR0C261 involves administering the drug through both intravenous (IV) and oral (PO) routes to different groups of the same animal species.
Animals:
-
Male and female beagle dogs or specific strains of mice (e.g., BALB/c) are commonly used.
-
Animals are typically fasted overnight before drug administration.
Drug Formulation and Administration:
-
For intravenous administration, BPR0C261 is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent). The formulation is administered as a bolus injection or a short infusion into a peripheral vein.
-
For oral administration, BPR0C261 is typically formulated as a solution or suspension in a vehicle such as carboxymethylcellulose and administered via oral gavage.
Blood Sampling:
-
Serial blood samples are collected at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method:
-
The concentration of BPR0C261 in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Mechanism of Action and Signaling Pathway
BPR0C261 exerts its anticancer effects by disrupting microtubule dynamics. This process is initiated by its binding to the colchicine binding site on β-tubulin, a subunit of the tubulin heterodimer.
Visualization of the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general experimental workflow for assessing oral bioavailability and the proposed mechanism of action of BPR0C261.
Figure 1: Experimental workflow for determining the oral bioavailability of BPR0C261.
Figure 2: Proposed signaling pathway for BPR0C261-induced apoptosis.
Conclusion
BPR0C261 is a promising orally active antitumor agent that targets microtubule polymerization. The available preclinical data indicates a favorable oral bioavailability of 43% in dogs, suggesting its potential for convenient oral administration in a clinical setting. While the current body of public knowledge lacks detailed quantitative pharmacokinetic parameters and specific experimental protocols, the foundational evidence of its oral activity warrants further investigation. A full characterization of its pharmacokinetic profile across multiple species will be crucial for guiding future clinical trial design and establishing a safe and effective dosing regimen for cancer patients. The continued exploration of BPR0C261's mechanism of action will further elucidate its therapeutic potential.
References
An In-depth Technical Guide to Early-Stage Research on Novel Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of recent early-stage research into novel mitotic inhibitors, focusing on promising new agents targeting key regulators of cell division. The content is designed to furnish researchers, scientists, and drug development professionals with detailed, actionable information, including comparative quantitative data, in-depth experimental protocols, and visual representations of critical signaling pathways and workflows.
Introduction to Novel Mitotic Inhibitors
Mitosis, the process of cell division, is a tightly regulated sequence of events essential for organismal growth and tissue homeostasis. Errors in mitosis can lead to aneuploidy, a hallmark of many cancers. Consequently, targeting mitotic processes has long been a cornerstone of cancer therapy. While traditional antimitotic agents like taxanes and vinca (B1221190) alkaloids have proven effective, their broad targeting of microtubules often leads to significant side effects and the development of resistance.[1] This has spurred the development of a new generation of mitotic inhibitors that target specific proteins crucial for mitotic progression, offering the potential for greater selectivity and reduced toxicity.[1][2] This guide focuses on three key classes of these novel inhibitors: Polo-like kinase 1 (PLK1) inhibitors, Aurora kinase inhibitors, and inhibitors of the kinesin family member KIF18A.
Polo-like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a master regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[4]
Mechanism of Action
PLK1 inhibitors primarily function by competitively binding to the ATP-binding pocket of the PLK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This disruption of PLK1 activity leads to defects in mitotic spindle formation, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptosis in cancer cells.[5]
Quantitative Data for Novel PLK1 Inhibitors
The following table summarizes the in vitro potency of several novel PLK1 inhibitors against the kinase itself and their anti-proliferative activity in various cancer cell lines.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | GI50/IC50 (Cell-Based Assay) | Reference |
| Volasertib (BI 6727) | PLK1 | 0.87 nM | SCLC cell lines | 40 nM - 550 nM | [6] |
| Onvansertib | PLK1 | Not Specified | SCLC cell lines | Not Specified | [6] |
| Rigosertib | PLK1 | Not Specified | SCLC cell lines | Not Specified | [6] |
| BI 2536 | PLK1, PLK2, PLK3 | PLK1: 0.83 nM, PLK2: 3.5 nM, PLK3: 9.0 nM | Various | Not Specified | [7][8] |
| GSK461364A | PLK1 | 2.2 nM | Various | Not Specified | [8] |
| Plogosertib (CYC140) | PLK1 | Not Specified | Liver Cancer Models | Not Specified | [9] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of PLK1 in orchestrating key mitotic events.
Caption: PLK1 activation and its downstream effects on mitosis.[3][4][10]
This workflow outlines the typical steps involved in the preclinical evaluation of novel PLK1 inhibitors.
Caption: A streamlined workflow for identifying and validating PLK1 inhibitors.
Experimental Protocols
This protocol is adapted from methodologies used to assess the potency of PLK1 inhibitors.[7][8]
Materials:
-
Recombinant active PLK1 enzyme
-
PLK1 substrate (e.g., a synthetic peptide with a PLK1 consensus sequence) labeled with a FRET donor (e.g., Coumarin)
-
Phosphorylation-site specific antibody labeled with a FRET acceptor (e.g., Fluorescein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitors dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a 384-well plate, add the PLK1 enzyme, the FRET-labeled substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the FRET-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the FRET signal using a microplate reader (Excitation: ~400 nm, Emission: ~445 nm for donor and ~520 nm for acceptor).
-
Calculate the ratio of acceptor to donor emission to determine the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Aurora Kinase Inhibitors
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles throughout mitosis.[11] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[11][12] Their overexpression in various cancers makes them compelling targets for therapeutic intervention.[12]
Mechanism of Action
Aurora kinase inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Aurora A and/or Aurora B.[12] Inhibition of Aurora A leads to defects in spindle formation, resulting in monopolar spindles and subsequent mitotic arrest.[11] Inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, leading to endoreduplication and polyploidy, which ultimately triggers apoptosis.[12]
Quantitative Data for Novel Aurora Kinase Inhibitors
The following table presents the biochemical potencies and cellular activities of several novel Aurora kinase inhibitors.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | GI50/IC50 (Cell-Based Assay) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | Various | As low as 20 nM | [13] |
| CCT137690 | Pan-Aurora | Not Specified | ORL-48, ORL-115 | 0.81 µM, 0.84 µM | [14] |
| PHA-680632 | Aurora A, B, C | A: 27 nM, B: 135 nM, C: 120 nM | Various | Not Specified | [15] |
| PHA-739358 | Aurora A, B, C | A: 13 nM, B: 79 nM, C: 61 nM | Various | Not Specified | [15] |
| CYC116 | Aurora A, B, C, VEGFR2 | A: 44 nM, B: 19 nM, C: 65 nM | Various | 34 - 1370 nM | [15][16] |
| SNS-314 | Aurora A, B, C | A: 9 nM, B: 31 nM, C: 3 nM | Various | 1.8 - 24.4 nM | [16] |
| BI 811283 | Aurora B | 9 nM | Various | <14 nM | [16] |
| GSK1070916 | Aurora B, C | B: 3.5 nM, C: 6.5 nM | Various | Median IC50 of 8 nM | [16] |
| PF-03814735 | Aurora A, B | A: 5 nM, B: 0.8 nM | Various | 42 - 150 nM | [16] |
| NCI 14040 | Aurora A | Not Specified | PANC1, PC-3, T-47D, MDA-MB-231 | 3.5 µM, 8.2 µM, 8.8 µM, 11.0 µM | [17] |
Signaling Pathway and Experimental Workflow
This diagram illustrates the distinct and coordinated roles of Aurora A and Aurora B during mitosis.
Caption: Distinct roles of Aurora A and B in mitotic progression.[11][12][18]
This workflow details the process for evaluating the efficacy and selectivity of novel Aurora kinase inhibitors.
Caption: A comprehensive workflow for the preclinical development of Aurora kinase inhibitors.
Experimental Protocols
This protocol is a standard method for assessing mitotic arrest induced by mitotic inhibitors.[1][19][20][21]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
KIF18A Inhibitors
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a crucial role in chromosome congression and alignment during mitosis.[22][23] It functions by dampening the dynamics of kinetochore-microtubules at their plus ends.[22][24] Notably, KIF18A is nonessential for normal cell division but becomes critical for the survival of cancer cells with high chromosomal instability (CIN), a common feature of aggressive tumors.[25][26][27] This selective dependency makes KIF18A an exciting and highly specific target for cancer therapy.[25]
Mechanism of Action
KIF18A inhibitors are designed to block the ATPase activity of the KIF18A motor domain.[28][29] In CIN-high cancer cells, which are highly reliant on KIF18A to manage their chaotic mitoses, inhibition of KIF18A leads to severe chromosome misalignment, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, selective cell death.[28][30][31]
Quantitative Data for Novel KIF18A Inhibitors
The following table summarizes the available preclinical data for emerging KIF18A inhibitors.
| Inhibitor | Target | IC50 (ATPase Assay) | Cell Line | Anti-proliferative Activity | Reference |
| AU-KIF-01 to AU-KIF-04 | KIF18A | 0.06 - 1.4 µM | OVCAR-3 (CIN-high) | Potent anti-proliferative activity | [28] |
| ATX-295 | KIF18A | Not Specified | Ovarian, Breast, Lung (CIN-high) | Robust anti-tumor activity | [27][31] |
| Sovilnesib (AMG-650) | KIF18A | Not Specified | HGSOC, TNBC models | Tumor regression in vivo | [26] |
| VLS-1488 | KIF18A | Not specified | Ovarian and other solid tumors | Early indications of efficacy | [31] |
| BTB-1 | KIF18A | Not Specified | Not Specified | Inhibits motility and MT depolymerization | [32] |
Signaling Pathway and Experimental Workflow
This diagram illustrates the critical function of KIF18A in ensuring proper chromosome alignment at the metaphase plate.
Caption: KIF18A's function at the kinetochore-microtubule interface.[23][24]
This workflow highlights the strategy for identifying inhibitors that selectively target CIN-high cancer cells.
Caption: A targeted approach for developing KIF18A inhibitors for CIN-high cancers.[33]
Experimental Protocols
This protocol is a fundamental assay for the primary screening of KIF18A inhibitors.[28][29][32]
Materials:
-
Recombinant human KIF18A motor domain
-
Taxol-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Malachite green-based phosphate (B84403) detection reagent or an ADP-Glo™ Kinase Assay kit
-
Test inhibitors dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Coat a 96-well plate with taxol-stabilized microtubules.
-
Add the KIF18A enzyme and the test inhibitor to the microtubule-coated wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of ~1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green reagent or the luminescence from an ADP-Glo assay, following the manufacturer's instructions.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Conclusion
The field of mitotic inhibitors is rapidly evolving, moving beyond broad-spectrum microtubule poisons to highly specific agents that target the intricate machinery of cell division. Inhibitors of PLK1, Aurora kinases, and KIF18A represent promising new frontiers in cancer therapy. The detailed data, pathways, and protocols provided in this guide are intended to support the ongoing research and development efforts in this critical area of oncology. By understanding the specific mechanisms and vulnerabilities associated with these novel targets, the scientific community can continue to develop more effective and less toxic treatments for a wide range of malignancies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 25. ascopubs.org [ascopubs.org]
- 26. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pnas.org [pnas.org]
- 33. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Colchicine Binding Site Inhibitors: A Technical Guide with Inferred Relevance to LP-261 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-261 is a novel, orally active tubulin-binding agent that demonstrates significant antiangiogenic and antitumor activity. It functions by binding to the colchicine (B1669291) site on β-tubulin, which leads to the inhibition of tubulin polymerization, subsequently causing G2/M cell cycle arrest and apoptosis in cancer cells. While specific structure-activity relationship (SAR) studies on a series of LP-261 analogues are not extensively available in the public domain, a wealth of information exists for other compounds that target the same binding site. This technical guide will provide an in-depth overview of the known SAR of colchicine binding site inhibitors (CBSIs) and infer potential SAR principles for the rational design of future LP-261 analogues.
Core Concepts of Colchicine Binding Site Inhibitors
The colchicine binding site is a critical pocket on β-tubulin that, when occupied by a ligand, disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function is a validated strategy in cancer therapy. A common pharmacophore model for CBSIs has been developed through extensive research on various chemical scaffolds.
Pharmacophore Model for Colchicine Binding Site Inhibitors
A widely accepted pharmacophore model for CBSIs suggests the presence of several key features that are crucial for high-affinity binding and potent biological activity. These features are derived from the analysis of potent inhibitors like colchicine and combretastatin (B1194345) A-4.
Diagram: Pharmacophore Model of Colchicine Binding Site Inhibitors
Caption: A generalized pharmacophore model for colchicine binding site inhibitors.
Structure-Activity Relationship of Key Colchicine Binding Site Inhibitors
The SAR of CBSIs is best understood by examining modifications to different parts of the common pharmacophore, primarily using combretastatin A-4 (CA-4) as a prototypical example.
Ring A Modifications (Trimethoxyphenyl Ring)
The 3,4,5-trimethoxyphenyl (TMP) group is a highly conserved feature among many potent CBSIs and is considered crucial for activity.
| Modification on Ring A | Effect on Activity | Rationale |
| Removal of methoxy (B1213986) groups | Significant decrease | The methoxy groups are involved in key hydrogen bonding and hydrophobic interactions within the binding pocket. |
| Positional isomers of methoxy groups | Generally decreased | The 3,4,5-substitution pattern appears optimal for fitting into the binding site. |
| Replacement with other alkoxy groups | Tolerated to some extent | Larger alkoxy groups may cause steric hindrance. |
| Replacement with halogens | Variable, often decreased | Alters electronic and steric properties, potentially disrupting key interactions. |
Linker Modifications
The linker between the two aromatic rings plays a critical role in establishing the correct spatial orientation of the rings for optimal binding. For stilbene-based inhibitors like CA-4, the cis-conformation is essential.
| Linker Modification | Effect on Activity | Rationale |
| trans-isomerization of double bond | Complete loss of activity | The trans-isomer does not adopt the correct conformation to fit into the colchicine binding site. |
| Replacement of double bond with a single bond | Decreased activity | Increased flexibility can lead to non-optimal binding conformations. |
| Introduction of heterocyclic linkers (e.g., triazole, oxadiazole) | Can maintain or improve activity | These linkers can lock the molecule in a favorable cis-like conformation and introduce additional beneficial interactions. |
Ring B Modifications
The second aromatic ring offers more flexibility for modification to improve potency, selectivity, and pharmacokinetic properties.
| Modification on Ring B | Effect on Activity | Rationale |
| Introduction of polar groups (e.g., -OH, -NH2) | Often increases activity | Can form additional hydrogen bonds with residues in the binding pocket. |
| Introduction of halogens | Can increase activity | May enhance binding through halogen bonding or by modifying electronic properties. |
| Varying substitution patterns | Highly dependent on the specific position | Certain positions are more sterically tolerant and can accommodate a wider range of substituents. |
| Replacement with heterocyclic rings | Can significantly improve activity | Heterocycles can introduce new hydrogen bonding opportunities and improve solubility. |
Inferred Structure-Activity Relationship for LP-261 Analogues
Based on the general SAR principles of CBSIs, we can infer potential avenues for the design of LP-261 analogues. LP-261 possesses an indole (B1671886) core (Ring A analogue), a methoxyisonicotinoyl group (Ring B analogue), and a phenylmethanesulfonamide (B180765) linker.
Potential Modifications and Hypothesized Effects for LP-261 Analogues
| Molecular Scaffold | Proposed Modification | Hypothesized Effect on Activity |
| Indole Ring | Substitution at different positions (e.g., 5- or 6-position) with small electron-donating or withdrawing groups. | May fine-tune electronic properties and hydrophobic interactions. |
| Replacement of the indole nitrogen with other heteroatoms. | Could alter hydrogen bonding potential and overall geometry. | |
| Phenylmethanesulfonamide Linker | Modification of the sulfonamide group (e.g., replacement with an amide or urea). | Could impact hydrogen bonding interactions and conformational flexibility. |
| Altering the substitution pattern on the central phenyl ring. | May change the relative orientation of the indole and isonicotinoyl moieties. | |
| Methoxyisonicotinoyl Ring | Substitution on the pyridine (B92270) ring with small groups. | Could introduce new interactions with the binding site. |
| Shifting the position of the methoxy group. | Likely to decrease activity, as this group is often critical for interaction. | |
| Replacement of the pyridine ring with other heterocycles. | May improve potency and pharmacokinetic properties. |
Diagram: Logical Flow for SAR-Guided Analogue Design
Caption: Iterative cycle of structure-activity relationship-guided drug design.
Experimental Protocols
The evaluation of novel tubulin polymerization inhibitors requires a series of well-defined in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (>97% pure)
-
Glycerol
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds and controls (e.g., colchicine, paclitaxel)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of tubulin in ice-cold polymerization buffer.
-
Prepare serial dilutions of the test compounds.
-
In a pre-warmed 96-well plate, add the tubulin solution, GTP, and glycerol.
-
Add the test compounds to the respective wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
Diagram: Tubulin Polymerization Assay Workflow
Methodological & Application
Application Notes and Protocols for LP-261 Cell Culture Treatment
These application notes provide a detailed protocol for the in vitro treatment of cancer cell lines with LP-261, a potent, orally active anti-mitotic agent. This document is intended for researchers, scientists, and drug development professionals.
Introduction
LP-261 is a novel tubulin-targeting anticancer agent that induces G2/M arrest by binding to the colchicine (B1669291) site on tubulin.[1][2] This disruption of microtubule polymerization leads to cell cycle arrest and subsequent apoptosis. LP-261 has demonstrated potent cytotoxic and anti-angiogenic activities in a variety of cancer cell lines and in vivo models.[1][3] It exhibits a range of activity from 0.01 µM to 0.38 µM across various tested cell lines.[3]
Data Presentation
In Vitro Efficacy of LP-261
The following table summarizes the half-maximal inhibitory concentration (IC50) values of LP-261 in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.01[3] |
| H522 | Non-Small-Cell Lung Cancer | 0.01[3] |
| Jurkat | T-cell Leukemia | 0.02[3] |
| SW-620 | Colon Adenocarcinoma | 0.05[3] |
| BXPC-3 | Pancreatic Cancer | 0.05[3] |
| PC-3 | Prostate Cancer | 0.07[3] |
LP-261 also inhibits in vitro tubulin polymerization with an EC50 of 3.2 µM.[3] In anti-angiogenesis assays, LP-261 inhibited Human Umbilical Vein Endothelial Cell (HUVEC) proliferation in a dose-dependent manner and showed greater than 50% growth inhibition of microvessel outgrowth in the rat aortic ring assay at 50 nM.[1]
Experimental Protocols
I. General Cell Culture and Maintenance of GL261 Cells
The GL261 cell line is a commonly used murine glioma model.[4][5]
Culture Medium:
-
DMEM with 4.5 g/L Glucose, 4 mM L-Glutamine, 3.7 g/L NaHCO3, and 1.0 mM Sodium pyruvate.[5]
-
Supplement with 10% Fetal Bovine Serum (FBS).[5]
Culture Conditions:
Subculturing:
-
Passage cells when they reach 80-90% confluency.[4]
-
Remove and discard the culture medium.
-
Rinse the cell layer with 1x PBS (without calcium and magnesium) to remove residual serum.[6]
-
Add an appropriate volume of a dissociation reagent like Accutase or Trypsin-EDTA solution and incubate for 1-2 minutes at 37°C.[5][6]
-
Once cells are detached, add complete growth medium to inactivate the dissociation reagent.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Add the appropriate aliquots of the cell suspension to new culture vessels. A passage ratio of 1:2 to 1:3 is recommended for GL261 cells.[4]
-
Change the medium every 2-3 days.[6]
II. LP-261 Stock Solution Preparation
Storage and Handling:
-
Store LP-261 powder and stock solutions at -20°C for use within one month or at -80°C for up to six months.[3]
Preparation of 10 mM Stock Solution:
-
LP-261 has a molecular weight of (please refer to the manufacturer's product sheet for the exact molecular weight). To prepare a 10 mM stock solution, dissolve the appropriate amount of LP-261 powder in DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve (Molecular Weight in g/mol * 0.01) grams of LP-261 in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
III. Cell Viability Assay (Example: MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic effects of LP-261 on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., GL261)
-
Complete culture medium
-
LP-261
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
LP-261 Treatment:
-
Prepare serial dilutions of LP-261 from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LP-261. Include a vehicle control (medium with the same concentration of DMSO used for the highest LP-261 concentration).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of LP-261
Caption: Mechanism of action of LP-261.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of LP-261.
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expert Insights | Tips for GL261 Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 5. GL261 Cells [cytion.com]
- 6. bcrj.org.br [bcrj.org.br]
BPR0C261 In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR0C261 is a novel, orally active small molecule that functions as a tubulin polymerization inhibitor. By binding to the colchicine (B1669291) site on β-tubulin, BPR0C261 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, it exhibits anti-angiogenic properties. Preclinical studies have demonstrated the in vivo efficacy of BPR0C261 in xenograft models of human colorectal, gastric, and nasopharyngeal cancers, highlighting its potential as a therapeutic agent. This document provides detailed protocols for establishing a subcutaneous xenograft model to evaluate the antitumor activity of BPR0C261, along with its mechanism of action and representative in vivo data.
Introduction
Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer therapy. Tubulin-binding agents interfere with microtubule dynamics, leading to mitotic arrest and cell death. BPR0C261 is a potent tubulin inhibitor that acts by binding to the colchicine site, thereby preventing tubulin polymerization.[1] Its oral bioavailability presents a significant advantage for clinical development. In vivo studies have shown that BPR0C261 is readily absorbed and distributes to tumor tissues in xenograft models.[1]
Mechanism of Action
BPR0C261 exerts its anticancer effects through a dual mechanism: direct cytotoxicity via mitotic inhibition and indirect activity through the suppression of angiogenesis.
-
Antimitotic Activity: BPR0C261 binds to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1]
-
Anti-angiogenic Activity: BPR0C261 has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and disrupt the formation of capillary-like structures.[1] Oral administration of BPR0C261 has been demonstrated to inhibit angiogenesis in in vivo models.[1]
Signaling Pathway
The primary signaling pathway affected by BPR0C261 is the disruption of microtubule dynamics, which has several downstream consequences leading to apoptosis.
References
Application Notes and Protocols: Anticancer Agent LP-261 in Colon Cancer Research
Product Name: LP-261
Synonyms: N/A
Chemical Properties: Novel tubulin targeting agent.
Mechanism of Action:
LP-261 is a novel, orally active anticancer agent that functions by targeting tubulin.[1] It binds to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics. This interference with microtubule function induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1] Additionally, LP-261 exhibits potent anti-angiogenic properties by inhibiting the proliferation of endothelial cells and preventing the formation of new blood vessels.[1]
Signaling Pathway
Caption: Mechanism of action of LP-261 in colon cancer.
Quantitative Data
Table 1: In Vitro Activity of LP-261
| Assay | Cell Line/System | Endpoint | Result |
| NCI-60 Screen | 60 Human Cancer Cell Lines | GI50 | Mean ~100 nM |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | Inhibition | Effective at nanomolar concentrations |
| Rat Aortic Ring Assay | Rat Aortic Rings | Microvessel Outgrowth | Inhibition at nanomolar concentrations |
Table 2: In Vivo Efficacy of LP-261 in SW620 Colon Adenocarcinoma Xenografts
| Treatment Group | Dosage and Schedule | Outcome |
| LP-261 (single agent) | 50 mg/kg, orally, twice daily, 7 days/week | Significant tumor growth inhibition (P=0.009 vs. control at day 14), comparable to paclitaxel. |
| Paclitaxel | 15 mg/kg, once weekly | Significant tumor growth inhibition. |
| LP-261 (low dose) | 12.5 mg/kg, orally, once daily, 5 days/week | No significant tumor growth inhibition. |
| LP-261 + Bevacizumab | 12.5 mg/kg (LP-261) + Bevacizumab | Significantly improved tumor inhibition compared to either agent alone (P=0.004 vs. Bevacizumab, P=0.02 vs. LP-261). |
| Control | Vehicle | Tumor growth necessitating euthanasia after 14 days. |
Experimental Protocols
Protocol 1: In Vitro HUVEC Proliferation Assay
This protocol is designed to assess the anti-angiogenic potential of LP-261 by measuring its effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
LP-261 (stock solution in DMSO)
-
96-well plates
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500 - 5,000 cells/well in 100 µL of endothelial cell growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of LP-261 in culture medium. The final concentrations should range from 50 nM to 10 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LP-261. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Proliferation Assessment: Add the proliferation assay reagent (e.g., MTT) to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value of LP-261.
Caption: Workflow for HUVEC proliferation assay.
Protocol 2: In Vivo Colon Cancer Xenograft Model
This protocol describes the evaluation of the antitumor activity of LP-261 in a mouse xenograft model using the SW620 human colon adenocarcinoma cell line.[1]
Materials:
-
SW620 human colon adenocarcinoma cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
LP-261
-
Vehicle for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture SW620 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and the body weight of the mice regularly.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
LP-261 Group: Administer LP-261 orally (e.g., by gavage) at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[1]
-
Combination Group: Administer LP-261 and/or other agents like bevacizumab according to the study design.[1]
-
Control Group: Administer the vehicle used to formulate LP-261 following the same schedule.
-
-
Efficacy Evaluation: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
References
Application Notes and Protocols for LP-261 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-261 is a novel, orally active, small molecule that functions as a tubulin polymerization inhibitor.[1][2] It binds to the colchicine (B1669291) site on tubulin, leading to a disruption of microtubule dynamics, which subsequently induces cell cycle arrest at the G2/M phase and ultimately leads to apoptosis in cancer cells.[1][2] These characteristics make LP-261 a compound of interest for investigation in various cancer types, including prostate cancer. This document provides detailed application notes and protocols for the use of LP-261 in prostate cancer cell lines, specifically focusing on LNCaP and PC-3 cells.
Data Presentation
The following tables summarize the available quantitative data for LP-261 in prostate cancer and other relevant cell lines.
Table 1: In Vitro Efficacy of LP-261
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC-3 | Prostate Cancer | IC50 | 0.07 µM | [3] |
| LNCaP | Prostate Cancer | GI50 | Not Available | |
| NCI-60 Panel (Mean) | Various | GI50 | ~100 nM | [1][2] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Parameter | Value |
| EC50 | 3.2 µM |
Note: Specific quantitative data for the GI50 of LP-261 in LNCaP cells, as well as detailed quantitative data on cell cycle distribution and apoptosis induction in both LNCaP and PC-3 cells, are not currently available in the public domain based on a comprehensive search of existing literature.
Signaling Pathway
LP-261 exerts its cytotoxic effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The proposed signaling pathway is initiated by the binding of LP-261 to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase cascades, ultimately resulting in programmed cell death.
Caption: Proposed signaling pathway of LP-261 in prostate cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of LP-261 in prostate cancer cell lines.
Cell Culture of LNCaP and PC-3 Cells
Materials:
-
LNCaP and PC-3 human prostate cancer cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture LNCaP and PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 1000 rpm for 5 minutes. f. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Caption: General workflow for prostate cancer cell line culture.
Cell Viability Assay (MTT Assay)
Materials:
-
LNCaP and PC-3 cells
-
Complete growth medium
-
96-well plates
-
LP-261 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of LP-261 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the LP-261 dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
LNCaP and PC-3 cells
-
6-well plates
-
LP-261
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of LP-261 (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
Materials:
-
LNCaP and PC-3 cells
-
6-well plates
-
LP-261
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of LP-261 (and a vehicle control) for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for key in vitro assays with LP-261.
Conclusion
LP-261 demonstrates potent anti-proliferative activity in prostate cancer cell lines through its mechanism as a tubulin polymerization inhibitor, leading to G2/M cell cycle arrest. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of LP-261 in prostate cancer models. Further research is warranted to determine the specific GI50 in LNCaP cells and to quantify the effects on cell cycle distribution and apoptosis induction in both LNCaP and PC-3 cells to fully elucidate its therapeutic potential.
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid receptor agonist-induced apoptosis of human prostate cancer cells LNCaP proceeds through sustained activation of ERK1/2 leading to G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPR0C261 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR0C261 is a novel, orally active small molecule inhibitor with demonstrated antitumor properties, including antimitotic, anti-angiogenic, and apoptosis-inducing activities.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine (B1669291) binding site on tubulin, which leads to cell cycle arrest at the G2/M phase.[1] Preclinical studies have highlighted its potential application in non-small cell lung cancer (NSCLC), particularly as a radiosensitizer. This document provides detailed application notes and protocols based on published research for the use of BPR0C261 in NSCLC studies.
Mechanism of Action in NSCLC
In NSCLC cell lines, BPR0C261 has been shown to enhance radiosensitivity through distinct signaling pathways depending on the p53 status of the cancer cells. In p53 wild-type (p53+/+) NSCLC cells, such as A549, BPR0C261 upregulates p53 expression and suppresses the Akt signaling pathway.[1] In p53-null (p53-/-) NSCLC cells, like H1299, the compound upregulates the expression of the tumor suppressor PTEN.[1][2] This dual mechanism of action suggests that BPR0C261 could be effective across a broader range of NSCLC subtypes.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of BPR0C261 in human NSCLC cell lines A549 and H1299.
Table 1: Cytotoxicity of BPR0C261 in NSCLC Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| A549 | Wild-type (+/+) | 0.38[1][2] |
| H1299 | Null (-/-) | 0.86[1][2] |
Table 2: Effect of BPR0C261 on Cell Cycle Distribution
| Cell Line | Treatment | G2/M Phase Arrest |
| A549 | BPR0C261 | Dose-dependent increase[1] |
| H1299 | BPR0C261 | Dose-dependent increase[1] |
Table 3: Radiosensitizing Effect of BPR0C261
| Cell Line | Combination Treatment | Outcome |
| A549 | Low concentration BPR0C261 + X-rays | Synergistic radiosensitizing effect[2] |
| H1299 | Low concentration BPR0C261 + X-rays | Synergistic radiosensitizing effect[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for specific laboratory conditions.
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines A549 (p53 wild-type) and H1299 (p53-null).
-
Culture Medium: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of BPR0C261.
-
Procedure:
-
Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of BPR0C261 concentrations (e.g., 0.01 µM to 5 µM) and incubate for another 24 hours.
-
Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Colony Formation Assay for Radiosensitivity
This assay assesses the synergistic effect of BPR0C261 and radiation on the clonogenic survival of NSCLC cells.
-
Procedure:
-
Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with a low, non-toxic concentration of BPR0C261 (e.g., 0.1 µM).
-
After a set incubation period, irradiate the cells with varying doses of X-rays (e.g., 2, 4, 6, 8 Gy).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid and stain with crystal violet.
-
Count the colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition.
-
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of BPR0C261 on cell cycle distribution.
-
Procedure:
-
Treat A549 or H1299 cells with BPR0C261 at its respective IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
This protocol is for evaluating the expression of proteins in the p53 and PTEN/Akt signaling pathways.
-
Procedure:
-
Treat cells with BPR0C261 and/or radiation as required by the experimental design.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, PTEN, Akt, p-Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Studies
While BPR0C261 has shown in vivo activity against other human tumors in nude mice, published studies specifically detailing its application in non-small cell lung cancer xenograft models were not identified in the conducted search.[1] Further research is required to establish the in vivo efficacy, optimal dosing, and administration schedule of BPR0C261 for NSCLC. A general protocol for establishing an NSCLC xenograft model is provided for reference.
General NSCLC Xenograft Model Protocol
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 A549 or H1299 cells suspended in a mixture of media and Matrigel into the flank of the mice.
-
Tumor Monitoring: Measure tumor volume twice weekly using calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer BPR0C261 via oral gavage (as it is orally active) at predetermined doses and schedules.
-
Endpoint: Monitor tumor growth and the general health of the mice. Euthanize the mice when tumors reach the maximum allowed size or if signs of distress are observed. Tumors can then be excised for further analysis.
Conclusion
BPR0C261 demonstrates significant potential as a therapeutic agent for non-small cell lung cancer, particularly as a radiosensitizer. The provided data and protocols offer a foundation for researchers to further investigate its efficacy and mechanism of action in preclinical NSCLC models. Future studies should focus on validating these findings in in vivo models and exploring potential combination therapies beyond radiotherapy.
References
Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with LP-261
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to undergo rapid polymerization and depolymerization is crucial for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer therapy. Tubulin-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.
LP-261 is a novel, orally active, small molecule that functions as a tubulin polymerization inhibitor.[1][2] It binds to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule formation, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2][3] These application notes provide a detailed protocol for characterizing the in vitro effect of LP-261 on tubulin polymerization using a fluorescence-based spectrophotometric assay.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence. A fluorescent reporter molecule is included in the assay, which preferentially binds to polymeric tubulin, resulting in a significant increase in its fluorescence signal.[4][5][6] The rate and extent of tubulin polymerization can be measured in real-time using a fluorescence plate reader. Inhibitors of tubulin polymerization, such as LP-261, will reduce the rate and overall extent of the fluorescence increase.
Data Presentation
The inhibitory effect of LP-261 on tubulin polymerization can be quantified by determining its half-maximal effective concentration (EC50). This is achieved by measuring the rate of polymerization at various concentrations of the compound. The data can be summarized in the table below.
| Compound | EC50 (µM) | Method | Reference |
| LP-261 | 3.2 | In vitro tubulin polymerization | [7] |
| LP-261 | 5.0 | In vitro tubulin polymerization | [7] |
| Colchicine | ~1-5 | In vitro tubulin polymerization | [8] |
| Nocodazole | ~1-5 | In vitro tubulin polymerization | [8] |
Experimental Protocols
Fluorescence-Based Tubulin Polymerization Assay
This protocol describes the methodology for measuring the effect of LP-261 on the polymerization of purified tubulin in a 96-well plate format.
Materials and Reagents:
-
Lyophilized tubulin (>99% pure, bovine or porcine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Fluorescent reporter dye (e.g., DAPI)
-
LP-261
-
Positive Control: Nocodazole or Colchicine
-
Negative Control: DMSO (vehicle)
-
Black, flat-bottom 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer (GTB). Keep on ice and use within one hour.
-
Prepare a 10 mM working stock of GTP by diluting the 100 mM stock in GTB.
-
Prepare a 10 mM stock solution of LP-261 in DMSO. From this, prepare a series of 10x working dilutions in GTB to achieve the desired final concentrations in the assay (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
Prepare 10x working stocks of the positive control (e.g., Nocodazole at a final concentration of 20 µM) and the vehicle control (DMSO at the same final concentration as the LP-261 dilutions).
-
Prepare the Tubulin Polymerization Mix on ice. For a final tubulin concentration of 2 mg/mL, combine the appropriate volumes of reconstituted tubulin, GTB, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter dye (e.g., 6.3 µM DAPI).[4]
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (LP-261, positive control, or vehicle control) into the wells of the pre-warmed 96-well plate. It is recommended to perform each condition in triplicate.
-
-
Initiation of Polymerization:
-
To start the reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60 minutes.[4]
-
-
Data Analysis:
-
For each concentration of LP-261, plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each LP-261 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the LP-261 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay with LP-261.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Downstream effects of LP-261-mediated tubulin polymerization inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: MTT Assay for Anticancer Agent 261 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2][3] This assay is crucial in the initial screening of novel therapeutic compounds. The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[1][4][5][6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[1][4][6][7] The quantity of formazan produced is directly proportional to the number of viable cells.[2][3] This application note provides a comprehensive protocol for evaluating the cytotoxic effects of a novel investigational compound, Anticancer Agent 261, on a selected cancer cell line.
Principle of the MTT Assay
The MTT assay quantitatively measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[4][5] These insoluble crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is a direct indicator of the number of metabolically active cells, thus providing a measure of cell viability.[4]
Experimental Workflow
The following diagram outlines the major steps involved in assessing the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for determining the cytotoxicity of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[5]
-
Phosphate-Buffered Saline (PBS), sterile[2]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[2][7]
-
96-well flat-bottom sterile microplates[2]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2]
-
Humidified incubator (37°C, 5% CO2)[2]
Procedure
1. Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[6]
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a "vehicle control" group (cells treated with the highest concentration of DMSO used in the dilutions, typically <0.5%) and a "no-treatment control" group (cells in medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] b. Incubate the plate for an additional 2-4 hours at 37°C.[5] During this time, viable cells will convert the MTT into formazan crystals. c. After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]
4. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (media, MTT, and solubilization solution only) from the absorbance of all other wells.
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological function. This can be determined by plotting the percent viability against the log of the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound on a cancer cell line after a 48-hour treatment period.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.053 | 0.062 | 84.0 |
| 10 | 0.677 | 0.041 | 54.0 |
| 50 | 0.288 | 0.025 | 23.0 |
| 100 | 0.138 | 0.015 | 11.0 |
| IC50 Value (µM) | ~12.5 |
Hypothesized Signaling Pathway
Many anticancer agents exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. A common target is the PI3K/Akt pathway, which is often hyperactivated in cancer. The following diagram illustrates a simplified representation of how an anticancer agent might inhibit this pathway.
Caption: Inhibition of the PI3K/Akt survival pathway.
Troubleshooting
Common issues encountered during the MTT assay include high background, low signal, and inconsistent results.[4]
-
High Background: This may be caused by contamination or interference from components in the medium like phenol (B47542) red.[4][5] Using phenol red-free medium during the MTT incubation step can mitigate this.
-
Low Signal: Insufficient cell numbers or short incubation times with MTT can lead to low absorbance readings. Optimizing cell density and incubation time for the specific cell line is recommended.
-
Incomplete Solubilization: If the formazan crystals do not fully dissolve, it can lead to inaccurate readings.[5] Ensure adequate mixing and a sufficient volume of the solubilization solvent.[8]
Disclaimer
This protocol is intended for research use only. The specific conditions, including cell density, incubation times, and concentrations of this compound, may need to be optimized for your specific experimental setup.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by BPR0C261
Introduction
BPR0C261 is a novel, orally active small molecule that functions as a tubulin polymerization inhibitor. By binding to the colchicine (B1669291) binding site on tubulin, BPR0C261 disrupts microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells. Flow cytometry, a powerful technique for single-cell analysis, is an essential tool for quantifying the effects of compounds like BPR0C261 on cell cycle distribution. This application note provides a detailed protocol for analyzing BPR0C261-induced cell cycle arrest using propidium (B1200493) iodide (PI) staining and flow cytometry.
Principle of the Assay
Flow cytometry with PI staining allows for the quantitative analysis of cellular DNA content. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a diploid (2N) DNA content.
-
S phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M phase: Cells with a tetraploid (4N) DNA content, representing cells in the G2 phase and mitosis.
By treating cells with BPR0C261 and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells accumulating in the G2/M phase, providing a robust measure of the compound's cell cycle arrest activity.
Data Presentation
The following table summarizes the quantitative data on cell cycle distribution in human non-small cell lung cancer (NSCLC) cell lines, A549 (p53 wild-type) and H1299 (p53-null), after treatment with BPR0C261 for 24 hours. The IC50 values for BPR0C261 were determined to be 0.38 µM for A549 cells and 0.86 µM for H1299 cells.[1][2]
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| A549 | Control (DMSO) | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 1.2 |
| BPR0C261 (0.38 µM) | 12.7 ± 1.8 | 10.5 ± 1.3 | 76.8 ± 3.5 | |
| H1299 | Control (DMSO) | 60.1 ± 2.5 | 25.4 ± 1.9 | 14.5 ± 1.7 |
| BPR0C261 (0.86 µM) | 8.9 ± 1.1 | 7.6 ± 0.9 | 83.5 ± 4.2 |
Data is presented as the mean ± standard deviation from three independent experiments.
Signaling Pathway
Experimental Protocols
Materials and Reagents
-
BPR0C261 (dissolved in DMSO to create a stock solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture cells (e.g., A549 or H1299) in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of BPR0C261 or DMSO (as a vehicle control). For A549 and H1299 cells, treatment with their respective IC50 values for 24 hours has been shown to induce significant G2/M arrest.[1][2]
Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium (containing any floating/detached cells).
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with 5 mL of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15-20 minutes.
Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate detector (typically FL2 or FL3, with an emission around 617 nm).
-
Collect at least 10,000 events per sample for accurate analysis.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak should be set at 2N, and the G2/M peak at 4N.
References
- 1. BPR0C261, An Analogous of Microtubule Disrupting Agent D-24851 Enhances the Radiosensitivity of Human Non-Small Cell Lung Cancer Cells via p53-Dependent and p53-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPR0C261, An Analogous of Microtubule Disrupting Agent D-24851 Enhances the Radiosensitivity of Human Non-Small Cell Lung Cancer Cells via p53-Dependent and p53-Independent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP-261 Administration in Mouse Models
Disclaimer: Information regarding a specific therapeutic agent designated "LP-261" is not publicly available in the searched scientific literature. The following application notes and protocols are provided as a comprehensive template based on established methodologies for administering novel compounds to mouse models. Researchers should substitute placeholder information with their own experimentally determined data for LP-261.
Introduction
These application notes provide a detailed framework for the dosing and administration of novel therapeutic compounds, exemplified here as LP-261, in preclinical mouse models. The protocols outlined below are based on common practices in pharmacology and preclinical drug development and should be adapted based on the specific physicochemical properties of LP-261 and the experimental aims.
Compound Information
| Parameter | Description |
| Compound Name | LP-261 (Placeholder) |
| Target Pathway | [Specify Target Pathway, e.g., MAPK/ERK Signaling] |
| Formulation | [e.g., Suspension in 0.5% methylcellulose] |
| Storage Conditions | [e.g., -20°C, protected from light] |
Dosing and Administration Protocols
The selection of the administration route and dosing regimen is critical for achieving desired therapeutic exposures and minimizing stress to the animals. The choice depends on the compound's properties and the disease model.[1][2]
3.1. Recommended Administration Routes in Mice
The appropriate route of administration depends on the desired rate of absorption and systemic exposure. Common routes are listed below in general order of absorption rate: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[1]
| Route | Recommended Volume | Needle Size (Gauge) | Notes |
| Intravenous (IV) | < 0.2 mL | 27-30 | Typically via the tail vein. Requires proper restraint. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Injected into the lower abdominal quadrant. |
| Subcutaneous (SC) | < 1-2 mL | 25-27 | Commonly administered in the loose skin over the back. |
| Oral Gavage (PO) | < 1 mL | 20-22 (gavage needle) | Delivers compound directly to the stomach. |
| Intramuscular (IM) | < 0.05 mL per site | 28-30 | Typically into the quadriceps or gluteal muscles. |
3.2. Preparation of LP-261 for Administration
-
Vehicle Selection: A suitable vehicle must be chosen to solubilize or suspend LP-261 without causing toxicity. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing agents like carboxymethylcellulose, Tween 80, or DMSO.
-
Preparation Protocol (Example for a suspension):
-
Weigh the required amount of LP-261 powder.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Gradually add the LP-261 powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect for homogeneity before each administration.
-
Prepare fresh on the day of dosing unless stability data indicates otherwise.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of LP-261 in a tumor mouse model.
A generalized experimental workflow for in vivo efficacy studies.
Signaling Pathway
Below is a hypothetical signaling pathway that could be targeted by LP-261. This diagram should be replaced with the specific, validated pathway for the compound.
Hypothetical inhibition of the MAPK/ERK pathway by LP-261.
Quantitative Data Summary
The following tables should be populated with data from dose-finding and efficacy studies.
Table 1: Example Dose-Response Data
| Dose Group | Concentration (mg/kg) | Administration Route | Frequency | Tumor Growth Inhibition (%) |
| Vehicle | 0 | IP | Daily | 0% |
| LP-261 Low | 10 | IP | Daily | [e.g., 35%] |
| LP-261 Mid | 30 | IP | Daily | [e.g., 68%] |
| LP-261 High | 100 | IP | Daily | [e.g., 95%] |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value | Units |
| Cmax (Peak Concentration) | [e.g., 5.2] | µg/mL |
| Tmax (Time to Peak) | [e.g., 2] | hours |
| AUC (Area Under Curve) | [e.g., 25.8] | µg*h/mL |
| Half-life (t½) | [e.g., 6.5] | hours |
Safety and Ethical Considerations
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[1]
-
Monitoring: Animals should be monitored daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins (e.g., >20% body weight loss, tumor size exceeding 10% of body weight, or significant clinical distress).
-
Handling and Restraint: Proper handling and restraint techniques are essential to minimize stress and ensure accurate administration.[2]
References
Preparation of BPR0C261 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR0C261 is a promising synthetic small molecule with demonstrated antitumor properties, acting as a tubulin-binding agent that induces cell cycle arrest and apoptosis.[1] Furthermore, it exhibits anti-angiogenic and vasculature-disrupting activities.[1] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of BPR0C261 in preclinical animal models, focusing on oral administration and common efficacy studies.
Introduction to BPR0C261
BPR0C261 is an orally active compound that has shown efficacy in prolonging the lifespan of leukemia-bearing mice and inhibiting the growth of various human tumor xenografts, including colorectal, gastric, and nasopharyngeal tumors.[1] Its mechanism of action involves the inhibition of microtubule polymerization by interacting with the colchicine (B1669291) binding site on tubulin, leading to G2/M phase cell cycle arrest.[1] Additionally, BPR0C261 disrupts endothelial cell proliferation and migration, contributing to its anti-angiogenic effects.[1]
Data Presentation
In Vitro Cellular Activity
| Cell Line | IC50 (nM) | Cell Type |
| HUVEC | ~10-fold lower than cancer cells | Human Umbilical Vein Endothelial Cells |
| Various Cancer Cells | - | Human Cancer Cells |
Note: Specific IC50 values for various cancer cell lines are not detailed in the provided search results. The IC50 against endothelial cells is approximately 10-fold lower than against cancer cells.[1]
In Vivo Pharmacokinetics
| Species | Route of Administration | Bioavailability (%) | Key Findings |
| Dog | Oral | 43 | Good oral bioavailability.[1] |
| Mouse | Oral | Data not available | Orally absorbable; tumor tissue levels are dose-dependent.[1] |
Experimental Protocols
Preparation of BPR0C261 for Oral Administration
Objective: To prepare a stable and homogenous formulation of BPR0C261 suitable for oral gavage in mice.
Materials:
-
BPR0C261 powder
-
Vehicle (select one):
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water
-
Corn oil
-
5% (v/v) Dimethyl sulfoxide (B87167) (DMSO) and 5% (v/v) Solutol in sterile saline (prepare fresh)
-
0.5% (w/v) Methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water
-
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Vehicle Selection: The choice of vehicle is critical and depends on the physicochemical properties of BPR0C261. For poorly water-soluble compounds, a suspension in CMC or methylcellulose is common. Corn oil can be used for lipophilic compounds. A co-solvent system like DMSO/Solutol can be employed for compounds that are difficult to suspend, but potential toxicity of the vehicle should be considered.
-
Formulation Preparation (Suspension): a. Weigh the required amount of BPR0C261 powder based on the desired dose and the number of animals. b. If using a suspending agent like CMC or methylcellulose, prepare the vehicle by dissolving it in sterile water. Gentle heating and stirring may be required. Allow the vehicle to cool to room temperature. c. Levigate the BPR0C261 powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar and pestle. d. Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension. e. Use a vortex mixer to ensure the final formulation is uniformly suspended before each administration.
-
Dosage Calculation: Calculate the volume to be administered to each mouse based on its body weight and the final concentration of the BPR0C261 formulation. A typical oral gavage volume for a mouse is 100-200 µL.
-
Administration: Administer the formulation to the mice using an appropriate-sized oral gavage needle. Ensure the ball tip of the needle is gently passed over the tongue and down the esophagus into the stomach. Administer the dose slowly to prevent regurgitation.
Subcutaneous Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of BPR0C261 in a subcutaneous tumor xenograft model.
Materials:
-
Cancer cells (e.g., human colorectal, gastric, or nasopharyngeal cancer cell lines)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., nude or SCID mice, 4-6 weeks old)
-
Calipers
-
BPR0C261 formulation
-
Vehicle control
Protocol:
-
Cell Preparation: a. Culture cancer cells in appropriate medium until they reach 80-90% confluency. b. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice. c. (Optional) Mix the cell suspension with an equal volume of Matrigel.
-
Tumor Implantation: a. Anesthetize the mice. b. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). b. Measure the tumor dimensions (length and width) with calipers every 2-3 days. c. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment: a. Randomize the mice into treatment and control groups. b. Administer BPR0C261 formulation orally to the treatment group at the desired dose and schedule. c. Administer the vehicle alone to the control group.
-
Efficacy Evaluation: a. Continue to monitor tumor growth and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Matrigel Plug Angiogenesis Assay
Objective: To assess the anti-angiogenic activity of BPR0C261 in vivo.
Materials:
-
Matrigel
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
BPR0C261
-
Immunodeficient mice
-
Heparin
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody)
Protocol:
-
Matrigel Preparation: a. Thaw Matrigel on ice. b. Mix Matrigel with pro-angiogenic factors and BPR0C261 at the desired concentrations. A control group should receive Matrigel with pro-angiogenic factors but without BPR0C261. Heparin is often included to prevent clotting.
-
Injection: a. Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Plug Excision and Analysis: a. After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs. b. Fix the plugs in formalin and embed in paraffin. c. Section the plugs and perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to visualize blood vessels. d. Quantify the degree of vascularization in the plugs by measuring vessel density or hemoglobin content.
Visualizations
References
Application of Anticancer Agent 261 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Three-dimensional (3D) tumor spheroids are increasingly recognized as superior in vitro models for anticancer drug screening compared to traditional 2D cell monolayers.[1][2] They more accurately mimic the complex microenvironment of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and the development of drug resistance.[2] These characteristics make 3D spheroids an invaluable tool for evaluating the efficacy and penetration of novel therapeutic compounds.
This document provides detailed protocols for the application and evaluation of Anticancer agent 261 (LP-261) , a novel tubulin-targeting agent, in 3D tumor spheroid models. LP-261 is known to bind to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.[3][4] Furthermore, it exhibits potent anti-angiogenic properties.[3][4] Testing this agent in a 3D spheroid model allows for a more physiologically relevant assessment of its anti-proliferative, pro-apoptotic, and tumor penetration capabilities.
The following protocols outline methods for spheroid formation, treatment with this compound, and subsequent analysis of cell viability, spheroid growth, apoptosis, and cell proliferation.
Data Presentation: Efficacy of this compound
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Dose-Response Effect of this compound on 3D Tumor Spheroid Viability
| Cell Line | This compound Concentration (nM) | Mean Spheroid Viability (%) | Standard Deviation (%) |
| SW620 (Colon) | 0 (Vehicle Control) | 100 | 5.2 |
| 10 | 85.3 | 4.1 | |
| 50 | 62.1 | 3.5 | |
| 100 | 49.8 | 2.8 | |
| 250 | 25.6 | 2.1 | |
| 500 | 10.4 | 1.5 | |
| PC3 (Prostate) | 0 (Vehicle Control) | 100 | 6.1 |
| 10 | 90.2 | 4.8 | |
| 50 | 70.5 | 3.9 | |
| 150 | 50.3 | 3.2 | |
| 300 | 30.1 | 2.5 | |
| 600 | 15.8 | 1.9 |
IC50 values are highlighted in bold.
Table 2: Inhibition of Spheroid Growth by this compound (at IC50 Concentration after 72h)
| Cell Line | Treatment | Mean Spheroid Diameter (µm) | % Growth Inhibition |
| SW620 | Vehicle Control | 650 ± 25 | - |
| Agent 261 (100 nM) | 425 ± 18 | 34.6% | |
| PC3 | Vehicle Control | 710 ± 30 | - |
| Agent 261 (150 nM) | 480 ± 22 | 32.4% |
Table 3: Quantification of Apoptosis and Proliferation Markers (72h Treatment)
| Cell Line | Treatment | % Cleaved Caspase-3 Positive Cells | % Ki-67 Positive Cells |
| SW620 | Vehicle Control | 3.5 ± 0.8 | 65.2 ± 4.5 |
| Agent 261 (100 nM) | 45.8 ± 3.2 | 15.1 ± 2.8 | |
| PC3 | Vehicle Control | 4.1 ± 1.1 | 70.3 ± 5.1 |
| Agent 261 (150 nM) | 52.3 ± 4.5 | 18.9 ± 3.3 |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.[1][5]
Materials:
-
Cancer cell lines (e.g., SW620, PC3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture and expand cancer cells in standard 2D tissue culture flasks to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density. This requires optimization but a starting point of 2,000-5,000 cells per well is recommended.[1]
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.[1]
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.[6]
-
Incubate the plate in a humidified incubator for 3-5 days. Spheroid formation should be monitored daily via microscopy. Compact spheroids are typically formed within 48-72 hours.[1]
Protocol 2: Spheroid Treatment and Growth Analysis
Materials:
-
Mature spheroids from Protocol 1
-
This compound stock solution
-
Complete cell culture medium
-
Inverted microscope with a camera
Procedure:
-
After 3-5 days of formation, spheroids are ready for treatment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle-only control.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate drug dilution (or vehicle control). This results in a final volume of 100 µL per well.
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
Spheroid Growth Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (Major Diameter × Minor Diameter²) / 2.
-
Calculate the percent growth inhibition relative to the vehicle control.
-
Protocol 3: Cell Viability Assessment
This protocol uses the CellTiter-Glo® 3D Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells and is optimized for 3D cultures.[7][8]
Materials:
-
Treated spheroids in the 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
At the end of the treatment period, remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce cell lysis.[8]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
If the ULA plate is not opaque, transfer the lysate (200 µL) to an opaque-walled plate.[9]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids after subtracting the background luminescence.
Protocol 4: Immunofluorescence Staining for Apoptosis and Proliferation
This protocol describes the whole-mount immunofluorescence staining of spheroids to detect cleaved caspase-3 (an apoptosis marker) and Ki-67 (a proliferation marker).[10]
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.2% Triton X-100 in PBS)
-
Primary antibodies: Rabbit anti-Cleaved Caspase-3, Mouse anti-Ki-67
-
Fluorophore-conjugated secondary antibodies: Goat anti-Rabbit Alexa Fluor 594, Goat anti-Mouse Alexa Fluor 488
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Harvest and Fixation:
-
Carefully collect spheroids from each condition into low-binding microcentrifuge tubes.
-
Wash twice with PBS, allowing spheroids to settle by gravity or gentle centrifugation (100 x g for 5 minutes).[10]
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed spheroids three times with PBS.
-
Permeabilize with Permeabilization Buffer for 30 minutes at room temperature.
-
Wash again with PBS.
-
Block non-specific antibody binding by incubating in Blocking Buffer for at least 2 hours at room temperature on a rocker.[10]
-
-
Antibody Staining:
-
Incubate spheroids with primary antibodies (diluted in Blocking Buffer) overnight at 4°C with gentle rotation.
-
The next day, wash the spheroids 4-5 times with PBS containing 0.1% Tween 20, with each wash lasting 30-60 minutes.
-
Incubate with the appropriate fluorophore-conjugated secondary antibodies (diluted in Blocking Buffer) for 2-4 hours at room temperature in the dark.
-
Wash 4-5 times as described above.
-
Counterstain with DAPI for 20 minutes.
-
-
Imaging:
-
Wash the spheroids one final time.
-
Mount the spheroids on a glass slide or in an imaging-bottom dish using an appropriate mounting medium.
-
Image the spheroids using a confocal microscope to obtain optical sections through the Z-axis.
-
-
Quantification:
-
Analyze the confocal image stacks using 3D image analysis software.
-
Quantify the percentage of positive cells for each marker by counting the number of DAPI-stained nuclei that are also positive for Cleaved Caspase-3 or Ki-67.
-
References
- 1. corning.com [corning.com]
- 2. Low Attachment Cell Culture Plates, Dishes, and Flasks | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for formation, staining, and imaging of 3D breast cancer models using MicroTissues mold systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Microtubule Disruption by LP-261
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-261 is a novel, orally active tubulin-binding agent that shows promise as an anticancer drug.[1][2] It functions by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the dynamic instability of microtubules.[1][2][3] This interference with microtubule polymerization leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, inhibition of angiogenesis, and ultimately, apoptosis.[1][2][3] Immunofluorescence microscopy is a powerful technique to visualize the dose-dependent effects of LP-261 on the microtubule network within cells. This document provides a detailed protocol for the immunofluorescent staining of α-tubulin in cells treated with LP-261, methods for quantitative analysis, and a summary of its mechanism of action.
Mechanism of Action of LP-261
LP-261 is a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine-binding site on β-tubulin, it prevents the incorporation of tubulin dimers into growing microtubules. This action leads to the depolymerization of existing microtubules and a significant disruption of the cellular microtubule network. The primary cellular consequences of this disruption include:
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Antiangiogenic Effects: LP-261 has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and prevent microvessel outgrowth, indicating potent antiangiogenic activity.[1][2]
-
Apoptosis: Prolonged mitotic arrest and cellular stress induced by microtubule disruption can trigger programmed cell death.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of LP-261 in various cell lines and assays. Note that specific quantitative data from immunofluorescence analysis of microtubule disruption by LP-261 is not extensively available in the public domain; the values presented below reflect general cytotoxic and antiangiogenic activities.
| Cell Line/Assay | Parameter | Result | Reference |
| NCI60 Cancer Cell Lines | Mean GI50 | ~100 nM | [1][2] |
| HUVEC Proliferation Assay | IC50 | >50% inhibition at 50 nM | [1] |
| Rat Aortic Ring Assay | IC50 | >50% inhibition at 50 nM | [1] |
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence analysis of cells treated with LP-261.
Materials and Reagents
-
Cell Lines: Adherent mammalian cell lines (e.g., HeLa, PC3, SW620, HUVEC)
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
LP-261 Stock Solution: Prepared in DMSO (e.g., 10 mM stock)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Glass Coverslips and Microscope Slides
-
24-well plates
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining.
Step-by-Step Immunofluorescence Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
LP-261 Treatment:
-
Prepare serial dilutions of LP-261 in pre-warmed complete culture medium from the stock solution. A dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) is recommended to determine the optimal concentration.
-
Include a vehicle control (DMSO at the same final concentration as the highest LP-261 concentration) and a positive control for microtubule disruption (e.g., nocodazole (B1683961) or colchicine).
-
Carefully aspirate the medium from the wells and replace it with the medium containing LP-261 or controls.
-
Incubate for the desired duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Gently aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
-
Mounting:
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the microtubule network and nuclei using appropriate filter sets.
-
For quantitative analysis, acquire multiple images from random fields for each treatment condition. Analyze images using software such as ImageJ/Fiji to measure parameters like microtubule density, length, and fluorescence intensity.[4][5]
-
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for LP-261, consistent with other colchicine-site binding agents that disrupt microtubule dynamics.
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis for Apoptosis Markers Following BPR0C261 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR0C261 is a novel synthetic small molecule that has demonstrated potent antitumor properties by inhibiting microtubule polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms by which BPR0C261 induces apoptosis. This is achieved by detecting and quantifying key proteins that regulate and execute the apoptotic cascade.
This document provides a detailed protocol for utilizing Western blot analysis to assess the impact of BPR0C261 on critical apoptosis markers. The primary apoptotic pathway implicated involves the activation of caspases, a family of cysteine proteases that dismantle the cell in a controlled manner. Key markers include initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), as well as their substrate, Poly (ADP-ribose) polymerase (PARP).[3] Additionally, the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are crucial regulators of the intrinsic apoptotic pathway and can be examined.[4][5] Studies have suggested that BPR0C261 can induce apoptosis independently of p53 status in certain cancer cell lines.[2]
Data Presentation: Expected Quantitative Changes in Apoptosis Markers
The following table summarizes the anticipated quantitative changes in key apoptosis markers in a cancer cell line treated with BPR0C261. Data is presented as a hypothetical fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Function | Expected Change with BPR0C261 Treatment |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic pathway | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved caspase-3; marker of apoptosis | Increase |
| Bax | Pro-apoptotic Bcl-2 family member | Increase/No Change |
| Bcl-2 | Anti-apoptotic Bcl-2 family member | Decrease/No Change |
| Bax/Bcl-2 Ratio | Indicator of apoptotic susceptibility | Increase |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. BPR0C261 is a novel orally active antitumor agent with antimitotic and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BPR0C261, An Analogous of Microtubule Disrupting Agent D-24851 Enhances the Radiosensitivity of Human Non-Small Cell Lung Cancer Cells via p53-Dependent and p53-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and Cell Proliferation Markers in Inflammatory-Fibroproliferative Diseases of the Vessel Wall (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating "Anticancer Agent 261" in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have become a leading platform in preclinical oncology research.[1] These models are adept at maintaining the primary characteristics of the original human tumor, including its histological and genetic profile.[1][2][3] This fidelity makes PDX models more predictive of clinical outcomes when compared to traditional cell line-derived xenografts.[2][4] This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical therapeutic, "Anticancer Agent 261," using PDX models. For the purpose of these protocols, "this compound" is conceptualized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a frequently dysregulated pathway in various cancers.
"this compound" - A Hypothetical EGFR Pathway Inhibitor
"this compound" is a novel small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades. The following diagram illustrates the key signaling pathway targeted by "this compound."
Overall Experimental Workflow
The successful evaluation of an anticancer agent in PDX models follows a structured workflow from model establishment to data analysis. This process ensures reproducibility and generates robust, translatable data.
Experimental Protocols
Protocol 1: Establishment and Propagation of PDX Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging to expand the model.[1][3]
1.1. Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-scid Gamma (NSG) mice).[3]
-
Fresh patient tumor tissue collected in sterile medium (e.g., Hank's Balanced Salt Solution) on ice.
-
Surgical instruments (forceps, scalpels, sutures/clips).
-
Anesthetic agent (e.g., isoflurane).
-
Cryopreservation medium (e.g., 90% Fetal Bovine Serum, 10% DMSO).
1.2. Procedure: Initial Implantation (P0 Generation)
-
Process fresh patient tumor tissue aseptically, removing any non-tumor or necrotic tissue.
-
Mince the tumor into small fragments (approx. 2x2x2 mm).[5]
-
Anesthetize a mouse and shave and sterilize the flank.
-
Make a small incision (~5 mm) and create a subcutaneous pocket using sterile forceps.[1]
-
Implant one to two tumor fragments into the pocket and close the incision with surgical clips or sutures.[1]
-
For long-term storage, place tumor fragments in cryovials with cryopreservation medium and freeze slowly to -80°C before transferring to liquid nitrogen.[1]
-
Monitor mice daily for the first week for signs of distress or infection.[1]
1.3. Procedure: Tumor Monitoring and Passaging
-
Once tumors are palpable, measure length and width 2-3 times per week with digital calipers.[1][3]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1]
-
When a tumor reaches 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Process the resected tumor as in step 1.2 and implant fragments into new mice to create the next generation (P1, P2, etc.).[1] It is recommended to use low-passage tumors (P2-P4) for efficacy studies to minimize genetic drift.[6]
1.4. Quality Control:
-
Perform histological analysis (H&E staining) on a portion of the tumor at each passage to ensure it retains the morphology of the original patient tumor.[3]
-
Conduct Short Tandem Repeat (STR) analysis to verify the human origin and rule out contamination.[3]
Protocol 2: In Vivo Efficacy Study
This protocol details the steps to evaluate the anti-tumor activity of "this compound" in established PDX-bearing mice.
2.1. Materials:
-
Established PDX-bearing mice with tumor volumes of 150-250 mm³.
-
"this compound" formulated in an appropriate vehicle.
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Digital calipers and a scale for weighing mice.
2.2. Procedure:
-
Once tumors from a propagated PDX line reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1][7]
-
Record the initial tumor volume and body weight for each mouse (Day 0).
-
Administer "this compound" or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage). The dose and schedule should be informed by prior maximum tolerated dose (MTD) studies.
-
Monitor tumor volume and body weight 2-3 times weekly throughout the study.[1][8]
-
Observe animals daily for any clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study endpoint is typically defined by a specific tumor volume (e.g., 2000 mm³), a predetermined time point, or significant toxicity.
-
At the end of the study, euthanize the mice, resect the tumors, and record the final tumor weight. A portion of the tumor can be flash-frozen or fixed for pharmacodynamic analysis.
2.3. Data Analysis:
-
Tumor Growth Inhibition (TGI %): Calculated as TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Body Weight Change: Monitor as an indicator of toxicity.
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol describes how to assess the absorption, distribution, metabolism, and excretion (ADME) of "this compound."[9][10]
3.1. Materials:
-
PDX-bearing mice (can be a satellite group from the efficacy study).
-
"this compound."
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
-
Centrifuge.
-
LC-MS/MS system for drug concentration analysis.
3.2. Procedure:
-
Administer a single dose of "this compound" to a cohort of mice.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to separate plasma by centrifugation.
-
At the final time point, collect tumor tissue to assess drug concentration at the site of action.
-
Analyze the concentration of "this compound" in plasma and tumor homogenates using a validated LC-MS/MS method.
3.3. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
This protocol aims to confirm that "this compound" is engaging its target (EGFR) and modulating the downstream pathway in the tumor tissue.[9]
4.1. Materials:
-
Tumor samples collected from a satellite group of mice at various time points after dosing with "this compound."
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blot or IHC (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK).
-
Immunohistochemistry (IHC) or Western blot reagents.
4.2. Procedure:
-
Establish a cohort of PDX-bearing mice and treat with a single dose of "this compound" or vehicle.
-
Euthanize groups of mice at different time points post-dose (e.g., 2, 8, 24 hours).
-
Resect tumors and either snap-freeze in liquid nitrogen (for Western blot) or fix in formalin (for IHC).
-
For Western Blot: Homogenize frozen tumor tissue in lysis buffer, quantify protein concentration, and perform SDS-PAGE and immunoblotting with relevant antibodies to assess the phosphorylation status of target proteins.
-
For IHC: Process fixed tissues, prepare slides, and perform staining with antibodies to visualize target modulation within the tumor microenvironment.
4.3. Data Analysis:
-
Quantify band intensity from Western blots or scoring of IHC staining to determine the extent and duration of target inhibition relative to the vehicle control.
Data Presentation
Quantitative data from these studies should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vivo Efficacy of "this compound"
| Treatment Group | Dosing Schedule | N | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|---|
| Vehicle | 50 µL, Oral, QD | 10 | 1850 ± 210 | - | +2.5 ± 1.5 |
| Agent 261 (10 mg/kg) | 10 mg/kg, Oral, QD | 10 | 980 ± 150 | 47.0 | -1.8 ± 2.0 |
| Agent 261 (30 mg/kg) | 30 mg/kg, Oral, QD | 10 | 450 ± 95 | 75.7 | -5.5 ± 2.8 |
Table 2: Hypothetical Pharmacokinetic Parameters of "this compound" (30 mg/kg, Oral)
| Matrix | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | t½ (hr) |
|---|---|---|---|---|
| Plasma | 1250 | 2.0 | 9800 | 6.5 |
| Tumor | 3500 | 4.0 | 32000 | 8.2 |
Table 3: Hypothetical Pharmacodynamic Modulation of p-EGFR in Tumors
| Treatment Group | Time Post-Dose | p-EGFR Inhibition (%) (vs. Vehicle) |
|---|---|---|
| Agent 261 (30 mg/kg) | 2 hours | 95% |
| Agent 261 (30 mg/kg) | 8 hours | 80% |
| Agent 261 (30 mg/kg) | 24 hours | 45% |
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. PDX-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 8. labtoo.com [labtoo.com]
- 9. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Vehicle Formulation for In Vivo Delivery of LP-261
This technical support center provides guidance for researchers, scientists, and drug development professionals on the vehicle formulation for the in vivo delivery of LP-261. The following information is based on established methodologies for formulating poorly water-soluble compounds for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when selecting a vehicle for LP-261?
Q2: What are some common vehicle systems for delivering hydrophobic compounds like LP-261 in vivo?
A2: For poorly water-soluble compounds, several vehicle systems can be employed. These range from simple co-solvent systems to more complex formulations like amorphous solid dispersions and lipid-based delivery systems.[1][2] The choice of vehicle will depend on the specific characteristics of LP-261 and the experimental goals.
Q3: How can the solubility of LP-261 be enhanced for in vivo studies?
A3: Solubility enhancement is a critical step for the successful in vivo delivery of hydrophobic compounds.[1] Techniques such as using co-solvents, pH adjustment (if the compound has ionizable groups), and the use of complexing agents like cyclodextrins can be explored.[2] More advanced methods include the preparation of amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS).[1]
Q4: What are the critical considerations for intravenous administration of LP-261?
A4: For intravenous administration, ensuring the complete solubilization of LP-261 is paramount to prevent precipitation in the bloodstream, which can lead to embolism and toxicity. A common strategy involves the use of a co-solvent system, such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[3][4] The final formulation should be well-tolerated and not cause hemolysis or other adverse reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of LP-261 upon dilution with aqueous media | The vehicle has a low capacity to maintain the drug in a supersaturated state. The drug is highly crystalline and rapidly crashes out of solution. | Increase the concentration of the co-solvent or surfactant in the formulation. Consider using a precipitation inhibitor, such as HPMCAS. Explore amorphous solid dispersions to improve dissolution and maintain supersaturation.[2] |
| Poor or variable oral bioavailability | Low aqueous solubility limiting dissolution in the gastrointestinal tract. First-pass metabolism. | Enhance solubility using techniques like micronization, amorphization, or lipid-based formulations (e.g., SEDDS).[1] Co-administration with a CYP450 inhibitor may be considered if first-pass metabolism is significant, but this should be carefully evaluated. |
| Vehicle-induced toxicity or adverse effects in animal models | The concentration of the organic solvent (e.g., DMSO, DMA) is too high. The vehicle itself has inherent toxicity. | Reduce the concentration of the problematic excipient. Screen alternative, less toxic vehicles. Refer to established safety data for common excipients. For instance, a vehicle composed of 20% DMA, 40% PG, and 40% PEG-400 has been shown to be a useful intravenous vehicle in preclinical rat models.[4] |
| Inconsistent results between experiments | Formulation is not physically or chemically stable. Variability in the preparation of the formulation. | Conduct stability studies of the formulation under the intended storage and use conditions. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for formulation preparation. |
| Difficulty in administering the formulation due to high viscosity | High concentration of polymers or certain co-solvents. | Optimize the vehicle composition to reduce viscosity while maintaining solubility. Gently warming the formulation (if the compound is stable at higher temperatures) can temporarily reduce viscosity for easier administration. |
Experimental Protocols
Protocol 1: Screening for a Suitable Co-solvent Vehicle for Oral Gavage
-
Objective: To identify a simple co-solvent system that can solubilize LP-261 at the desired concentration.
-
Materials: LP-261, Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), Vitamin E TPGS, Purified water.
-
Procedure:
-
Attempt to dissolve LP-261 in 100% PEG-400 at the target concentration.
-
If insoluble, sequentially add PG up to 50% of the total volume and assess solubility.
-
If still insoluble, add a surfactant such as Vitamin E TPGS (up to 10%) to the co-solvent mixture.
-
Once a clear solution is obtained, assess its stability upon dilution with water (e.g., 1:10 and 1:100 dilutions) to simulate dilution in the GI tract. Observe for any precipitation.
-
The optimal vehicle will be the simplest combination that achieves the desired concentration and maintains solubility upon dilution.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) for Enhanced Oral Bioavailability
-
Objective: To prepare an ASD of LP-261 to improve its dissolution rate and oral absorption.
-
Materials: LP-261, a suitable polymer carrier (e.g., HPMCAS-MF), organic solvent (e.g., acetone, methanol).
-
Procedure:
-
Dissolve both LP-261 and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 30% drug load).[2]
-
Use a spray dryer to evaporate the solvent, resulting in a solid powder.
-
Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
For in vivo administration, the ASD powder is typically suspended in an aqueous vehicle containing a suspending agent (e.g., hydroxypropyl cellulose).[2]
-
Visualizations
Caption: Workflow for selecting a suitable in vivo vehicle for LP-261.
Caption: Decision tree for troubleshooting poor in vivo exposure of LP-261.
References
- 1. researchgate.net [researchgate.net]
- 2. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing BPR0C261 concentration for in vitro studies"
Technical Support Center: BPR0C261
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of BPR0C261 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is BPR0C261 and what is its mechanism of action?
A1: BPR0C261 is a novel, orally active small molecule with antitumor properties. Its primary mechanism of action is the inhibition of microtubule polymerization. It binds to the colchicine (B1669291) binding site on tubulin, which disrupts the formation and function of the mitotic spindle.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] Additionally, BPR0C261 exhibits anti-angiogenic activity by inhibiting the proliferation and migration of endothelial cells.[1]
Q2: How should I dissolve and store BPR0C261?
A2: BPR0C261, like many synthetic small molecules, is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a highly concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of BPR0C261 is cell-type dependent. Based on published data, a good starting point for a dose-response experiment would be a range from 0.1 µM to 10 µM. For non-small cell lung cancer (NSCLC) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be 0.38 µM in A549 cells and 0.86 µM in H1299 cells.[2] Notably, its IC50 values against endothelial cells are approximately 10-fold lower than those against cancer cells, so a lower concentration range should be considered for anti-angiogenesis studies.[1]
Q4: What are the expected cellular effects of BPR0C261 treatment?
A4: Treatment of rapidly dividing cells with BPR0C261 is expected to yield several key effects. The primary effect is a potent anti-proliferative response due to the disruption of the mitotic spindle. This leads to a significant increase in the population of cells arrested in the G2/M phase of the cell cycle. Prolonged mitotic arrest will subsequently trigger the apoptotic cascade. Morphologically, you may observe an increase in rounded-up cells, indicative of mitotic arrest.
Q5: How can I confirm that BPR0C261 is working in my cell line?
A5: To confirm the activity of BPR0C261, you can perform several assays. A cell viability or cytotoxicity assay (such as MTT, XTT, or PrestoBlue™) will quantify the anti-proliferative effects and allow you to determine an IC50 value. To confirm the mechanism of action, you can use flow cytometry to analyze the cell cycle distribution, which should show a distinct G2/M peak. Immunofluorescence microscopy can be used to visualize the disruption of the microtubule network in treated cells compared to controls.
Troubleshooting Guide
Problem 1: My BPR0C261 compound precipitated after being diluted in the cell culture medium.
-
Possible Cause: The final concentration of DMSO in your working solution is too low to maintain the solubility of BPR0C261, or the compound has limited solubility in aqueous solutions.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. While higher DMSO concentrations can improve solubility, they may also be toxic to your cells.
-
Warm the Medium: Gently warm your culture medium to 37°C before adding the BPR0C261 stock solution.
-
Vortex During Dilution: Add the aliquot of BPR0C261 stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion.
-
Prepare Fresh: Do not store diluted solutions of BPR0C261 in culture medium for extended periods. Prepare them fresh for each experiment.
-
Problem 2: I'm not observing any significant cytotoxic effect at the expected concentrations.
-
Possible Cause 1: Cell Line Resistance. Your chosen cell line may be inherently resistant to tubulin-targeting agents. Some cancer cells overexpress drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell.
-
Solution 1:
-
Test a Positive Control: Use a cell line known to be sensitive to tubulin inhibitors (e.g., A549) as a positive control.
-
Check for P-gp Expression: Use western blotting to check for the expression of P-gp in your cell line.
-
Use a P-gp Inhibitor: Try co-administering BPR0C261 with a P-gp inhibitor (e.g., verapamil) to see if sensitivity is restored.
-
-
Possible Cause 2: Compound Degradation. The BPR0C261 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution 2:
-
Use a Fresh Aliquot: Always use a fresh aliquot of the stock solution for your experiments.
-
Purchase New Compound: If degradation is suspected, obtain a new vial of the compound.
-
Problem 3: I'm observing high toxicity in my vehicle control (DMSO-treated) cells.
-
Possible Cause: The final concentration of DMSO is too high for your specific cell line. Cell lines have varying sensitivities to DMSO.
-
Solution:
-
Perform a DMSO Toxicity Curve: Treat your cells with a range of DMSO concentrations (e.g., 0.1% to 2.0%) to determine the maximum tolerable concentration that does not affect cell viability.
-
Lower DMSO Concentration: Ensure the final DMSO concentration in all experimental wells, including the highest BPR0C261 concentration, remains below this toxic threshold (typically ≤ 0.5%).
-
Data Presentation
Table 1: Reported IC50 Values of BPR0C261 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung | Wild-Type | 0.38 | [2] |
| H1299 | Non-Small Cell Lung | Null | 0.86 | [2] |
Experimental Protocols
Protocol 1: Preparation of BPR0C261 Stock Solution
-
Objective: To prepare a 10 mM stock solution of BPR0C261 in DMSO.
-
Materials:
-
BPR0C261 powder (assume Molecular Weight = 450.5 g/mol for calculation purposes; Note: always use the MW from the manufacturer's data sheet)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Methodology:
-
Calculate the mass of BPR0C261 needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg.
-
Carefully weigh 4.51 mg of BPR0C261 powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist with dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dose-Response Cell Viability Assay (MTT-Based)
-
Objective: To determine the IC50 of BPR0C261 in a specific cell line.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
BPR0C261 stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of BPR0C261 in complete medium. For example, to test a range from 10 µM down to ~0.04 µM, you could perform 2-fold serial dilutions. Remember to prepare a vehicle control with the same final DMSO concentration as the highest BPR0C261 dose.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of BPR0C261 or the vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for at least 2 hours at 37°C (or overnight at room temperature) in the dark to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of BPR0C261 using an MTT assay.
Caption: Signaling pathway of BPR0C261-induced G2/M cell cycle arrest.
References
"determining the therapeutic window of Anticancer agent 261 in vivo"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the therapeutic window of Anticancer Agent 261 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally active tubulin-binding agent.[1][2] It functions by binding to the colchicine (B1669291) site on tubulin, which leads to the disruption of microtubule polymerization and dynamics.[1][2] This interference with microtubule function disrupts the cell cycle, causing an arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells.[3] Additionally, Agent 261 exhibits anti-angiogenic properties by inhibiting the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), and preventing microvessel outgrowth.[1][2]
Caption: Simplified signaling pathway for this compound.
Q2: What is a therapeutic window and how is it determined for an agent like 261?
A2: The therapeutic window, or therapeutic index, is a quantitative measure of a drug's safety margin. It represents the range of doses at which the drug is effective without being excessively toxic.[4] It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[5] A wider therapeutic window indicates a safer drug.[6]
For this compound, determining this window involves a multi-step in vivo process:
-
Dose Escalation Studies: To determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
-
Efficacy Studies: To determine the Minimum Effective Dose (MED) and the ED50 using tumor models (e.g., xenografts).[7]
-
Calculation: The therapeutic window is the range between the MED and the MTD. The therapeutic index is calculated from the ratio of TD50 to ED50.
Caption: Relationship between dose, efficacy, and toxicity.
Q3: What are the reported oral bioavailability and tolerability of Agent 261 in preclinical models?
A3: Preclinical studies have shown that this compound has high oral bioavailability.[1][3] In mouse xenograft models, it was reported to be well-tolerated at effective doses. For instance, at a schedule of 50 mg/kg dosed orally twice daily, animals did not lose more than 10% of their body weight during the treatment period.[1]
Troubleshooting Guide
Problem 1: I am observing high toxicity and weight loss (>15%) in my mouse models, even at doses reported to be effective.
-
Possible Cause 1: Dosing Schedule. The toxicity of tubulin-binding agents can be highly schedule-dependent.[3] A high dose given less frequently may be more toxic than a lower, more frequent (metronomic) dosing schedule.
-
Troubleshooting Step: Re-evaluate your dosing regimen. Based on published data for similar compounds, a twice-daily oral administration was well-tolerated and effective.[1] Consider reducing the individual dose and increasing the frequency to maintain the total weekly drug exposure.
-
Possible Cause 2: Vehicle Formulation. The vehicle used to dissolve and administer the agent can have its own toxicity.
-
Troubleshooting Step: Ensure your vehicle is well-tolerated on its own by including a vehicle-only control group. Review literature for appropriate vehicles for oral administration of similar small molecules.
-
Possible Cause 3: Animal Strain/Health. The health status and genetic background of the mice can influence their sensitivity to drug toxicity.
-
Troubleshooting Step: Confirm the health status of your animals before beginning the study. Ensure the strain you are using is consistent with those used in foundational studies for this agent.
Problem 2: Tumor growth in my xenograft model is not inhibited, despite using a previously effective dose of Agent 261.
-
Possible Cause 1: Tumor Model Resistance. The specific cancer cell line used for the xenograft may have intrinsic or acquired resistance to tubulin-binding agents.
-
Troubleshooting Step: First, confirm the in vitro sensitivity of your cell line to Agent 261 with a proliferation assay. If the cells are sensitive in vitro but not in vivo, consider that the tumor microenvironment or implantation site may be influencing the drug's effect.[7]
-
Possible Cause 2: Insufficient Drug Exposure at the Tumor Site. Despite good oral bioavailability, pharmacokinetic factors could limit the concentration of the drug within the tumor tissue.[8]
-
Troubleshooting Step: If possible, perform pharmacokinetic analysis to measure the concentration of Agent 261 in plasma and tumor tissue over time. This can confirm whether therapeutically relevant concentrations are being achieved.[2]
-
Possible Cause 3: Dosing Schedule In-optimality for the chosen model. The optimal schedule for inhibiting tumor growth can vary between different tumor types (e.g., prostate vs. colon).[3]
-
Troubleshooting Step: Experiment with different dosing schedules. For some models, continuous low-dose (metronomic) therapy may be more effective at controlling tumor growth through anti-angiogenic mechanisms.[1]
Experimental Protocols & Data
Protocol 1: In Vivo Antitumor Efficacy in a Mouse Xenograft Model
This protocol is a generalized methodology based on studies of similar agents.[1][3]
-
Cell Culture: Culture human cancer cells (e.g., SW620 colon adenocarcinoma, PC3 prostate cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject 5-10 million cells suspended in a suitable medium (e.g., Matrigel/media mix) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Agent 261, Positive Control like Paclitaxel).
-
Drug Administration: Administer Agent 261 orally via gavage according to the defined schedule (e.g., 50 mg/kg, twice daily). The vehicle-only group receives the same volume of the vehicle.
-
Monitoring: Monitor tumor volume, animal body weight, and general health daily.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if body weight loss exceeds 20%, or at the end of the study period. The primary endpoint is tumor growth delay.[7]
Caption: Workflow for assessing in vivo antitumor efficacy.
Data Tables
Table 1: In Vitro Activity of this compound Data synthesized from studies on analogous compounds.[1][2]
| Assay Type | Cell Line/Model | Endpoint | Result |
| Cytotoxicity | NCI-60 Cell Line Panel | GI50 (50% Growth Inhibition) | ~100 nM (mean) |
| Anti-proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Proliferation | Dose-dependent (100 nM - 10 µM) |
| Anti-angiogenesis | Rat Aortic Ring Assay | Inhibition of Microvessel Outgrowth | >50% inhibition at 50 nM |
Table 2: Example In Vivo Efficacy Data for this compound Data synthesized from a study on an analogous compound in a SW620 colon cancer xenograft model.[1]
| Treatment Group | Dose | Schedule | Result (vs. Control at Day 14) | Tolerability |
| Vehicle Control | N/A | Twice Daily, Oral | - | No significant weight loss |
| This compound | 50 mg/kg | Twice Daily, Oral | Significant tumor growth inhibition (p=0.009) | Well-tolerated (<10% weight loss) |
| Paclitaxel (Positive Control) | 15 mg/kg | Once Weekly, IP | Comparable inhibition to Agent 261 | Not specified |
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPR0C261 is a novel orally active antitumor agent with antimitotic and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Therapeutic index: a vital component in selection of anticancer agents for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
"potential off-target effects of LP-261 in cancer cells"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LP-261 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LP-261?
LP-261 is a novel, orally active tubulin-targeting agent.[1][2] It binds to the colchicine (B1669291) site on tubulin, which leads to the inhibition of tubulin polymerization.[3] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][3]
Q2: We are observing significant cytotoxicity at concentrations where G2/M arrest is not the predominant phenotype. What could be the cause?
While the primary mechanism of LP-261 is the disruption of microtubule function leading to G2/M arrest, high concentrations of small molecule inhibitors can sometimes lead to off-target effects. For colchicine-binding site inhibitors, one potential off-target area is kinase signaling pathways. It is possible that at higher concentrations, LP-261 may be inhibiting one or more kinases, leading to a different cytotoxic response. We recommend performing a kinase inhibitor profiling assay to investigate this possibility.
Q3: Our experiments show variable IC50 values for LP-261 across different cancer cell lines. Why is this the case?
This is a common observation for many anti-cancer agents. Several factors can contribute to differential sensitivity, including:
-
Expression levels of tubulin isotypes: Different cancer cell lines may express various tubulin isotypes with differing affinities for LP-261.
-
Expression of drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can reduce the intracellular concentration of the drug. However, LP-261 has been suggested to be less susceptible to ABC-transporter-mediated multidrug resistance.[2]
-
Status of cell cycle checkpoint proteins: The integrity and function of proteins involved in the G2/M checkpoint can influence the cellular response to mitotic inhibitors.
-
Underlying genetic mutations: Other mutations in key oncogenic or tumor suppressor pathways can modulate the cellular response to microtubule disruption.
Q4: Are there any known off-target effects for compounds that bind to the colchicine site on tubulin?
Yes, while direct off-target effects for LP-261 are not extensively documented in publicly available literature, the class of colchicine-binding site inhibitors has been reported to have off-target activities. A notable example is the "dual-function" of some inhibitors that target both tubulin and cancer-related kinases. Therefore, it is plausible that LP-261 could have off-target effects on certain kinases. Comprehensive profiling, such as kinome screening, would be necessary to identify any such interactions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability assays.
-
Problem: High variability between replicate wells or experiments.
-
Possible Cause: Uneven cell seeding, contamination, or issues with the viability reagent.
-
Solution: Ensure a single-cell suspension before seeding. Regularly check for and address any potential contamination. Confirm the viability reagent is prepared correctly and is not expired. Include positive and negative controls in every experiment.
-
-
Problem: Lower than expected potency (high IC50 value).
-
Possible Cause: Drug degradation, incorrect concentration, or cell line resistance.
-
Solution: Prepare fresh drug dilutions for each experiment. Verify the concentration of the stock solution. If using a new cell line, perform a literature search to see if it is known to be resistant to tubulin inhibitors.
-
Issue 2: Difficulty in confirming G2/M cell cycle arrest.
-
Problem: No clear G2/M peak observed in flow cytometry analysis.
-
Possible Cause: Insufficient drug concentration or incubation time. The cell line may be arresting at a different cell cycle phase due to off-target effects at the concentration used.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest. Analyze the full cell cycle profile for potential arrests at other checkpoints.
-
-
Problem: High levels of apoptosis are observed, masking the G2/M arrest.
-
Possible Cause: The drug concentration is too high, leading to rapid induction of apoptosis.
-
Solution: Use a lower concentration of LP-261 and/or a shorter incubation time to observe the G2/M arrest before widespread apoptosis occurs.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of LP-261 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) |
| MCF-7 | Breast Cancer | IC50 | 0.01[3] |
| NCI-H522 | Non-small-cell lung | IC50 | 0.01[3] |
| Jurkat | T-cell leukemia | IC50 | 0.02[3] |
| SW-620 | Colorectal adenocarcinoma | IC50 | 0.05[3] |
| BXPC-3 | Pancreatic cancer | IC50 | 0.05[3] |
| PC-3 | Prostate cancer | IC50 | 0.07[3] |
| NCI60 Panel | Various | Mean GI50 | ~0.1 |
Table 2: In Vitro Tubulin Polymerization Inhibition by LP-261
| Assay | Parameter | Value (µM) |
| Tubulin Polymerization | EC50 | 3.2[3] |
| [3H]colchicine Competition | EC50 | 3.2[3] |
Experimental Protocols
Protocol 1: Tubulin Polymerization Assay
This assay measures the effect of LP-261 on the in vitro polymerization of tubulin.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
LP-261 stock solution (in DMSO)
-
Temperature-controlled microplate reader (340 nm)
-
96-well plates
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Preparation of LP-261 Dilutions: Prepare a series of 10x concentrations of LP-261 in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the 10x LP-261 dilutions (or controls) to the appropriate wells.
-
Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance values against time. Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau). Calculate the percentage of inhibition for each LP-261 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of LP-261 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LP-261 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Drug Treatment: The following day, treat the cells with various concentrations of LP-261 or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: HUVEC Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of LP-261 on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs and appropriate culture medium
-
LP-261 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of LP-261 or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell proliferation inhibition for each LP-261 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: On-target signaling pathway of LP-261 in cancer cells.
Caption: Experimental workflow for investigating potential off-target kinase effects.
References
"mechanisms of resistance to BPR0C261 treatment"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPR0C261. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BPR0C261?
A1: BPR0C261 is a novel, orally active small molecule that functions as a tubulin-binding agent.[1] It interacts with the colchicine (B1669291) binding site on tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of microtubule dynamics causes cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1] Additionally, BPR0C261 exhibits anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs).[1]
Q2: What are the expected cytotoxic effects of BPR0C261 in sensitive cancer cell lines?
A2: BPR0C261 has demonstrated dose-dependent cytotoxicity in various human cancer cell lines. For example, in non-small cell lung cancer (NSCLC) cell lines, the IC50 values have been reported to be 0.38 μM for A549 (p53+/+) and 0.86 μM for H1299 (p53−/−) cells.[2] A summary of reported IC50 values is provided in the table below.
Troubleshooting Guide
Q3: We are observing reduced sensitivity or resistance to BPR0C261 in our cell line over time. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to BPR0C261 are still under investigation, resistance to tubulin-binding agents is a known phenomenon.[3][4] Potential mechanisms can be broadly categorized as target-related or non-target-related. These include:
-
Alterations in the Drug Target (Tubulin):
-
Mutations in α- or β-tubulin genes: These mutations can alter the drug-binding site, reducing the affinity of BPR0C261 for tubulin.[5]
-
Changes in Tubulin Isotype Expression: Overexpression or downregulation of specific β-tubulin isotypes (e.g., βIII-tubulin) has been linked to resistance to microtubule-destabilizing agents.[5]
-
-
Reduced Intracellular Drug Concentration:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump BPR0C261 out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[3] BPR0C261 has shown efficacy in a multidrug-resistant cervical cancer cell line, suggesting it may circumvent some common resistance mechanisms, but this should be experimentally verified in your system.[1]
-
-
Activation of Pro-survival Signaling Pathways: Cells may develop resistance by upregulating signaling pathways that counteract the apoptotic effects of BPR0C261-induced mitotic arrest.
Q4: How can we experimentally determine if our resistant cells have developed one of the proposed resistance mechanisms?
A4: A systematic approach is recommended to investigate the mechanism of resistance. The following experimental workflow can be adapted to your specific cell line and resources.
Experimental Protocols & Data Presentation
Table 1: Reported IC50 Values for BPR0C261
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.38 | [2] |
| H1299 | Non-Small Cell Lung Cancer | 0.86 | [2] |
Detailed Methodologies
1. Confirmation of Resistance: Cell Viability Assay
-
Objective: To confirm the resistant phenotype and quantify the shift in IC50.
-
Method (MTT Assay):
-
Seed both the parental (sensitive) and suspected resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BPR0C261 (e.g., 0.01 nM to 100 μM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
2. Investigation of Drug Efflux: P-glycoprotein Activity Assay
-
Objective: To determine if increased drug efflux via P-gp is contributing to resistance.
-
Method (Rhodamine 123 Efflux Assay):
-
Harvest parental and resistant cells and resuspend them in a buffer containing Rhodamine 123, a P-gp substrate.
-
Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a fresh medium with and without a P-gp inhibitor (e.g., Verapamil or Cyclosporin A).
-
Incubate for 1-2 hours to allow for dye efflux.
-
Analyze the intracellular fluorescence of the cells using flow cytometry. Reduced fluorescence in resistant cells, which is reversible by a P-gp inhibitor, indicates increased P-gp activity.
-
3. Analysis of Target Alterations: Western Blotting and Sequencing
-
Objective: To assess changes in tubulin isotype expression and identify potential mutations.
-
Method (Western Blotting for Tubulin Isotypes):
-
Lyse parental and resistant cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV).
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Method (Sanger Sequencing of Tubulin Genes):
-
Extract RNA from both parental and resistant cells and perform reverse transcription to generate cDNA.
-
Amplify the coding regions of α- and β-tubulin genes using PCR with specific primers.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the sequences from resistant cells to those from parental cells to identify any mutations.
-
4. Assessment of Cell Cycle Progression: Flow Cytometry
-
Objective: To determine if resistant cells can bypass the BPR0C261-induced G2/M arrest.
-
Method (Propidium Iodide Staining):
-
Treat parental and resistant cells with BPR0C261 at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with propidium (B1200493) iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of BPR0C261.
Caption: Potential mechanisms of resistance to BPR0C261.
References
- 1. BPR0C261 is a novel orally active antitumor agent with antimitotic and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fighting tubulin-targeting anticancer drug toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
"overcoming multidrug resistance with Anticancer agent 261"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving Anticancer Agent 261, a novel compound developed to overcome multidrug resistance (MDR) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-function molecule designed to counteract multidrug resistance. Its primary mechanisms are:
-
Inhibition of P-glycoprotein (P-gp/ABCB1): It acts as a potent inhibitor of the P-gp efflux pump, preventing the removal of co-administered chemotherapeutic drugs from the cancer cell.
-
Induction of Apoptosis: It directly triggers the intrinsic pathway of apoptosis in cancer cells, even those that have developed resistance to other apoptosis-inducing agents.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in various MDR cancer cell lines, particularly those overexpressing P-glycoprotein. This includes, but is not limited to, doxorubicin-resistant breast cancer (MCF-7/ADR), paclitaxel-resistant ovarian cancer (NCI/ADR-RES), and vincristine-resistant leukemia (CCRF-CEM/VCR) cell lines.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, it is recommended to store the stock solution at -80°C. For short-term use, a working solution can be stored at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used as a standalone therapy?
A4: While this compound has intrinsic pro-apoptotic activity, its primary design is to act as a chemosensitizer. It is most effective when used in combination with conventional chemotherapeutic agents that are known substrates of P-gp, such as paclitaxel, doxorubicin (B1662922), and vinca (B1221190) alkaloids.
Q5: Are there any known off-target effects of this compound?
A5: Pre-clinical studies indicate a high specificity for P-gp and key regulators of the Bcl-2 family of proteins. However, as with any novel agent, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects in your specific cell model.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
A: Several factors can contribute to this variability:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment. Cell viability assays like MTT are sensitive to initial cell numbers.
-
Agent Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. The agent's potency may decrease with improper storage.
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
-
Issue 2: No significant increase in apoptosis when combined with another chemotherapeutic agent.
-
Q: I am not observing a synergistic pro-apoptotic effect when co-administering Agent 261 with doxorubicin in my resistant cell line. Why might this be?
-
A: Consider the following possibilities:
-
Suboptimal Dosing: The concentrations of either Agent 261 or the chemotherapeutic drug may be too low. Perform a dose-response matrix to identify optimal synergistic concentrations.
-
Timing of Administration: The sequence and timing of drug addition can be critical. Try simultaneous addition, pre-treatment with Agent 261 before adding the chemotherapeutic, or vice versa.
-
Apoptosis Assay Window: You may be missing the peak of apoptotic activity. Conduct a time-course experiment (e.g.,
-
-
Technical Support Center: Stability of Compounds in DMSO Solution
Disclaimer: No specific stability data for "BPR0C261" in DMSO solution was found in the available literature. This guide provides general information, troubleshooting advice, and protocols for assessing the stability of research compounds dissolved in Dimethyl Sulfoxide (DMSO), based on established best practices.
General Troubleshooting Guide for Compounds in DMSO
This guide addresses common issues researchers may encounter when working with compounds dissolved in DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity in assays. | Compound Degradation: The compound may be unstable in DMSO under the storage conditions. | • Prepare a fresh stock solution in high-purity, anhydrous DMSO. • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] • Compare the activity of the fresh stock with the older stock in a parallel experiment. |
| Inhomogeneous Stock Solution: The compound may not be fully dissolved. | • Ensure the stock solution is completely dissolved by vortexing thoroughly before each use.[1] • If the concentration is near the solubility limit, gentle warming and vortexing may be necessary.[1][2] | |
| Variability between experimental replicates. | Precipitation in Cell Culture Media: The compound may precipitate when the DMSO stock is diluted into an aqueous medium. | • When diluting, ensure rapid and thorough mixing. • Visually inspect the final working solution for any cloudiness or particles.[1] • Consider a serial dilution approach to minimize the direct addition of a highly concentrated DMSO stock to the aqueous medium.[2] |
| Visible solid particles or cloudiness in the DMSO solution. | Low Solubility: The intended concentration may exceed the compound's solubility limit in DMSO. | • Try preparing a more dilute stock solution.[2] • Use sonication or gentle warming (e.g., 37°C) to aid dissolution.[2] |
| Water Contamination in DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power. | • Use fresh, anhydrous, high-purity DMSO.[1][2] • Store DMSO properly in a tightly sealed container in a dry environment.[2][3] | |
| Color change in the DMSO stock solution. | Compound Degradation or Reaction: A color change may indicate degradation of the compound or a reaction with the solvent. | • It is not recommended to use a solution that has changed color, as the identity and concentration of the active compound are no longer certain.[1] • Degradation can be accelerated by improper storage, such as exposure to light or elevated temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in DMSO. What can I do?
A1: First, ensure you are using high-purity, anhydrous DMSO, as water contamination can reduce solubility.[1][2] Gentle warming or sonication can also help dissolve the compound.[2] If it still doesn't dissolve, you may be exceeding its solubility limit and should try preparing a more dilute solution.[2]
Q2: How should I store my compound/DMSO stock solutions?
A2: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[1] Aliquoting into single-use vials is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: Are freeze-thaw cycles a problem for compounds in DMSO?
A3: While some studies have shown no significant compound loss after several freeze-thaw cycles, it is generally considered best practice to minimize them.[4][5] Aliquoting your stock solution is the most effective way to do this.
Q4: The purity of my compound in DMSO seems to decrease over time. Why is this happening?
A4: This could be due to several factors. The compound itself may be inherently unstable in DMSO. Another common cause is the presence of water in the DMSO, which can facilitate hydrolysis or other degradation pathways.[5][6] Storing solutions at room temperature for extended periods can also lead to degradation.
Q5: Can I store my DMSO stock solution at room temperature?
A5: This is not recommended for long-term storage. While some compounds may be stable for short periods, storage at room temperature can lead to accelerated degradation.[1] For any storage beyond a few hours, it is crucial to adhere to recommended storage temperatures of -20°C or -80°C.[1]
Summary of Compound Stability in DMSO
The following table summarizes findings from a study on the stability of a diverse set of compounds in DMSO under various conditions.
| Condition | Duration | Observation |
| Accelerated Study at 40°C | 15 weeks | Most compounds were found to be stable.[4][5] |
| Freeze/Thaw Cycles (-15°C to 25°C) | 11 cycles | No significant compound loss was observed.[4][5] |
| Storage Container Material (Glass vs. Polypropylene) | 5 months at room temperature | No significant difference in compound recovery was found.[4][5] |
| Presence of Water | - | Water is a more significant factor in causing compound loss than oxygen.[4][5] |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol outlines a general method for evaluating the stability of a compound in DMSO over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved, using vortexing and gentle warming if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use vials (e.g., glass or polypropylene).
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
-
Sample Preparation for LC-MS:
-
Dilute a small volume of the stock solution with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a suitable concentration for LC-MS analysis.
-
Include an internal standard in the dilution to control for variations in sample injection and instrument response.
-
-
LC-MS Analysis:
-
Analyze the prepared samples by LC-MS.
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks that could be degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (time 0).
-
Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Assays with Tubulin Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals who are using tubulin inhibitors in their experiments and encountering challenges with cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are tubulin inhibitors and how do they affect cell viability?
Tubulin inhibitors are a class of drugs that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1] These inhibitors are broadly categorized into two groups:
-
Microtubule-Stabilizing Agents: (e.g., paclitaxel (B517696), docetaxel) bind to tubulin and prevent the disassembly of microtubules. This leads to the formation of overly stable microtubules, which disrupts the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1]
-
Microtubule-Destabilizing Agents: (e.g., vincristine, vinblastine, colchicine) bind to tubulin subunits and inhibit their polymerization into microtubules, leading to the disassembly of the mitotic spindle.[1][2] This also results in mitotic arrest and apoptosis.[1][2]
Because these agents primarily target rapidly dividing cells, they are widely used as anticancer therapeutics.
Q2: Which cell viability assay is best for use with tubulin inhibitors?
The choice of assay depends on your specific experimental goals and cell type. However, it is crucial to understand the principle of each assay, as the mechanism of action of tubulin inhibitors can interfere with certain measurements.
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[1][3] While widely used, they can be confounded by changes in cell metabolism due to mitotic arrest, which may not directly correlate with cell death.[3]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which are a strong indicator of metabolically active, viable cells.[2] They are generally considered more sensitive than metabolic assays.[4]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane. They provide a direct measure of cell death but are not ideal for high-throughput screening.
It is often recommended to use more than one type of viability assay to confirm results, especially when working with compounds that affect the cell cycle.
Q3: Why are my cell viability results inconsistent when using tubulin inhibitors?
Inconsistency in results can arise from several factors:
-
Experimental Variability: Inconsistent cell seeding density, variations in incubation times, and improper reagent preparation are common sources of error.[5]
-
Compound Precipitation: Tubulin inhibitors, particularly taxanes like paclitaxel, can be lipophilic and may precipitate in aqueous culture media, especially at high concentrations.[6] This leads to an inaccurate drug concentration.
-
Cell Line-Specific Effects: Different cell lines can exhibit varying sensitivity to the same tubulin inhibitor due to factors like the expression of different tubulin isotypes or the presence of drug efflux pumps.[7]
Q4: My MTT assay results show a decrease in viability, but I don't observe corresponding levels of apoptosis. Why?
This is a common observation with cytostatic drugs like tubulin inhibitors. The MTT assay measures a reduction in metabolic activity.[1][3] Tubulin inhibitors cause cells to arrest in mitosis, a state where metabolic activity may be reduced, but the cells have not yet undergone apoptosis.[8] Therefore, the MTT assay might indicate a loss of "viability" that is actually a reflection of cytostatic effects rather than immediate cell death. It is advisable to complement MTT assays with a direct measure of apoptosis (e.g., caspase activity assay, Annexin V staining) at later time points.
Troubleshooting Guides
Issue 1: Higher-than-Expected IC50 Value or Apparent Drug Resistance
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | - Verify Target Expression: Ensure your cell line expresses the tubulin isotypes sensitive to your inhibitor. Some cancer cells can develop resistance through mutations in tubulin genes or by altering the expression of different tubulin isotypes.[7] - Check for Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively remove the inhibitor from the cell, leading to resistance.[9] Consider using a cell line with known sensitivity as a positive control. |
| Compound Inactivity/Degradation | - Check Compound Storage and Handling: Ensure the tubulin inhibitor is stored correctly (e.g., protected from light, appropriate temperature) and that stock solutions are fresh. - Confirm Compound Activity: Test the compound on a sensitive cell line to confirm its potency. |
| Suboptimal Assay Conditions | - Optimize Incubation Time: The cytotoxic effects of tubulin inhibitors are often time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[10] - Check Cell Seeding Density: High cell density can lead to contact inhibition and reduced proliferation, making cells appear more resistant.[3] Ensure you are working within the linear range of your assay for your specific cell line. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating to avoid clumping. - Consistent Pipetting Technique: Use a consistent pipetting technique for all wells. |
| Edge Effects | - Avoid Using Outer Wells: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and media components. Fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[11] |
| Compound Precipitation | - Visually Inspect Wells: Before adding assay reagents, inspect the wells under a microscope for any signs of drug precipitation. - Check Solubility: Ensure your final solvent concentration (e.g., DMSO) is not toxic to the cells and is sufficient to keep the inhibitor in solution.[6] |
| Incomplete Reagent Mixing (especially for luminescent assays) | - Proper Mixing: After adding the assay reagent (e.g., CellTiter-Glo®), ensure thorough mixing by using an orbital shaker for the recommended time to ensure complete cell lysis and reaction.[2] |
Issue 3: Discrepancy Between Different Viability Assays
| Possible Cause | Troubleshooting Steps |
| Different Biological Principles | - Understand What Each Assay Measures: An MTT assay measures metabolic activity, which can decrease due to cytostatic effects (mitotic arrest), while a membrane integrity assay (like Trypan Blue) measures cell death.[3][12] A decrease in the MTT signal may precede actual cell death. - Perform Time-Course Experiments: Analyze viability at multiple time points with different assays to understand the kinetics of the cellular response (e.g., initial metabolic slowdown followed by later cell death). |
| Assay Artifacts | - Run Cell-Free Controls: Test your tubulin inhibitor in cell-free media with your assay reagents to check for any direct chemical interference that could lead to a false positive or negative signal.[13] - Consider the Assay Endpoint: For assays that require a long incubation with the detection reagent, the reagent itself could become cytotoxic, confounding the results.[3] |
Data Presentation
Table 1: Comparative IC50 Values of Common Tubulin Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for tubulin inhibitors can vary significantly depending on the cell line and the duration of drug exposure.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Vincristine IC50 (ng/ml) | Reference |
| Various Human Tumor Lines | Various | 2.5 - 7.5 (24h exposure) | - | [11] |
| Human Lymphocytes | Normal | > 250 µg/ml (72h) | > 250 µg/ml (72h) | [14] |
| SK-BR-3 | Breast (HER2+) | ~10 | - | [15] |
| MDA-MB-231 | Breast (Triple Negative) | ~5 | - | [15] |
| T-47D | Breast (Luminal A) | ~2 | - | [15] |
| TWIST-low cell lines | Various | - | 1.8 - 6.5 | [16] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures and is intended as a guideline.[1][8]
Materials:
-
Cells in culture
-
Tubulin inhibitor of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tubulin inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions (Promega).[2][4][17]
Materials:
-
Cells in culture
-
Tubulin inhibitor of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of the tubulin inhibitor to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is at room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Caption: Workflow for troubleshooting inconsistent viability assay results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Technical Support Center: Minimizing Toxicity of Anticancer Agent 261 in Animal Models
Disclaimer: "Anticancer agent 261" is a hypothetical designation. This guide is based on the common toxicities and mitigation strategies associated with a broad class of anticancer drugs, particularly kinase inhibitors, to provide a relevant and practical resource for researchers. The protocols and data presented are illustrative and should be adapted to the specific characteristics of the agent under investigation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing the toxicity of this compound in animal models during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with kinase inhibitors like this compound in animal models?
A1: Kinase inhibitors can induce a range of toxicities due to their on-target and off-target effects on cellular signaling pathways in both cancerous and normal tissues.[1][2][3] Common adverse effects observed in animal models include:
-
Gastrointestinal Toxicity: Anorexia, vomiting, diarrhea, and gastrointestinal bleeding are frequently reported.[1]
-
Cardiovascular Toxicity: This is a significant concern and can manifest as left ventricular dysfunction, hypertension, QT prolongation, and arrhythmias.[4][5][6]
-
Hematological Toxicity: Myelosuppression, leading to neutropenia, is a common dose-limiting toxicity.[1][2]
-
Hepatotoxicity: Elevation of serum liver enzymes is often observed.[1]
-
Endocrine and Metabolic Abnormalities: Hypothyroidism and alterations in glucose metabolism can occur.[2]
-
Dermatological Effects: Skin rashes and impaired wound healing have been noted.[2]
-
Renal Toxicity: Protein-losing nephropathy has been reported with some kinase inhibitors.[1]
Q2: How can I establish the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A2: Determining the MTD is a critical step in preclinical toxicology studies. A common approach involves a dose-escalation study. This typically includes:
-
Single-Dose Escalation: Administering single, increasing doses of the agent to different cohorts of animals to identify the dose that causes acute, severe, but non-lethal toxicity.
-
Repeated-Dose Escalation: Administering the agent for a defined period (e.g., 5-14 days) at increasing dose levels to determine the highest dose that can be administered without causing significant morbidity or mortality.
Close monitoring of clinical signs, body weight, and food/water intake is essential. The MTD is typically defined as the highest dose that does not cause greater than 10-20% body weight loss, significant changes in clinical pathology parameters, or overt signs of distress.
Q3: What supportive care measures can be implemented to alleviate treatment-related side effects?
A3: Proactive supportive care can significantly improve the well-being of animals and the quality of experimental data.[7][8][9] Key measures include:
-
Nutritional Support: Provide highly palatable and calorically dense food to counteract anorexia and weight loss.[8] In severe cases, assisted feeding may be necessary.
-
Fluid Therapy: Administer subcutaneous or intravenous fluids to prevent dehydration, especially in animals experiencing diarrhea or vomiting.
-
Pain Management: If the tumor model or the agent itself is expected to cause pain, a preemptive analgesic plan should be in place.[7]
-
Environmental Enrichment: Housing animals in a comfortable and stimulating environment can reduce stress.
-
Regular Monitoring: Implement a consistent and thorough monitoring schedule to detect early signs of toxicity.
Troubleshooting Guides
Problem 1: Significant Body Weight Loss (>15%) and Dehydration
| Potential Cause | Troubleshooting/Optimization Strategy |
| Gastrointestinal Toxicity (Anorexia, Diarrhea) | - Administer anti-diarrheal agents (e.g., loperamide) as appropriate for the species. - Provide nutritional supplements and highly palatable wet food. - Administer subcutaneous fluids to maintain hydration. |
| Systemic Toxicity | - Reduce the dose of this compound. - Consider an alternative dosing schedule (e.g., intermittent dosing). - Evaluate for signs of organ-specific toxicity (e.g., renal or hepatic). |
| Tumor Burden | - Ensure that the tumor model itself is not the primary cause of cachexia. - Implement humane endpoints based on tumor size and overall animal condition. |
Problem 2: Abnormal Hematology (Neutropenia, Anemia)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Myelosuppression | - Reduce the dose or frequency of administration. - Consider co-administration of hematopoietic growth factors (e.g., G-CSF for neutropenia), though this may confound some study endpoints. - Allow for a "drug holiday" to permit bone marrow recovery. |
| Gastrointestinal Bleeding | - Monitor for signs of GI bleeding (e.g., melena). - Administer gastroprotective agents. - If severe, consider blood product support.[8] |
Problem 3: Suspected Cardiotoxicity (Lethargy, Respiratory Distress)
| Potential Cause | Troubleshooting/Optimization Strategy |
| On- or Off-Target Kinase Inhibition in Cardiac Tissue | - Conduct baseline and on-study cardiac function monitoring (e.g., echocardiography, ECG). - Evaluate cardiac biomarkers (e.g., troponins). - Consider dose reduction or discontinuation. |
| Fluid and Electrolyte Imbalance | - Monitor and correct electrolyte abnormalities. - Ensure adequate hydration. |
Quantitative Data Summary
Table 1: Illustrative Toxicity Profile of a Representative Kinase Inhibitor in Rodents
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Body Weight Change (%) | +5% | -2% | -10% | -18% |
| Neutrophil Count (10^9/L) | 4.5 | 3.8 | 2.1 | 0.8 |
| Alanine Aminotransferase (ALT) (U/L) | 30 | 45 | 150 | 400 |
| Serum Creatinine (mg/dL) | 0.5 | 0.6 | 0.9 | 1.5 |
| QTc Interval (ms) | 50 | 55 | 65 | 80 |
Note: These are example data and will vary depending on the specific agent, animal model, and study design.
Experimental Protocols
Protocol 1: Assessment of General Toxicity
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Measure food and water consumption daily.
-
Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis.
-
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Evaluation of Cardiovascular Toxicity
-
Animal Model: Use a telemetered animal model if continuous ECG and blood pressure monitoring is required.
-
Baseline Measurements: Obtain baseline echocardiograms and ECG recordings prior to the first dose.
-
On-Study Monitoring:
-
Perform serial echocardiography to assess left ventricular function (e.g., ejection fraction, fractional shortening).
-
Record ECGs to evaluate for arrhythmias and changes in QT interval.
-
Measure blood pressure using a tail-cuff system or telemetry.
-
-
Biomarkers: Collect plasma at peak drug concentration time points to measure cardiac troponins.
Visualizations
Caption: Experimental workflow for preclinical toxicity assessment.
References
- 1. ndsr.co.uk [ndsr.co.uk]
- 2. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palliative Care and Nutritional Support in Canine and Feline Cancer Patients - WSAVA 2018 Congress - VIN [veterinarypartner.vin.com]
- 8. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. academy.royalcanin.com [academy.royalcanin.com]
Technical Support Center: Clinical Development of Colchicine-Binding Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical development of colchicine-binding agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical development of colchicine-binding agents?
A1: The clinical development of colchicine (B1669291) and its analogues is hampered by several key challenges. A primary concern is their narrow therapeutic index, meaning the dose required for therapeutic effect is very close to a toxic dose.[1][2][3][4][5] This toxicity often manifests as gastrointestinal issues, neutropenia, and bone marrow damage.[1][2][3] Additionally, many colchicine-binding agents suffer from poor water solubility, which complicates formulation and can limit bioavailability.[1][2][6] The development of multidrug resistance (MDR), often mediated by P-glycoprotein efflux pumps, is another significant hurdle that can reduce the efficacy of these agents in cancer therapy.[1][7][8]
Q2: How do colchicine-binding agents exert their therapeutic and toxic effects?
A2: Colchicine-binding agents primarily act by binding to β-tubulin at the interface with α-tubulin, which disrupts microtubule dynamics.[1][7][9][10] This interference with microtubule polymerization and depolymerization is crucial for their anti-mitotic and anti-inflammatory effects.[9][[“]][12] By disrupting the mitotic spindle in rapidly dividing cells, they can induce cell cycle arrest and apoptosis, which is the basis for their investigation as anticancer agents.[13][14] Their anti-inflammatory properties stem from inhibiting neutrophil motility and activation, as well as modulating inflammatory pathways like the NLRP3 inflammasome.[9][[“]][12] However, this same mechanism is responsible for their toxicity, as they also affect microtubule-dependent processes in healthy, non-cancerous cells.[1]
Q3: What are the common mechanisms of resistance to colchicine-binding agents?
A3: A major mechanism of resistance to many tubulin inhibitors, including some colchicine-binding agents, is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7][15] These efflux pumps actively transport the drugs out of the cancer cells, reducing their intracellular concentration and thus their efficacy.[7] However, a key advantage of many colchicine-binding site inhibitors (CBSIs) is their ability to overcome P-gp-mediated multidrug resistance.[2][13][15] Alterations in β-tubulin isotypes can also contribute to resistance.[15]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Cell Lines
Symptoms:
-
Significant cell death observed in control, non-cancerous cell lines at concentrations intended to be therapeutic for cancer cells.
-
Narrow therapeutic window observed in in vitro assays.
Possible Causes:
-
The inherent mechanism of action of colchicine-binding agents affects all dividing cells.
-
The specific agent may have off-target effects.
-
Incorrect dosage calculations or dilutions.
Troubleshooting Steps:
-
Confirm Dosage: Double-check all calculations for drug concentrations. Prepare fresh dilutions from a reliable stock solution.
-
Cell Line Sensitivity: Compare the IC50 values of your agent in a panel of cancer and non-cancerous cell lines to determine the therapeutic index.
-
Evaluate Exposure Time: Reduce the incubation time of the drug with the cells to see if a shorter exposure can achieve a therapeutic effect with less toxicity to normal cells.
-
Consider Combination Therapy: Investigate synergistic effects with other anti-cancer agents to potentially reduce the required dose of the colchicine-binding agent.
Issue 2: Poor Drug Solubility and Formulation Problems
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent results in biological assays.
-
Low bioavailability in preclinical animal models.
Possible Causes:
-
The hydrophobic nature of many colchicine-binding agents.[1][6]
-
Inappropriate solvent or formulation used for in vitro and in vivo studies.
Troubleshooting Steps:
-
Solvent Selection: Test the solubility of your compound in a range of biocompatible solvents (e.g., DMSO, ethanol). Ensure the final solvent concentration in your assays is non-toxic to the cells.[16]
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as creating a phosphate (B84403) prodrug to improve water solubility, as was done for Combretastatin A-4 to create CA-4P (fosbretabulin).[2][6] Other strategies include the use of microemulsions or solid dispersions.[17]
-
Particle Size Reduction: Micronization or nanocrystal technology can improve the dissolution rate and bioavailability of poorly soluble compounds.
Issue 3: Inconsistent Results in Tubulin Polymerization Assays
Symptoms:
-
High variability between replicate wells or experiments.
-
Lack of a clear dose-response curve.
-
Positive control (e.g., colchicine) not performing as expected.
Possible Causes:
-
Poor quality or aggregation of purified tubulin.
-
Incorrect buffer composition or pH.
-
Inaccurate temperature control during the assay.
Troubleshooting Steps:
-
Tubulin Quality: Use high-quality, polymerization-competent tubulin. Aliquot and store tubulin properly to avoid repeated freeze-thaw cycles.
-
Buffer Optimization: Ensure the polymerization buffer (e.g., PIPES-based buffer) is at the correct pH and contains the necessary components like GTP and MgCl2.[13]
-
Temperature Control: The assay is highly temperature-dependent. Use a temperature-controlled microplate reader or spectrophotometer pre-warmed to 37°C.[13][18]
-
Positive and Negative Controls: Always include a known inhibitor like colchicine as a positive control and a vehicle control (e.g., DMSO) as a negative control to validate the assay performance.[13]
Quantitative Data Summary
Table 1: In Vitro Activity of Selected Colchicine-Binding Site Inhibitors
| Compound | Target Cell Line | IC50 (nM) | Reference |
| Combretastatin A-4 (CA-4) | Various human cancer cell lines | 0.3–5.4 | [2] |
| 5-Amino-6-methoxy-2-aroylquinoline 87 | Various human cancer cell lines | 0.2–0.4 | [2] |
| Phenolic indole (B1671886) 98 | Human cancer cell lines | 1.6 | [2] |
| BAL27862 (Plinabulin) | Tumor cell lines | Median: 13.8 (Range: 5.4-25.2) | [7] |
| RPR112378 (Ottelione A) | KB cells | 0.02 | [2] |
Table 2: Tubulin Polymerization Inhibition by Colchicine-Binding Site Inhibitors
| Compound | IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | 2.1 | [2] |
| 5-Amino-6-methoxy-2-aroylquinoline 87 | 1.6 | [2] |
| RPR112378 (Ottelione A) | 1.2 | [2] |
| G13 | 13.5 | [19] |
| Colchicine | 8.1 | [19] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
96-well, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Methodology:
-
Prepare serial dilutions of the test compound and positive control in polymerization buffer.
-
On ice, add the diluted compounds to the wells of a 96-well plate. Include wells with vehicle control (DMSO).
-
Add GTP to each well to a final concentration of 1 mM.
-
Initiate the polymerization by adding cold tubulin solution to each well to a final concentration of 2-4 mg/mL.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.[13]
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) from the linear phase of the curve for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[13]
Protocol 2: Competitive Colchicine-Binding Assay
This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a fluorescently-labeled or radiolabeled colchicine analogue.
Materials:
-
Purified tubulin
-
Binding buffer
-
[3H]colchicine or a fluorescent colchicine analogue
-
Test compound stock solution (in DMSO)
-
Unlabeled colchicine (for determining non-specific binding)
-
Filter plates or scintillation vials
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the test compound and unlabeled colchicine.
-
In microcentrifuge tubes or a 96-well plate, combine the tubulin solution, a fixed concentration of labeled colchicine, and varying concentrations of the test compound or unlabeled colchicine.[13]
-
Include controls for total binding (labeled colchicine + tubulin) and non-specific binding (labeled colchicine + tubulin + excess unlabeled colchicine).
-
Incubate the mixtures to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).[18]
-
Separate bound from unbound labeled colchicine. For radiolabeled assays, this is typically done by rapid filtration through glass fiber filters. For fluorescence-based assays, the change in fluorescence can be measured directly in the plate.[18]
-
Quantify the amount of bound labeled colchicine using a scintillation counter or fluorescence reader.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled colchicine.[13]
Visualizations
Caption: Signaling pathway of colchicine-binding agents leading to apoptosis and anti-inflammatory effects.
Caption: Experimental workflow for the in vitro characterization of colchicine-binding agents.
Caption: A logical troubleshooting workflow for inconsistent results in tubulin-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors contributing to colchicine toxicity [medsafe.govt.nz]
- 5. Colchicine: the good, the bad, the ugly and how to minimize the risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. consensus.app [consensus.app]
- 12. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 15. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of BPR0C261 through Nanoparticle Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nanoparticle delivery of BPR0C261.
Frequently Asked Questions (FAQs)
1. What is BPR0C261 and what is its mechanism of action?
BPR0C261 is a synthetic small molecule that has shown potential as an anti-tumor agent.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by interacting with the colchicine (B1669291) binding sites on tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[1] Additionally, BPR0C261 exhibits anti-angiogenic properties by inhibiting the proliferation and migration of endothelial cells.[1]
2. Why use nanoparticle delivery for BPR0C261?
While BPR0C261 has demonstrated oral bioavailability, nanoparticle delivery can offer several advantages for cancer therapy.[1] These include:
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Improved Solubility: For hydrophobic drugs like many small molecule inhibitors, nanoparticle encapsulation can improve their solubility in aqueous environments.
-
Controlled Release: Nanoparticle formulations can be designed for sustained or triggered release of the drug at the tumor site, potentially reducing systemic toxicity.
-
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on cancer cells.
3. What type of nanoparticles are suitable for BPR0C261 delivery?
Given that BPR0C261 is a small molecule, several types of nanoparticles could be suitable for its encapsulation. Common choices for small molecule drug delivery include:
-
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers such as PLGA (poly(lactic-co-glycolic acid)) or PCL (polycaprolactone).
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Solid Lipid Nanoparticles (SLNs): Composed of solid lipids, offering good stability and controlled release.
-
Micelles: Self-assembling core-shell structures formed by amphiphilic block copolymers.
The optimal choice will depend on the specific physicochemical properties of BPR0C261 and the desired release profile.
Data Presentation
Table 1: In Vitro Cytotoxicity of BPR0C261 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~0.01-0.1 |
| Various Human Cancer Cell Lines | Colorectal, Gastric, Nasopharyngeal, etc. | ~0.1-1.0 |
Note: The IC50 values for cancer cells are approximately 10-fold higher than those for endothelial cells, indicating potent anti-angiogenic activity.[1]
Experimental Protocols
Protocol 1: Formulation of BPR0C261-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol describes a common method for encapsulating a hydrophobic small molecule like BPR0C261 into polymeric nanoparticles.
Materials:
-
BPR0C261
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of BPR0C261 and PLGA in DCM. The drug-to-polymer ratio will need to be optimized.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously.
-
Sonication/Homogenization: Sonicate or homogenize the mixture to form a nanoemulsion. The parameters (power, time) will need to be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat this step 2-3 times.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Characterization of BPR0C261-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
- Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).
- Use Laser Doppler Velocimetry (LDV) to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.
2. Drug Loading and Encapsulation Efficiency:
- Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.
- Quantify the amount of BPR0C261 using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
- Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Troubleshooting Guides
Issue 1: Poor Encapsulation Efficiency (< 50%)
| Possible Cause | Troubleshooting Step |
| Drug precipitation during emulsification | Increase the viscosity of the aqueous phase by increasing the surfactant concentration. Optimize the sonication/homogenization parameters. |
| Drug leakage into the aqueous phase | Use a more hydrophobic polymer. Decrease the amount of organic solvent. |
| Inappropriate drug-to-polymer ratio | Systematically vary the drug-to-polymer ratio to find the optimal loading capacity. |
Issue 2: Large Particle Size (> 200 nm) or High Polydispersity Index (PDI > 0.3)
| Possible Cause | Troubleshooting Step |
| Inefficient emulsification | Increase the sonication/homogenization power and/or time. Increase the surfactant concentration. |
| Polymer aggregation | Ensure complete dissolution of the polymer in the organic solvent. Optimize the solvent evaporation rate. |
| Ostwald ripening | Use a polymer with a higher glass transition temperature. Store the nanoparticle suspension at a lower temperature. |
Issue 3: Nanoparticle Instability (Aggregation over time)
| Possible Cause | Troubleshooting Step |
| Low zeta potential | Modify the nanoparticle surface with a charged polymer or surfactant to increase electrostatic repulsion. |
| Residual organic solvent | Ensure complete removal of the organic solvent during the evaporation step. |
| Inappropriate storage conditions | Store nanoparticles at 4°C. For long-term storage, lyophilize the nanoparticles with a cryoprotectant. |
Visualizations
Caption: BPR0C261 signaling pathway.
Caption: Experimental workflow for nanoparticle formulation.
Caption: Troubleshooting logical relationships.
References
Validation & Comparative
Validating the Tubulin-Binding Activity of Anticancer Agent 261: A Comparative Guide
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is essential for proper mitotic spindle formation and function, making them a key target for anticancer drug development. Disruption of microtubule dynamics by small molecules can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis, forming the basis of action for many successful chemotherapeutic agents.
This guide provides a comparative analysis of the tubulin-binding activity of "Anticancer agent 261," focusing on the well-characterized compound LP-261 due to the availability of comprehensive data. Several compounds have been referred to as "this compound" in scientific literature, including WHI-261, BPR0C261, and LP-261. While all are reported to interact with tubulin, LP-261 and BPR0C261 are known to bind to the colchicine (B1669291) site, whereas WHI-261 is suggested to target a unique binding cavity. This guide will objectively compare the performance of LP-261 with established tubulin-targeting agents from different classes: Paclitaxel (B517696) (a taxane-site binder and microtubule stabilizer), Vincristine (a vinca-alkaloid-site binder and microtubule destabilizer), and Colchicine (a colchicine-site binder and microtubule destabilizer).
We will present supporting experimental data in clearly structured tables, provide detailed methodologies for key experiments, and use diagrams to illustrate the underlying mechanisms and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anticancer agents targeting the tubulin cytoskeleton.
Comparative Analysis of Tubulin-Binding Agents
The efficacy of tubulin-binding agents is primarily assessed by their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for LP-261 and the comparator drugs.
Table 1: Inhibition of in vitro Tubulin Polymerization
This table compares the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the compounds in cell-free tubulin polymerization assays. These values indicate the potency of the drugs in directly interacting with and affecting the assembly of tubulin dimers into microtubules.
| Compound | Binding Site | Mechanism of Action | Tubulin Polymerization Inhibition (EC50/IC50) |
| LP-261 | Colchicine | Microtubule Destabilizer | 3.2 µM[1] |
| Paclitaxel (Taxol®) | Taxane | Microtubule Stabilizer | Induces polymerization (EC50 ~23 µM for induction)[2] |
| Vincristine | Vinca Alkaloid | Microtubule Destabilizer | Data not directly comparable due to varying assay conditions. |
| Colchicine | Colchicine | Microtubule Destabilizer | ~1 - 10 µM[3][4][5] |
Note: Direct comparison of IC50/EC50 values should be made with caution as they can vary depending on the specific experimental conditions.
Table 2: Cytotoxicity against Human Cancer Cell Lines (NCI-60 Panel)
This table presents the mean GI50 values for the compounds across the National Cancer Institute's 60 human cancer cell line panel. The GI50 is the concentration of the drug that causes 50% inhibition of cell growth. A lower GI50 value indicates higher potency.
| Compound | Mean GI50 (NCI-60) |
| LP-261 | ~100 nM[6][7] |
| Paclitaxel (Taxol®) | Data available across NCI-60 cell lines[8][9][10] |
| Vincristine | ~4.5 nM[8][9] |
| Colchicine | Data available across NCI-60 cell lines[11] |
Note: The NCI-60 data provides a broad overview of the anticancer activity across different tumor types.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the tubulin-binding activity of a novel compound. Below are the methodologies for the key assays cited in this guide.
In vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Test compound (e.g., LP-261) and control compounds (e.g., Paclitaxel, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle control (e.g., DMSO) and positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition).
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC50 or EC50 value is calculated by plotting the percentage of inhibition or promotion against the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50/IC50 value.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound for the desired time.
-
Wash the cells with PBS and fix them with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize the microtubule morphology using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or formation of abnormal structures, can be observed.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of Anticancer Agent 261 in Combination with Bevacizumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer agent LP-261 (also known as Anticancer agent 261) and its synergistic effects when combined with bevacizumab. The data presented is based on preclinical studies and aims to offer objective insights into the performance and mechanisms of this combination therapy.
Overview of a Novel Combination Therapy
LP-261 is an innovative, orally active tubulin-binding agent that targets the colchicine (B1669291) binding site on tubulin, leading to an arrest of the cell cycle at the G2/M phase.[1] Bevacizumab is a well-established monoclonal antibody that functions by inhibiting Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. The combination of these two agents has demonstrated a significant synergistic effect in preclinical models, suggesting a promising new avenue for cancer therapy. This guide delves into the experimental data and protocols that underpin these findings.
Comparative Performance Data
The synergistic effect of combining LP-261 with bevacizumab has been most notably demonstrated in a colon adenocarcinoma (SW620) xenograft model. The combination therapy resulted in a statistically significant inhibition of tumor growth compared to either agent administered alone.
In Vivo Tumor Growth Inhibition
The following table summarizes the quantitative data from the SW620 xenograft study.
| Treatment Group | Dosage | Mean Tumor Volume Change (Day 24) | P-value (vs. Control) | P-value (vs. Combination) |
| Vehicle Control | N/A | Increase | N/A | 0.005 |
| LP-261 alone | 12.5 mg/kg, p.o., daily (5 days/week) | No significant inhibition | >0.05 | 0.02 |
| Bevacizumab alone | 5 mg/kg, i.p., twice weekly | Inhibition | <0.05 | 0.004 |
| LP-261 + Bevacizumab | 12.5 mg/kg LP-261 + 5 mg/kg Bevacizumab | Significant Inhibition | 0.005 | N/A |
p.o. - orally; i.p. - intraperitoneally
In Vitro and Ex Vivo Anti-angiogenic Activity
LP-261 has also demonstrated potent anti-angiogenic properties in various assays.
| Assay | Agent | Concentration | Observation |
| HUVEC Proliferation Assay | LP-261 | 100 nM - 10 µM | Dose-dependent inhibition of proliferation |
| Rat Aortic Ring Assay | LP-261 | 50 nM | >50% inhibition of microvessel outgrowth |
Detailed Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key experiments.
SW620 Xenograft Study
-
Cell Culture: SW620 human colon adenocarcinoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 106 SW620 cells in 0.1 mL of a 1:1 mixture of media and Matrigel were injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into four groups (n=6-8 mice per group):
-
Vehicle control
-
LP-261 (12.5 mg/kg, administered orally once daily, 5 days a week)
-
Bevacizumab (5 mg/kg, administered intraperitoneally twice a week)
-
Combination of LP-261 and bevacizumab at the same dosages.
-
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Study Duration: The study was conducted for 24 days.
-
Statistical Analysis: Tumor growth data were analyzed using appropriate statistical methods (e.g., ANOVA) to determine significance.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Cell Culture: HUVECs were cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors.
-
Seeding: HUVECs were seeded into 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of LP-261 (ranging from 100 nM to 10 µM) or vehicle control.
-
Incubation: The plates were incubated for 72 hours.
-
Proliferation Assessment: Cell proliferation was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
Data Analysis: The percentage of cell proliferation inhibition was calculated relative to the vehicle control.
Rat Aortic Ring Assay
-
Aorta Excision: Thoracic aortas were excised from Sprague-Dawley rats.
-
Ring Preparation: The aortas were cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings were embedded in a collagen gel matrix in 48-well plates.
-
Treatment: The rings were cultured in endothelial cell basal medium supplemented with growth factors and varying concentrations of LP-261 or vehicle control.
-
Incubation: The plates were incubated for 7-10 days to allow for microvessel sprouting.
-
Quantification: The extent of microvessel outgrowth was quantified by measuring the area of sprouting vessels using image analysis software.
-
Data Analysis: The inhibition of microvessel outgrowth was expressed as a percentage of the control.
Visualizing the Mechanisms and Workflows
To further elucidate the synergistic interaction and experimental design, the following diagrams are provided.
Caption: Dual-pronged attack on tumor growth through cell cycle arrest and anti-angiogenesis.
Caption: Workflow of in vivo and in vitro/ex vivo experimental procedures.
Caption: Interplay of mechanisms leading to a synergistic antitumor outcome.
References
A Proposed Combination Therapy: Evaluating LP-261 and Cisplatin in Cancer Models
A Comparative Guide for Researchers
In the landscape of oncology drug development, combination therapies are paramount to enhancing efficacy, overcoming resistance, and minimizing toxicity. This guide provides a comparative overview and a proposed experimental framework for a novel combination therapy: the tubulin-targeting agent LP-261 with the DNA-damaging agent cisplatin (B142131). While direct comparative studies are not yet available, this document outlines the scientific rationale for their potential synergy and provides detailed, hypothetical experimental protocols for evaluation.
Individual Agent Profiles: LP-261 vs. Cisplatin
A successful combination therapy often relies on the complementary mechanisms of its constituent agents. LP-261 and cisplatin target distinct cellular processes, providing a strong rationale for their combined use.
| Feature | LP-261 | Cisplatin |
| Mechanism of Action | Binds to the colchicine (B1669291) site on tubulin, inhibiting microtubule polymerization.[1][2] | Forms intra- and inter-strand DNA cross-links, primarily with purine (B94841) bases.[3][4][5] |
| Cellular Effect | Induces G2/M phase cell cycle arrest.[1][2] | Blocks DNA replication and transcription, leading to DNA damage.[3][4][5] |
| Primary Target | Tubulin | DNA |
| Mode of Administration | Oral[1][2] | Intravenous |
| Reported Cancer Models | Colon adenocarcinoma (SW620), prostate cancer (LNCaP and PC3) xenografts.[1][2] | Bladder, head and neck, lung, ovarian, and testicular cancers.[3] |
Scientific Rationale for Combination
The proposed combination of LP-261 and cisplatin is rooted in the principle of synergistic cytotoxicity. By targeting two different critical cellular components, this combination has the potential to be more effective than either agent alone. The hypothesis is that LP-261-induced G2/M arrest will sensitize cancer cells to the DNA-damaging effects of cisplatin. Cells arrested in the G2/M phase are more susceptible to DNA damage-induced apoptosis, as their DNA repair mechanisms may be overwhelmed.
Caption: Proposed synergistic mechanism of LP-261 and cisplatin.
Proposed Experimental Protocols
To validate the hypothesized synergy, a structured experimental approach is necessary. The following protocols outline key in vitro and in vivo studies.
In Vitro Evaluation
1. Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic effects of LP-261 and cisplatin, alone and in combination, and to quantify their synergistic interaction.
-
Cell Lines: A panel of cancer cell lines, including those known to be sensitive or resistant to cisplatin (e.g., A549 lung cancer, OVCAR-3 ovarian cancer).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of LP-261, cisplatin, and their combination for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Apoptosis Assay
-
Objective: To measure the induction of apoptosis by the combination therapy.
-
Methodology:
-
Treat cells with IC50 concentrations of LP-261, cisplatin, and the combination for 24-48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V-positive) using flow cytometry.
-
3. Cell Cycle Analysis
-
Objective: To confirm the cell cycle arrest induced by LP-261 and assess the impact of the combination.
-
Methodology:
-
Treat cells as described for the apoptosis assay.
-
Fix cells in ethanol (B145695) and stain with PI.
-
Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.
-
In Vivo Evaluation
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Methodology:
-
Subcutaneously implant a suitable cancer cell line (e.g., A549) into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer treatments as per the defined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).
-
Proposed In Vivo Study Design
| Group | Treatment | Dose | Schedule |
| 1 | Vehicle Control | - | Oral gavage/IP injection daily |
| 2 | LP-261 | TBD | Oral gavage daily |
| 3 | Cisplatin | TBD | IP injection, weekly |
| 4 | LP-261 + Cisplatin | TBD | Combination schedule |
Experimental Workflow
The following diagram outlines the proposed workflow for evaluating the combination of LP-261 and cisplatin, from initial in vitro screening to in vivo validation.
Caption: Proposed experimental workflow for evaluating the LP-261 and cisplatin combination.
Conclusion
The combination of LP-261 and cisplatin represents a promising, albeit untested, therapeutic strategy. The distinct mechanisms of action of these two agents provide a strong rationale for their potential synergistic anti-cancer effects. The experimental protocols outlined in this guide offer a comprehensive framework for the systematic evaluation of this novel combination therapy. The data generated from these studies would be crucial in determining the clinical potential of combining LP-261 and cisplatin for the treatment of various cancers.
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cisplatin? [synapse.patsnap.com]
Validating the In Vivo Anti-Angiogenic Effect of BPR0C261: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of BPR0C261 with other tubulin-binding vascular disrupting agents (VDAs), namely Combretastatin A4 and ZD6126. This document summarizes key experimental data, details methodologies for pivotal in vivo assays, and visualizes relevant biological pathways and workflows.
Performance Comparison of Anti-Angiogenic Agents
The following tables present a comparative summary of the in vivo anti-angiogenic and anti-tumor activities of BPR0C261, Combretastatin A4, and ZD6126 based on available preclinical data. It is important to note that these data are compiled from separate studies, and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental models and conditions should be considered when interpreting these results.
Table 1: In Vivo Anti-Angiogenic Activity in Matrigel Plug Assay
| Compound | Animal Model | Dosage and Administration | Key Findings |
| BPR0C261 | Mice | Oral administration | Inhibited angiogenesis in subcutaneously implanted Matrigel plugs.[1] |
| Combretastatin A4 Phosphate (CA-4P) | Mice | Intraperitoneal injection | Suppressed neovascularization in the Matrigel plug assay. |
| ZD6126 | Mice | Intraperitoneal injection | Caused a shutdown of newly formed vessels in the Matrigel plug assay shortly after injection.[2] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity in Tumor Xenograft Models
| Compound | Tumor Model | Animal Model | Dosage and Administration | Key Anti-Angiogenic/Vascular Effects | Key Anti-Tumor Effects |
| BPR0C261 | Human colorectal, gastric, and nasopharyngeal tumors | Nude mice | Oral | Vasculature disrupting activities.[1] | Showed in vivo activities against various human tumor xenografts.[1] |
| Combretastatin A4 Phosphate (CA-4P) | Murine colon adenocarcinoma, human tumor xenografts | Mice | Intraperitoneal injection | Causes extensive shutdown of blood flow in established tumor blood vessels.[3] | Induces vascular-mediated tumor necrosis.[3] Decreased microvessel density in breast cancer xenografts.[4] |
| ZD6126 | Murine tumor model (CaNT), various human tumor xenografts (lung, colorectal, prostate, ovarian, breast) | Mice | Single administration | Large reduction in vascular volume.[5] Selectively disrupts tumor vasculature.[6] | Induction of extensive tumor necrosis.[5][6] Significant growth delay in various tumor models.[6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation of the presented data.
Matrigel Plug Assay for In Vivo Angiogenesis
This assay is a standard method to assess the formation of new blood vessels in vivo.
Objective: To quantify the pro- or anti-angiogenic effects of a test compound.
Materials:
-
Matrigel™ Basement Membrane Matrix
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Test compound (e.g., BPR0C261, Combretastatin A4, ZD6126)
-
Syringes and needles
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Thaw Matrigel on ice overnight. All subsequent steps should be performed on ice to prevent premature gelation.
-
Mix the angiogenic factor and the test compound (at desired concentrations) with the liquid Matrigel.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
The Matrigel will form a solid plug at body temperature, and host cells will invade the plug.
-
After a defined period (typically 7-14 days), the mice are euthanized, and the Matrigel plugs are excised.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content can be measured using a Drabkin's reagent kit to quantify the amount of blood within the plug, which correlates with vascularization.
-
Immunohistochemistry: The plugs are fixed, embedded in paraffin, and sectioned. The sections are then stained with an endothelial cell-specific marker, such as anti-CD31 antibody, to visualize and quantify the microvessel density (MVD). MVD is typically expressed as the number of vessels per unit area.
-
Tumor Xenograft Model for Anti-Angiogenic and Anti-Tumor Efficacy
This model is used to evaluate the effect of a test compound on the growth of human tumors and their associated vasculature in an in vivo setting.
Objective: To assess the anti-tumor and anti-angiogenic efficacy of a test compound on established tumors.
Materials:
-
Human tumor cell line (e.g., HT29 colorectal cancer, PC-3 prostate cancer)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Test compound
-
Calipers for tumor measurement
Procedure:
-
Human tumor cells are cultured and harvested.
-
A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into control and treatment groups.
-
The test compound is administered according to a specific dosage and schedule (e.g., daily oral gavage, intermittent intraperitoneal injections).
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
At the end of the study, the mice are euthanized, and the tumors are excised.
-
Assessment of Anti-Angiogenic Effect:
-
Microvessel Density (MVD) Analysis: A portion of the tumor is fixed, embedded, and sectioned. The sections are then stained with an anti-CD31 antibody to visualize the blood vessels. The MVD is quantified by counting the number of stained vessels in several high-power fields.
-
Analysis of Vascular Disruption: Histological analysis (e.g., H&E staining) can be performed to assess the extent of tumor necrosis, which is an indicator of vascular shutdown.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these tubulin-binding agents and the general workflows of the in vivo experiments.
References
- 1. BPR0C261 is a novel orally active antitumor agent with antimitotic and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular-targeting activity of ZD6126, a novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZD6126: a novel vascular-targeting agent that causes selective destruction of tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Comparative Analysis of G2/M Arrest Induced by Anticancer Agent LP-261 and Other Tubulin-Binding Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anticancer agent LP-261, focusing on its efficacy in inducing G2/M cell cycle arrest. The performance of LP-261 is compared with other established tubulin-binding agents, including the taxane (B156437) paclitaxel (B517696), the vinca (B1221190) alkaloid vincristine, and the combretastatin (B1194345) analogue, combretastatin A-4. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of cell cycle inhibition by anticancer compounds.
Introduction to G2/M Arrest and Tubulin-Binding Agents
The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis (M phase) with damaged or incompletely replicated DNA. Many anticancer drugs exploit this checkpoint by inducing cell cycle arrest, which can subsequently lead to apoptosis (programmed cell death) in cancer cells.
A major class of compounds that induce G2/M arrest are the tubulin-binding agents. These molecules interfere with the dynamics of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. By disrupting microtubule function, these agents activate the spindle assembly checkpoint, leading to a halt in the G2/M phase.
Anticancer Agent LP-261 is a novel, orally active tubulin-targeting agent that induces G2/M arrest by binding to the colchicine (B1669291) site on tubulin.[1] Its mechanism of action involves the inhibition of microtubule polymerization.
Comparative Efficacy in Inducing G2/M Arrest
The following table summarizes the quantitative data on the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with LP-261 and other selected tubulin-binding agents. It is important to note that direct comparison is challenging due to variations in cell lines, drug concentrations, and treatment durations used in different studies. Currently, specific quantitative flow cytometry data for the percentage of cells arrested in G2/M by LP-261 is not publicly available in the reviewed literature. The data for other agents are presented to provide a reference for the expected efficacy of G2/M arresting compounds.
| Anticancer Agent | Cell Line | Concentration | Treatment Duration | % of Cells in G2/M Phase (Treated vs. Control) | Reference |
| LP-261 | Not specified | Not specified | Not specified | Data not available | [1] |
| Paclitaxel | Sp2 (mouse myeloma) | 0.05 mg/L | 14 hours | 92.4% vs. 22.5% | [2] |
| MTMEC-ev | 20 nM | 48 hours | 29% vs. 13% | ||
| Vincristine | K562 (human chronic myelogenous leukemia) | 0.6 µM | 24 hours | Significant increase (estimated from histogram) vs. Control | [3] |
| ALL-2 (primary acute lymphoblastic leukemia) | 100 nM | 24 hours | ~20% (from G1 synchronized cells) | [4] | |
| Combretastatin A-4 (analogue) | MCF-7 (human breast adenocarcinoma) | 50 nM | 48 hours | 23.7% vs. Control | |
| MCF-7 (human breast adenocarcinoma) | 250 nM | 48 hours | 35.6% vs. Control |
Signaling Pathway of G2/M Arrest Induced by Tubulin-Binding Agents
Tubulin-binding agents, including LP-261, trigger G2/M arrest primarily through the activation of the Spindle Assembly Checkpoint (SAC). Disruption of microtubule dynamics leads to the failure of proper attachment of chromosomes to the mitotic spindle. This is sensed by the SAC proteins, which then inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of Cyclin B1 and Securin. The stabilization of Cyclin B1 maintains the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis, keeping the cell arrested in a mitotic-like state.
G2/M arrest signaling pathway induced by tubulin-binding agents.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for quantifying the percentage of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the anticancer agent (e.g., LP-261, paclitaxel) at the desired concentration and for the specified duration. Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Workflow for Assessing G2/M Arrest
The following diagram illustrates the typical workflow for investigating the G2/M arrest induced by an anticancer agent.
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating LP-261 in Paclitaxel-Resistant Cancer Models: A Comparative Guide
The emergence of paclitaxel (B517696) resistance remains a critical obstacle in oncology, necessitating the development of novel therapeutic agents that can overcome this challenge. LP-261, a novel tubulin-targeting agent, has shown promise in preclinical studies. This guide provides a comparative analysis of LP-261's potential efficacy in paclitaxel-resistant cell lines against other tubulin inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action and Rationale for Overcoming Paclitaxel Resistance
LP-261 is a novel tubulin inhibitor that binds to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1] This mechanism is distinct from that of taxanes like paclitaxel, which bind to a different site on β-tubulin to stabilize microtubules.
A primary mechanism of paclitaxel resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1).[2] This protein actively pumps various chemotherapeutic drugs, including paclitaxel, out of the cancer cell, reducing their intracellular concentration and thus their efficacy. Preclinical data suggests that LP-261 is not a substrate for ABCB1, meaning it is not efficiently removed by this efflux pump.[1] This characteristic provides a strong rationale for its potential efficacy in paclitaxel-resistant tumors where ABCB1 is overexpressed.
Performance Comparison of LP-261 and Alternatives in Cancer Cell Lines
While direct head-to-head studies of LP-261 in established paclitaxel-resistant cell lines are limited in publicly available literature, its performance can be inferred from its activity in the National Cancer Institute's 60 human tumor cell line screen (NCI-60) and by comparing it to other colchicine-binding site inhibitors (CBSIs) that have been tested in paclitaxel-resistant models.
The NCI-60 screen of LP-261 revealed a mean GI50 (the concentration causing 50% growth inhibition) of approximately 100 nM across the 60 cell lines, indicating broad anti-cancer activity.[1] To provide a comparative perspective, the following tables summarize the efficacy of other CBSIs and alternative taxanes in paclitaxel-sensitive and resistant cell lines.
Table 1: Comparative Efficacy (IC50/GI50 in nM) of Tubulin Inhibitors in Paclitaxel-Sensitive and -Resistant Cell Lines
| Compound | Cell Line | Paclitaxel-Sensitive IC50/GI50 (nM) | Paclitaxel-Resistant IC50/GI50 (nM) | Resistance Index (RI) | Reference |
| LP-261 | NCI-60 Panel (Mean) | ~100 | Data Not Available | - | [1] |
| Paclitaxel | MDA-MB-231 | 2 | >100 | >50 | [3] |
| PC-3 | 5.16 | 56.39 | 10.9 | [4] | |
| DU145 | 5.15 | >100 | >19.4 | [4] | |
| OVCAR8 | 10.51 | 128.97 - 152.80 | 12.3 - 14.5 | [5] | |
| Docetaxel | MDA-MB-231 (PACR) | - | 18-170 fold increase from parental | - | [6] |
| DJ101 (CBSI) | PC-3 | - | Effective in paclitaxel-resistant xenograft | - | [7] |
| S-72 (CBSI) | MCF7 | Potent | Effective in paclitaxel-resistant sublines | Low | [8] |
| MX-1 | Potent | Effective in paclitaxel-resistant sublines | Low | [8] |
Resistance Index (RI) = IC50 in resistant cell line / IC50 in parental cell line. A lower RI indicates that the compound is less affected by the resistance mechanisms.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of drug efficacy. Below are protocols for key experiments cited in the evaluation of tubulin inhibitors in chemoresistant cell lines.
Establishment of Paclitaxel-Resistant Cell Lines
This protocol describes a gradual dose-escalation method to develop paclitaxel-resistant cancer cell lines.
-
Initial Seeding: Plate the parental cancer cell line in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Initial Paclitaxel Exposure: Treat the cells with an initial concentration of paclitaxel, typically starting at the IC20 or IC50 value of the parental line.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current paclitaxel concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each concentration for several passages to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Periodically assess the IC50 of the cultured cells and compare it to the parental line to confirm the development of resistance. A significant increase in the IC50 value (typically >10-fold) indicates the establishment of a paclitaxel-resistant cell line.[4][5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds (e.g., LP-261, paclitaxel) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).
Visualizing Molecular Pathways and Experimental Workflows
Paclitaxel Resistance and LP-261's Mechanism of Action
Paclitaxel resistance is often mediated by the overexpression of the ABCB1 efflux pump, which reduces the intracellular concentration of the drug. LP-261, by binding to the colchicine site and not being a substrate for ABCB1, can circumvent this resistance mechanism.
References
- 1. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of BPR0C261: A Cross-Cancer Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the activity of the novel tubulin-binding agent, BPR0C261, across various cancer types. This guide provides a comparative overview of its efficacy, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
BPR0C261 has emerged as a promising orally active antitumor compound with a multi-faceted mechanism of action. Primarily functioning as a tubulin polymerization inhibitor, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, it exhibits significant anti-angiogenic properties, hindering the formation of new blood vessels essential for tumor growth. This guide consolidates the available data on BPR0C261's activity, offering a valuable resource for its further investigation and development.
Comparative Efficacy of BPR0C261 Across Different Cancer Models
While specific IC50 values from a comprehensive panel of cancer cell lines in the primary literature were not publicly accessible, the available research demonstrates the broad-spectrum anticancer activity of BPR0C261. The following table summarizes the reported biological effects of BPR0C261 in various cancer types based on published findings.
| Cancer Type | Model System | Observed Activity of BPR0C261 | Citation |
| Colorectal Cancer | In vivo (Nude Mice Xenograft) | Demonstrated antitumor activity. | [1] |
| Gastric Cancer | In vivo (Nude Mice Xenograft) | Showed in vivo antitumor efficacy. | [1] |
| Nasopharyngeal Cancer | In vivo (Nude Mice Xenograft) | Exhibited in vivo antitumor activity. | [1] |
| Cervical Cancer | In vitro (Human Cancer Cells) | Cytotoxic against human cervical cancer cells. | [1] |
| Murine Leukemia | In vivo (Mice Model) | Prolonged the lifespan of leukemia-bearing mice. | [1] |
| Non-Small Cell Lung Cancer | In vitro (A549 and H1299 cells) | Enhances radiosensitivity. | [2] |
| Endothelial Cells | In vitro (HUVECs) | Inhibited proliferation and migration, with IC50 values approximately 10-fold lower than those against cancer cells. | [1] |
Mechanism of Action: Targeting the Cytoskeleton
BPR0C261 exerts its anticancer effects by targeting a fundamental component of the cell's cytoskeleton: microtubules. These dynamic polymers are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
BPR0C261 inhibits the polymerization of tubulin, the building block of microtubules, by binding to the colchicine (B1669291) binding site.[1] This interference with microtubule dynamics leads to a cascade of events culminating in cancer cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BPR0C261.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of BPR0C261 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
BPR0C261 (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BPR0C261 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of BPR0C261. Include a vehicle control (medium with the solvent used to dissolve BPR0C261).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of BPR0C261 that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of BPR0C261 on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
BPR0C261
-
Polymerization buffer (e.g., containing PIPES, MgCl2, EGTA, and GTP)
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add different concentrations of BPR0C261 or a vehicle control to the reaction mixture.
-
Transfer the reaction mixtures to pre-warmed cuvettes or a 96-well plate.
-
Initiate tubulin polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The absorbance increases as microtubules form and scatter light.
-
Compare the polymerization curves of BPR0C261-treated samples with the control to determine its inhibitory effect.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the antitumor efficacy of BPR0C261 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
BPR0C261 formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Inject human cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control and different doses of BPR0C261).
-
Administer BPR0C261 orally to the mice according to the predetermined dosing schedule and duration.
-
Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth in the BPR0C261-treated groups to the control group to assess its in vivo efficacy.
Experimental Workflow for Anticancer Drug Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of a novel anticancer compound like BPR0C261.
References
A Comparative Analysis of the Therapeutic Index: Anticancer Agent 261 Versus Standard Chemotherapy
For Immediate Release
Dateline: SHANGHAI, China – In the competitive landscape of oncology drug development, the therapeutic index remains a critical determinant of a drug's potential clinical success. This report provides a comparative guide to the therapeutic index of the novel anticancer agent 261 (also known as LP-261 or BPR0C261) against standard chemotherapy regimens for colon and prostate cancer. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising new agent.
This compound is an orally active, tubulin-binding compound that disrupts microtubule polymerization by interacting with the colchicine (B1669291) binding site on tubulin.[1] This mechanism of action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Preclinical studies have demonstrated its potent anti-tumor and anti-angiogenic activities in various cancer models.[1]
Executive Summary of Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety. While direct comparative studies providing a therapeutic index for this compound are not yet published, this guide synthesizes available preclinical data to provide an initial assessment against standard-of-care chemotherapeutics.
Data Presentation: Preclinical Toxicity and Efficacy
The following tables summarize the available preclinical data for this compound and standard chemotherapy agents in murine models. It is important to note that direct comparison is challenging due to variations in experimental conditions, including mouse strains, drug administration routes, and endpoint measurements.
| Agent | Cancer Model | Administration Route | LD50 (mg/kg) | ED50 or Effective Dose (mg/kg) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Colon/Prostate | Oral | Data Not Available | Data Not Available | Not Calculable |
| Paclitaxel | Prostate | Intratumoral | 31.3 (i.v.) | 4 | ~7.8 |
| Oxaliplatin | Colon | Intraperitoneal | 19.8 | 10 | ~1.98 |
| Irinotecan | Colon | Oral | 1045 | Not Specified | Not Calculable |
| Docetaxel | Prostate | Intravenous | 25-50 (MTD) | Not Specified | Not Calculable |
| Cabazitaxel | Prostate | Intravenous | Not Specified | 20 | Not Calculable |
Note: LD50 (Lethal Dose 50%) is the dose required to kill 50% of the tested population. ED50 (Effective Dose 50%) is the dose that produces a therapeutic effect in 50% of the population. MTD (Maximum Tolerated Dose) is the highest dose of a drug that does not cause unacceptable toxicity. The therapeutic indices are estimated based on the available, albeit not directly comparable, data.
Experimental Protocols
To ensure a standardized assessment of the therapeutic index, the following detailed experimental methodologies are proposed for future comparative studies.
Determination of Median Lethal Dose (LD50)
-
Animal Model: Male and female BALB/c mice, 6-8 weeks old.
-
Drug Administration: this compound administered orally (p.o.) and standard chemotherapies administered via their clinically relevant routes (e.g., intravenous for paclitaxel, intraperitoneal for oxaliplatin). A range of doses will be administered to different groups of mice.
-
Observation Period: Animals are monitored for 14 days for mortality and clinical signs of toxicity.
-
Data Analysis: The LD50 value with its 95% confidence interval is calculated using a probit analysis or other appropriate statistical methods.
Determination of Median Effective Dose (ED50)
-
Animal Model: Nude mice bearing xenografts of human colon (e.g., HCT116) or prostate (e.g., PC-3) cancer cells.
-
Tumor Induction: 1 x 10^6 cancer cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: A range of doses of this compound (p.o.) and standard chemotherapies are administered for a specified period (e.g., daily for 14 days).
-
Efficacy Endpoint: Tumor volume is measured every 2-3 days. The ED50 is defined as the dose that causes 50% tumor growth inhibition at the end of the treatment period compared to the vehicle-treated control group.
-
Data Analysis: A dose-response curve is generated, and the ED50 value is calculated using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
References
In Vivo Validation of LP-261's Ability to Circumvent ABCB1-Mediated Efflux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or P-gp) being a primary contributor. ABCB1 functions as a broad-spectrum efflux pump, actively removing various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. An effective strategy to overcome MDR is to develop potent anticancer agents that are not substrates of ABCB1.
This guide provides an objective comparison of LP-261, a novel tubulin-targeting agent, and its inherent ability to circumvent ABCB1-mediated efflux, with alternative strategies that employ ABCB1 inhibitors.
LP-261: An Overview
LP-261 is a potent, orally active, anti-mitotic agent that inhibits tubulin polymerization by binding to the colchicine (B1669291) site, leading to G2/M cell cycle arrest.[1][2][3] A key feature of LP-261 is its apparent lack of interaction with ABCB1, allowing it to maintain efficacy in MDR-positive cancer cells.[3] It has demonstrated significant antiangiogenic and antitumor activity in multiple mouse xenograft models and exhibits high oral bioavailability.[2][3]
Comparison of Strategies to Overcome ABCB1-Mediated Resistance
Two primary strategies exist to combat ABCB1-mediated MDR:
-
Using Non-Substrate Anticancer Drugs: Developing cytotoxic agents, like LP-261, that are not recognized or transported by ABCB1. This approach avoids the complexities of combination therapies.
-
Using ABCB1 Inhibitors: Co-administering a conventional chemotherapeutic drug (which is an ABCB1 substrate) with an ABCB1 inhibitor (e.g., Verapamil, Tariquidar). These inhibitors block the pump's function, restoring the efficacy of the anticancer drug.[4]
The following table compares LP-261 with several well-documented ABCB1 inhibitors.
| Feature | LP-261 | Verapamil | Tariquidar | Zosuquidar | Elacridar |
| Primary Mechanism | Tubulin Polymerization Inhibitor[1] | L-type calcium channel blocker, ABCB1 inhibitor[4][5] | Non-competitive ABCB1 inhibitor[4][6] | Competitive ABCB1 inhibitor[4][7] | ABCB1 and ABCG2 inhibitor[4] |
| Therapeutic Class | Anticancer Agent[2] | Antihypertensive, Antiarrhythmic | ABCB1 Inhibitor (Investigational) | ABCB1 Inhibitor (Investigational) | ABCB1 Inhibitor (Investigational) |
| Interaction with ABCB1 | Appears to be a non-substrate, circumventing efflux[3] | Substrate and inhibitor[4][5] | Potent inhibitor[4][6] | Potent inhibitor[4][7] | Potent inhibitor[4] |
| Administration Route | Oral[1][2] | Oral, Intravenous | Intravenous (typically) | Oral | Oral |
| Development Generation | N/A (Novel Anticancer Drug) | First-Generation Inhibitor | Third-Generation Inhibitor[8] | Third-Generation Inhibitor[4] | Third-Generation Inhibitor[4] |
| Reported In Vivo Activity | Excellent inhibition of tumor growth in multiple xenograft models (e.g., PC3, SW620)[2][3] | Restores sensitivity to ABCB1 substrates in vivo[9] | Reverses MDR in preclinical models[6] | Promising in preclinical evaluation[4] | Promising in preclinical evaluation[4] |
Experimental Protocols
Validating the ability of a compound to circumvent ABCB1-mediated efflux in vivo is critical. Below is a detailed methodology for a key xenograft experiment, synthesized from standard practices in the field.[9][10]
Murine Xenograft Model for In Vivo Efficacy Assessment
1. Cell Lines and Culture:
-
Utilize a pair of cancer cell lines: a drug-sensitive parental line (e.g., K562S) and its derivative that overexpresses ABCB1 (e.g., K562DOX).[9]
-
Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the ABCB1-overexpressing line in a medium containing a low concentration of a selecting drug (e.g., doxorubicin) to ensure sustained ABCB1 expression.
2. Animal Model:
-
Use immunodeficient mice (e.g., 4-6 week old female nude mice).
-
Subcutaneously inject 5-10 x 10⁶ cells (either parental or ABCB1-overexpressing) suspended in a solution like Matrigel into the flank of each mouse.
3. Treatment Protocol:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=5-8 per group):
-
Group 1 (Parental Cells): Vehicle control.
-
Group 2 (Parental Cells): LP-261.
-
Group 3 (ABCB1-overexpressing cells): Vehicle control.
-
Group 4 (ABCB1-overexpressing cells): LP-261.
-
(Optional) Group 5 (ABCB1-overexpressing cells): Standard chemotherapy (e.g., paclitaxel).
-
(Optional) Group 6 (ABCB1-overexpressing cells): Standard chemotherapy + ABCB1 inhibitor (e.g., verapamil).
-
-
Administer LP-261 orally based on its known pharmacokinetic profile (e.g., 4 mg/kg, single daily dose).[1] Administer other treatments as per established protocols.
4. Data Collection and Analysis:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Compare tumor growth inhibition across the different groups. Significant tumor growth inhibition by LP-261 in the ABCB1-overexpressing group, comparable to its effect in the parental cell group, would validate its ability to circumvent efflux.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline the ABCB1 efflux mechanism, a typical in vivo validation workflow, and a comparison of MDR-overcoming strategies.
Caption: Mechanism of ABCB1 efflux and circumvention by LP-261.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiangiogenic and antitumor activity of LP-261, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-specific effects of pirinixic acid derivatives on ABCB1-mediated drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SuperNatural inhibitors to reverse multidrug resistance emerged by ABCB1 transporter: Database mining, lipid-mediated molecular dynamics, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) | MDPI [mdpi.com]
- 9. In vitro and in vivo identification of ABCB1 as an efflux transporter of bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating BPR0C261 as a Lead Compound for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BPR0C261 has emerged as a promising lead compound in anticancer drug development, exhibiting a dual mechanism of action that targets both tumor cell proliferation and the tumor microenvironment. This guide provides a comprehensive comparison of BPR0C261 with established tubulin inhibitors, supported by experimental data, to validate its potential as a clinical candidate.
Mechanism of Action: A Dual Assault on Cancer
BPR0C261 is a novel, orally active small molecule that functions as a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Beyond its direct cytotoxic effects, BPR0C261 also demonstrates potent anti-angiogenic properties. It inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and disrupts the formation of capillary-like structures, crucial processes for tumor neovascularization. This dual functionality of targeting both the tumor cells and their blood supply positions BPR0C261 as a compelling candidate for further development.
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_BPR0C261" { label="BPR0C261"; bgcolor="#F1F3F4"; BPR0C261 [label="BPR0C261", shape=ellipse, style=filled, fillcolor="#4285F4"]; }
subgraph "cluster_Cellular_Effects" { label="Cellular Effects"; bgcolor="#F1F3F4"; Tubulin [label="β-Tubulin\n(Colchicine Site)", fillcolor="#EA4335"]; Microtubule [label="Microtubule Disruption", fillcolor="#FBBC05"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", shape=diamond]; }
subgraph "cluster_Angiogenesis" { label="Anti-Angiogenic Effects"; bgcolor="#F1F3F4"; HUVEC [label="Endothelial Cells\n(HUVEC)", fillcolor="#4285F4"]; Proliferation [label="Inhibition of\nProliferation & Migration", fillcolor="#FBBC05"]; Tube_Formation [label="Disruption of\nTube Formation", fillcolor="#34A853"]; Anti_Angiogenesis [label="Anti-Angiogenesis", fillcolor="#EA4335", shape=diamond]; }
BPR0C261 -> Tubulin [label="Binds to"]; Tubulin -> Microtubule [label="Inhibits Polymerization"]; Microtubule -> G2M_Arrest; G2M_Arrest -> Apoptosis;
BPR0C261 -> HUVEC [label="Acts on"]; HUVEC -> Proliferation; HUVEC -> Tube_Formation; Proliferation -> Anti_Angiogenesis; Tube_Formation -> Anti_Angiogenesis; } Caption: Mechanism of action of BPR0C261.
Comparative Efficacy: BPR0C261 vs. Standard Tubulin Inhibitors
To evaluate the therapeutic potential of BPR0C261, its cytotoxic activity was compared against established tubulin-targeting agents across various human cancer cell lines.
| Cell Line | Cancer Type | BPR0C261 IC₅₀ (µM) | Colchicine IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) | Vinblastine IC₅₀ (µM) |
| A549 | Non-Small Cell Lung | 0.38[1] | >10 | ~0.005-0.01 | ~0.001-0.005 |
| H1299 | Non-Small Cell Lung | 0.86[1] | >10 | ~0.005-0.01 | ~0.001-0.005 |
| HT-29 | Colorectal | Data not available | ~0.01-0.05 | ~0.001-0.005 | ~0.001-0.005 |
| MKN-45 | Gastric | Data not available | Data not available | Data not available | Data not available |
| MDA-MB-231 | Breast | Data not available | ~0.01-0.05 | ~0.001-0.01 | ~0.001-0.005 |
| SMMC-7721 | Hepatocellular | Data not available | Data not available | Data not available | Data not available |
Note: IC₅₀ values for comparative drugs are approximate ranges from various literature sources and may vary depending on experimental conditions.
Anti-Angiogenic Activity
The anti-angiogenic potential of BPR0C261 was assessed through its effects on human umbilical vein endothelial cells (HUVECs).
| Assay | Parameter | BPR0C261 Activity |
| HUVEC Proliferation | IC₅₀ | Data not available |
| Endothelial Cell Tube Formation | Inhibition | Concentration-dependent disruption |
In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo antitumor activity of BPR0C261 against a range of human cancers, including colorectal, gastric, and nasopharyngeal tumors.[2]
| Xenograft Model | Cancer Type | Tumor Growth Inhibition |
| Human Colorectal | Colorectal | Significant |
| Human Gastric | Gastric | Significant |
| Human Nasopharyngeal | Nasopharyngeal | Significant |
Note: Specific quantitative data on tumor growth inhibition (e.g., T/C ratio, percentage of inhibition) are not yet publicly available in a comparative format.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of BPR0C261.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
dot graph "Tubulin_Polymerization_Assay" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute lyophilized tubulin\nin ice-cold buffer"]; prepare_rxn [label="Prepare reaction mixture:\n- Tubulin\n- GTP\n- Test compound (BPR0C261)"]; incubate [label="Incubate at 37°C"]; monitor [label="Monitor absorbance (340 nm)\nor fluorescence over time"]; analyze [label="Analyze data to determine\nIC₅₀ for polymerization inhibition"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reconstitute; reconstitute -> prepare_rxn; prepare_rxn -> incubate; incubate -> monitor; monitor -> analyze; analyze -> end; } Caption: Workflow for a tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP and serial dilutions of BPR0C261.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include appropriate controls (vehicle and a known tubulin inhibitor/stabilizer).
-
Initiation and Monitoring: Transfer the plate to a microplate reader pre-warmed to 37°C. Immediately begin monitoring the change in absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition at each compound concentration relative to the vehicle control to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle following treatment with a test compound.
dot graph "Cell_Cycle_Analysis" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed cancer cells and allow to adhere"]; treat_cells [label="Treat cells with BPR0C261\nat various concentrations"]; harvest_cells [label="Harvest and fix cells\n(e.g., with cold 70% ethanol)"]; stain_dna [label="Stain DNA with a fluorescent dye\n(e.g., Propidium Iodide) after RNase treatment"]; acquire_data [label="Acquire data on a flow cytometer"]; analyze_data [label="Analyze DNA content histograms\nto quantify cell cycle distribution"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> treat_cells; treat_cells -> harvest_cells; harvest_cells -> stain_dna; stain_dna -> acquire_data; acquire_data -> analyze_data; analyze_data -> end; } Caption: Workflow for cell cycle analysis.
Protocol:
-
Cell Culture and Treatment: Seed the desired cancer cell line in multi-well plates and allow them to attach overnight. Treat the cells with varying concentrations of BPR0C261 for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
dot graph "Tube_Formation_Assay" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coat_plate [label="Coat 96-well plate with\nbasement membrane matrix (e.g., Matrigel)"]; seed_cells [label="Seed HUVECs onto the matrix\nin the presence of BPR0C261"]; incubate [label="Incubate for several hours\nto allow tube formation"]; image_tubes [label="Image the tube network\nusing a microscope"]; quantify [label="Quantify tube formation\n(e.g., tube length, branch points)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> coat_plate; coat_plate -> seed_cells; seed_cells -> incubate; incubate -> image_tubes; image_tubes -> quantify; quantify -> end; } Caption: Workflow for endothelial cell tube formation assay.
Protocol:
-
Plate Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in media containing various concentrations of BPR0C261. Seed the cells onto the prepared matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for the formation of capillary-like networks.
-
Imaging and Quantification: Visualize the tube network using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
Conclusion
BPR0C261 demonstrates significant potential as a lead compound for anticancer drug development. Its dual mechanism of action, involving both direct cytotoxicity through tubulin polymerization inhibition and disruption of the tumor microenvironment via its anti-angiogenic properties, offers a multi-pronged attack on cancer. While further studies are required to provide a more comprehensive comparative dataset, the existing evidence strongly supports its continued investigation as a promising therapeutic agent.
References
Synergistic Potential of Anticancer Agent 261 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of Anticancer Agent 261 (also known as LP-261 or BPR0C261) when used in combination with targeted therapies. As a novel, orally active tubulin-binding agent, this compound presents a promising avenue for enhancing the efficacy of existing cancer treatments. This document summarizes key experimental findings, provides detailed methodologies, and visualizes the underlying mechanisms of action.
Mechanism of Action: A Dual Assault on Cancer
This compound exerts its cytotoxic effects by binding to the colchicine (B1669291) site on tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] Beyond its direct anti-proliferative effects, this compound also exhibits potent anti-angiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2][3]
Targeted therapies, in contrast, are designed to interfere with specific molecules ("molecular targets") that are involved in the growth, progression, and spread of cancer. This guide focuses on the synergistic combination of this compound with bevacizumab, a monoclonal antibody that targets the Vascular Endothelial Growth Factor (VEGF).
Preclinical Evidence of Synergy: this compound and Bevacizumab
A pivotal preclinical study investigated the combined efficacy of oral, low-dose this compound and bevacizumab in a colon adenocarcinoma (SW620) xenograft model. The results demonstrated a significantly improved tumor inhibition compared to either agent administered alone, highlighting a strong synergistic interaction.[1][3]
Data Presentation: In Vivo Tumor Growth Inhibition
The following table summarizes the quantitative data from the SW620 xenograft model, showcasing the superior efficacy of the combination therapy.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | ~1200 | 0 |
| LP-261 (low dose) | 12.5 mg/kg, oral, daily | ~700 | ~42 |
| Bevacizumab | 5 mg/kg, intraperitoneal, twice weekly | ~800 | ~33 |
| LP-261 + Bevacizumab | LP-261: 12.5 mg/kg, oral, daily; Bevacizumab: 5 mg/kg, intraperitoneal, twice weekly | ~300 | ~75 |
Note: The above data is an approximate representation based on graphical data from the source study for illustrative purposes.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and extension of these findings.
In Vivo Xenograft Study Protocol (SW620 Colon Adenocarcinoma Model)
-
Cell Culture: SW620 human colon adenocarcinoma cells are cultured in L-15 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.
-
Tumor Implantation: 1 x 10^6 SW620 cells in 0.1 mL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Groups: Once tumors reach a mean volume of approximately 150-200 mm³, mice are randomized into four groups:
-
Vehicle Control (oral gavage daily)
-
LP-261 (12.5 mg/kg, oral gavage, daily)
-
Bevacizumab (5 mg/kg, intraperitoneal injection, twice weekly)
-
LP-261 (12.5 mg/kg, oral gavage, daily) + Bevacizumab (5 mg/kg, intraperitoneal injection, twice weekly)
-
-
Drug Formulation and Administration:
-
LP-261 is formulated in 75% PEG 400 with 25% 100 mM sodium citrate (B86180) buffer (pH 3) for oral administration.[1]
-
Bevacizumab is diluted in sterile saline for intraperitoneal injection.
-
-
Efficacy Endpoint: The study continues for a predetermined period (e.g., 14-21 days), with tumor volumes and body weights recorded regularly. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control.
-
Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
Visualizing the Synergistic Interaction
The following diagrams illustrate the distinct yet complementary mechanisms of action of this compound and bevacizumab, as well as the experimental workflow.
Caption: Combined anti-tumor activity of Agent 261 and Bevacizumab.
Caption: In vivo xenograft experimental workflow.
Conclusion and Future Directions
The preclinical data strongly suggest that combining this compound with the targeted therapy bevacizumab results in a synergistic anti-tumor effect. This is likely due to the dual attack on both the tumor cells' proliferative capacity and their vascular supply. The distinct mechanisms of action provide a strong rationale for this combination, potentially overcoming resistance mechanisms and improving therapeutic outcomes.
Future research should focus on:
-
Investigating the synergistic potential of this compound with other targeted therapies, such as EGFR inhibitors or PARP inhibitors.
-
Elucidating the precise molecular signaling pathways involved in the observed synergy.
-
Conducting further preclinical studies in a broader range of cancer models to validate these findings.
-
Ultimately, translating these promising preclinical results into well-designed clinical trials to evaluate the safety and efficacy of this combination in cancer patients.
This guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of this compound. The presented data and protocols offer a starting point for further investigation into this promising combination therapy.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Anticancer Agent 261
Disclaimer: "Anticancer agent 261" is not a publicly recognized chemical identifier. The following guidance is based on established protocols for the disposal of cytotoxic (antineoplastic) agents in a research environment. Personnel must always consult the specific Safety Data Sheet (SDS) for the compound in use, as well as all applicable institutional, local, and federal regulations.
The safe handling and disposal of cytotoxic drugs are paramount to protect laboratory personnel and the environment from exposure to these hazardous substances.[1] Due to their inherent toxicity, stringent precautions must be employed wherever these agents are transported, prepared, administered, and discarded.[1] A comprehensive safety program integrates engineering controls, administrative procedures, and the use of personal protective equipment (PPE).[1]
Waste Segregation and Management
All materials that have come into contact with this compound are considered potentially contaminated and must be managed as hazardous waste. This includes unused or expired drugs, contaminated PPE, laboratory supplies, and cleaning materials.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] A critical requirement is the prohibition of disposing of hazardous pharmaceutical waste via sinks or toilets (sewering).[1]
Cytotoxic waste is generally classified into two main categories: trace and bulk waste. Proper segregation is crucial for safety and compliant disposal.
Table 1: Waste Categorization for this compound
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with minimal residual amounts of the drug (less than 3% of the original volume).[2] This includes "RCRA empty" vials, syringes, IV bags, tubing, gloves, gowns, and other disposable items used in handling.[2] | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2][3] |
| Bulk Waste | Materials containing more than 3% of the original drug volume.[2] This includes partially full vials, syringes, IV bags, and materials used to clean up significant spills.[2] | Black RCRA hazardous waste containers, clearly labeled with the chemical name and hazardous waste codes.[2][4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound and its associated waste to minimize exposure.
Table 2: Required PPE for Handling Cytotoxic Waste
| PPE Item | Specifications |
| Gloves | Double chemotherapy gloves are required for all handling procedures.[4] Change gloves immediately if contaminated, torn, or punctured, and at least every hour.[4] |
| Gown | A solid-front, disposable barrier gown.[4] |
| Eye Protection | Safety goggles or a full-face shield.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the procedure and the physical form of the agent (e.g., powder). Consult the SDS and institutional protocols. |
Experimental Protocol: Surface Decontamination
This protocol outlines the steps for decontaminating a work surface (e.g., inside a biological safety cabinet) after handling this compound.
Objective: To effectively clean and decontaminate a work surface, rendering it safe for subsequent use.
Materials:
-
Low-lint, disposable wipes or plastic-backed absorbent pads[1][5]
-
Appropriate hazardous waste containers (yellow and black bins)[1]
Procedure:
-
Preparation: Ensure all required PPE is correctly worn before initiating the decontamination process.[1]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution.[1] Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated area.[1] Dispose of the wipe in the appropriate hazardous waste container (yellow for trace contamination).[1]
-
Rinsing: Moisten a new wipe with sterile water to remove any detergent residue.[1] Wipe the surface using the same unidirectional technique and dispose of the wipe.[1]
-
Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique.[1] This step disinfects and removes any remaining chemical residues.[1]
-
Drying: Allow the surface to air dry completely.[1]
-
Final PPE Disposal: After completing the decontamination, carefully remove the outer pair of gloves and dispose of them.[1] Subsequently, remove the gown, followed by the inner pair of gloves, disposing of each item in the designated hazardous waste container.[1]
Disposal Workflow and Logic
The proper disposal of materials contaminated with this compound follows a defined logical workflow to ensure safety and compliance. This process begins at the point of waste generation and continues through to final disposal.
References
Standard Operating Procedure: Handling and Disposal of Anticancer Agent 261
This document provides essential safety and logistical information for the handling and disposal of the potent, cytotoxic compound designated as Anticancer Agent 261. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain a safe working environment. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this agent.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The required PPE varies depending on the specific task being performed.
Table 1: Required Personal Protective Equipment for Handling this compound
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Weighing and Reconstitution (Powder Form) | Double-gloving with chemotherapy-rated gloves (e.g., nitrile) | Disposable, solid-front, back-closure gown made of low-permeability fabric | Chemical splash goggles and a face shield | NIOSH-approved N95 or higher-level respirator |
| Handling of Solubilized Agent | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front, back-closure gown | Chemical splash goggles | Not required if handled in a certified chemical fume hood |
| In Vitro/In Vivo Administration | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front, back-closure gown | Chemical splash goggles | Not required if handled in a certified biosafety cabinet |
| Waste Disposal | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front, back-closure gown | Chemical splash goggles and a face shield | Not required if waste is properly contained |
Operational Plan: Handling and Preparation
All handling of this compound must be conducted in a designated and clearly marked area. Access to this area should be restricted to authorized personnel only.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Preparation: Don all required PPE as specified in Table 1. Prepare the work area within a certified chemical fume hood by covering the surface with a disposable, plastic-backed absorbent pad.
-
Weighing: If working with a powder, use a dedicated, calibrated analytical balance within the fume hood. Use a spatula to carefully transfer the desired amount of the agent to a tared weigh boat.
-
Solubilization: Add the appropriate volume of the recommended solvent (e.g., sterile DMSO) to the vial containing the agent. Cap the vial securely and vortex gently until the agent is completely dissolved.
-
Aliquoting: Prepare aliquots of the stock solution in sterile, clearly labeled microcentrifuge tubes.
-
Storage: Store the aliquots at the recommended temperature (e.g., -80°C) in a designated and labeled freezer.
-
Decontamination: Wipe down all surfaces, equipment, and containers with a 70% ethanol (B145695) solution followed by a deactivating agent (e.g., 2% sodium hypochlorite (B82951) solution). Dispose of all contaminated disposables as hazardous waste.
Diagram: Workflow for Reconstitution of this compound
Caption: Workflow for the safe reconstitution of this compound.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Table 2: Waste Segregation and Disposal for this compound
| Waste Type | Description | Container | Disposal Method |
| Solid Waste | Contaminated gloves, gowns, absorbent pads, plasticware | Yellow, labeled "Chemotherapy Waste" rigid container | Incineration |
| Liquid Waste | Unused stock solutions, cell culture media containing the agent | Labeled, leak-proof, shatter-resistant container | Chemical waste incineration |
| Sharps | Contaminated needles, syringes, glass vials | Puncture-resistant, labeled "Chemotherapy Sharps" container | Incineration |
Experimental Protocol: Disposal of Contaminated Materials
-
Segregation: At the point of generation, separate waste into the categories outlined in Table 2.
-
Containment: Place all contaminated solid waste and sharps into their designated, clearly labeled containers. Ensure all containers are securely sealed before removal from the work area.
-
Liquid Waste Management: Collect all liquid waste containing this compound in a dedicated, labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Transport: Transport sealed waste containers to the designated hazardous waste accumulation area within your facility.
-
Documentation: Complete all required hazardous waste disposal forms, accurately identifying the contents of each container.
Diagram: Logical Flow for Disposal of this compound Waste
Caption: Decision tree for the proper disposal of waste contaminated with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
